1-Bromopyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGLETVERPVXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169077 | |
| Record name | 1-Bromopyrene | |
| Source | EPA DSSTox | |
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Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals; [Alfa Aesar MSDS] | |
| Record name | 1-Bromopyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1714-29-0 | |
| Record name | 1-Bromopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromopyrene | |
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| Record name | 1-Bromopyrene | |
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Foundational & Exploratory
Technical Guide to 1-Bromopyrene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromopyrene, a key polycyclic aromatic hydrocarbon (PAH) derivative. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and derivatization, and explores its applications in materials science and as a research chemical.
Core Properties of this compound
This compound is a brominated derivative of pyrene (B120774), a four-ring polycyclic aromatic hydrocarbon. The addition of a bromine atom at the C1 position makes it a versatile intermediate for the synthesis of more complex pyrene-based molecules through various cross-coupling reactions.[1] Its inherent fluorescence, derived from the pyrene core, also makes it a subject of interest in the development of fluorescent probes.[2]
Chemical Identifier:
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 281.15 g/mol | [3][4][7] |
| Appearance | White to yellow to tan powder | [3] |
| Melting Point | 102 - 105 °C | [3] |
| Boiling Point | 255 °C at 7 mmHg | [3] |
| Density | 1.578 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and N,N-dimethylformamide (DMF).[9] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to 1-ethynylpyrene, a valuable building block in organic electronics, are provided below.
Synthesis of this compound from Pyrene
This protocol describes the bromination of pyrene using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[9]
Materials:
-
Pyrene
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve pyrene (1.0 mmol) in anhydrous DMF (10 mL).
-
Slowly add a solution of NBS (1.05 mmol) in anhydrous DMF (5 mL) dropwise to the pyrene solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction, pour the mixture into deionized water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic phases and wash thoroughly with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from hexane to obtain a light yellow powder.
Synthesis of 1-Ethynylpyrene via Sonogashira Coupling
This protocol outlines the palladium-catalyzed Sonogashira coupling of this compound with a protected alkyne, followed by deprotection.
Materials:
-
This compound
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Toluene (B28343), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
Procedure:
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous toluene (15 mL) and triethylamine (5 mL).
-
Add (trimethylsilyl)acetylene (1.5 mmol) to the mixture.
-
Stir the reaction mixture at 70°C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Deprotection
-
Dissolve the purified silyl-protected alkyne from Step 1 in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 1-ethynylpyrene.
Diagrams and Workflows
The following diagrams illustrate key experimental and logical workflows relevant to the synthesis and application of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. gold-chemistry.org [gold-chemistry.org]
physical and chemical properties of 1-Bromopyrene
An In-depth Technical Guide to 1-Bromopyrene: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 1714-29-0) is a brominated polycyclic aromatic hydrocarbon (PAH) derived from pyrene (B120774).[1][2] It serves as a crucial intermediate and building block in organic synthesis and materials science.[3][4] Its unique photophysical properties, stemming from the extended π-conjugated system of the pyrene core, make it a valuable precursor for a wide range of functional materials.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis, and key applications of this compound for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound typically appears as a white to pale yellow or light brown crystalline powder.[5][6] It is a relatively stable solid at room temperature.[5] While insoluble in water, it shows solubility in various organic solvents, including chloroform, dichloromethane (B109758), and DMSO, with limited solubility in methanol.[5][6][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₆H₉Br | [1][8][9] |
| Molecular Weight | 281.15 g/mol | [1][5][8][10] |
| Appearance | White to yellow to tan powder | [1][5][6] |
| Melting Point | 102-105 °C | [1][5][7] |
| Boiling Point | 255 °C at 7 mmHg | [1][7][11] |
| Density | ~1.578 g/cm³ | [1] |
| Refractive Index | ~1.858 | [1] |
| Solubility | Soluble in chloroform, DMSO; Slightly soluble in methanol | [5][6][7] |
| CAS Number | 1714-29-0 | [1][8][9] |
Spectroscopic Data
The structural and electronic properties of this compound have been characterized using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights | References |
| ¹H NMR | (400 MHz, CDCl₃) δ: 7.99–8.06 (m, 3H), 8.09 (d, J = 8.9 Hz, 1H), 8.17 (d, J = 9.2 Hz, 1H), 8.20–8.24 (m, 3H), 8.43 (d, J = 9.2 Hz, 1H) | [12][13] |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 120.0, 124.1, 125.6, 125.7, 125.9, 126.0, 126.1, 126.6, 127.2, 127.8, 129.1, 129.7, 130.1, 130.7, 131.1, 131.3 | [12][14] |
| IR Spectroscopy | (ATR) ν: 3047, 1588, 1481, 1429, 1015, 966, 835, 751, 706 cm⁻¹ | [12] |
| Mass Spectrometry | Monoisotopic Mass: 279.98876 Da | [10] |
| UV-Vis | Gas-phase UV absorption spectra have been studied at elevated temperatures. | [7] |
Experimental Protocols
The synthesis of this compound typically involves the electrophilic bromination of pyrene.[5] Several methods have been reported, offering different yields and scalability.[2][3][12]
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
This widely cited method utilizes NBS as the brominating agent in an organic solvent like N,N-dimethylformamide (DMF).[5][7]
Methodology:
-
Dissolve pyrene (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottomed flask.[7]
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 mmol) in anhydrous DMF (5 mL) dropwise to the pyrene solution.[7]
-
Stir the reaction mixture at room temperature for 24 hours.[7]
-
After the reaction is complete, pour the mixture into deionized water (50 mL).[7]
-
Extract the product with dichloromethane (3 x 100 mL).[7]
-
Combine the organic phases, wash thoroughly with deionized water, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[7]
-
Remove the solvent under reduced pressure to yield the crude product as a light yellow solid.[7]
-
Purify the crude product by recrystallization from hexane (B92381) to obtain pure this compound.[5][7]
Protocol 2: Synthesis using HBr and H₂O₂
This protocol provides a simple and chromatography-free procedure for larger-scale synthesis.[2][12]
Methodology:
-
In a three-necked round-bottom flask, combine pyrene (49.44 mmol) with a 1:1 v/v mixture of MeOH/Et₂O (125 mL).[2]
-
Add HBr (48% w/w aqueous solution, 54.39 mmol) dropwise to the mixture.[2]
-
Cool the resulting mixture to 15 °C using an ice-water bath and stir for 10 minutes.[2][12]
-
Add H₂O₂ (30% w/w aqueous solution, 51.92 mmol) dropwise over 30 minutes.[2]
-
Stir the mixture overnight under a nitrogen atmosphere.[2]
-
Collect the precipitate by filtration and wash with a small amount of cold ethanol (B145695) and diethyl ether to yield the final product.[2]
Key Applications in Research and Drug Development
This compound is a versatile compound with applications spanning materials science, analytical chemistry, and biological research.[1]
-
Organic Electronics: It is a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[1][4][5] The bromo-group allows for further functionalization through cross-coupling reactions to create complex, tailored molecules.[4]
-
Fluorescent Probes: The pyrene core exhibits unique fluorescence properties, including the ability to form excimers. This makes this compound a useful starting material for developing fluorescent probes and sensors for detecting various analytes.[1][4][15]
-
Biological and Toxicological Research: As a representative brominated PAH, this compound is used in studies to understand the cellular effects, DNA damage, and toxicology of this class of environmental contaminants.[1][15][] It has been utilized in studies on the cleavage of DNA and in the preparation of DNA base analogs.[][17]
-
Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, aiding in the creation of new drug candidates.[1]
Process Visualization: Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[18][19] It may also cause respiratory irritation (H335).[18][19]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or outdoors.[19][20] Avoid breathing dust, fumes, or spray.[18][19] Wash hands and any exposed skin thoroughly after handling.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and appropriate respiratory protection (e.g., N95 dust mask).[20][21]
-
Storage: Store in a cool, dry, and dark place in a well-sealed container at room temperature.[6][7]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[18] If in eyes, rinse cautiously with water for several minutes.[18][19] If inhaled, move the person to fresh air.[18][19] Seek medical attention if irritation persists or if you feel unwell.[19][20]
Conclusion
This compound is a high-value chemical intermediate with well-defined physical and chemical properties.[5] Its utility as a precursor in the synthesis of organic semiconductors, fluorescent materials, and complex molecular architectures underscores its importance in both academic research and industrial applications.[1][5] The availability of robust and scalable synthetic protocols allows for its reliable production, facilitating further exploration of pyrene-based derivatives in drug discovery, materials science, and beyond. Proper adherence to safety protocols is essential when handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the primary applications of this compound ?_Chemicalbook [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 1714-29-0 [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C16H9Br | CID 159627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. This compound(1714-29-0) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound | 1714-29-0 | FB00284 | Biosynth [biosynth.com]
- 17. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. 1-ブロモピレン 96% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Synthesis of 1-Bromopyrene from Pyrene using N-Bromosuccinimide (NBS)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the synthesis of 1-bromopyrene from pyrene (B120774), with a specific focus on the use of N-Bromosuccinimide (NBS) as the brominating agent. It includes a detailed examination of the reaction mechanism, a summary of various experimental conditions, and a complete experimental protocol.
Introduction
Pyrene is a polycyclic aromatic hydrocarbon (PAH) noted for its unique photophysical properties, such as a long-excited state lifetime and strong emission, making it a valuable building block in the development of functional materials for optoelectronic applications. Consequently, functionalized pyrene derivatives are in high demand. This compound is a key synthetic intermediate, providing a reactive handle for introducing a wide range of functional groups through cross-coupling reactions and other transformations.[1][2]
While various methods exist for the bromination of pyrene, including the use of molecular bromine (Br₂) or systems like hydrobromic acid with hydrogen peroxide (HBr/H₂O₂), N-Bromosuccinimide (NBS) offers a reliable and often high-yielding alternative.[1][2] NBS is a versatile reagent that can act as a source of electrophilic bromine for aromatic substitutions.[3][4] This guide details the synthesis of this compound using NBS, covering the underlying mechanism, experimental procedures, and purification strategies.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of pyrene is a classic example of an electrophilic aromatic substitution reaction. The pyrene ring is electron-rich and susceptible to attack by electrophiles.[5] The positions at the non-K region (1, 3, 6, and 8) are the most reactive and exhibit similar reactivity, which can sometimes lead to mixtures of isomers depending on the reaction conditions.[6]
In this reaction, NBS serves as the source of the bromine electrophile (Br⁺). The reaction proceeds in two main steps:
-
Attack by the π-system: The π-electron system of the pyrene ring attacks the electrophilic bromine atom from NBS, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base (such as the succinimide (B58015) anion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyrene ring and yielding the this compound product.
Caption: Mechanism of electrophilic bromination of pyrene.
Data Presentation: Reaction Conditions and Yields
The synthesis of this compound can be achieved under various conditions. While NBS is a consistently effective reagent, factors such as solvent, temperature, and reaction time can influence the yield and purity of the product.[6] The following table summarizes reported conditions for the bromination of pyrene.
| Brominating Agent | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| NBS | DMF | Room Temp. | Overnight | 94% | [1] |
| NBS | Dichloromethane (CH₂Cl₂) | Varies | Varies | High | [6] |
| NBS with Benzoyl Peroxide | Varies | Varies | Varies | High | [6] |
| HBr / H₂O₂ | MeOH / Et₂O | Room Temp. | 12 h | 96% | [6] |
| HBr / H₂O₂ | MeOH / Et₂O | 30 °C | 12 h | 90% | [7] |
| Br₂ | CCl₄ | Room Temp. | > 2 h | 71% | [6] |
Note: DMF (Dimethylformamide), MeOH (Methanol), Et₂O (Diethyl ether), CCl₄ (Carbon tetrachloride).
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis of this compound using NBS, compiled from established procedures.[1] It also includes common purification techniques mentioned in the literature.[2][8][9]
4.1 Materials and Reagents
-
Pyrene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Sodium Thiosulfate (B1220275) (for quenching)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and purification (e.g., Dichloromethane, Hexane (B92381), Ethyl Acetate)
4.2 Experimental Workflow
Caption: General workflow for the synthesis of this compound.
4.3 Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrene (1.0 eq) in a suitable anhydrous solvent like DMF or CH₂Cl₂. The reaction should be protected from light by wrapping the flask in aluminum foil, as darkness can have a positive effect on yield in NBS reactions.[6]
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05-1.1 eq) portion-wise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Upon completion, pour the reaction mixture into deionized water.
-
Add a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.[1]
-
Wash the combined organic layers sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
4.4 Purification
The crude product obtained is typically a pale yellow solid.[9] Purification is often necessary to remove unreacted starting material and potential di-brominated side products.
-
Recrystallization: This is a common and effective method. The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., hexane or ethanol) and allowed to cool slowly, often in a freezer, to induce crystallization. The purified crystals are then collected by filtration.[9]
-
Column Chromatography: For higher purity, flash column chromatography on silica (B1680970) gel can be employed.[7] A non-polar eluent system, such as hexane or a hexane/ethyl acetate (B1210297) mixture, is typically used.[1]
-
Complexation: An alternative method involves forming a complex of the crude this compound with picric acid, which can be isolated. The pure this compound is then recovered by treating the complex with an alkali solution.[8]
4.5 Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure. The proton NMR spectrum for this compound is complex but shows characteristic signals in the aromatic region.[7][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the compound.[9]
-
Melting Point: The melting point of pure this compound is reported to be 93–94 °C.[9]
Conclusion
The synthesis of this compound from pyrene using N-bromosuccinimide is an efficient and high-yielding method for producing this valuable synthetic intermediate. The reaction proceeds via an electrophilic aromatic substitution mechanism. By carefully controlling reaction conditions, particularly the choice of solvent and exclusion of light, and employing appropriate purification techniques such as recrystallization or column chromatography, high-purity this compound can be reliably obtained for further use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. CN108299149B - Synthesis method of high-purity OLED intermediate this compound - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Solubility of 1-Bromopyrene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-bromopyrene, a key intermediate in the OLED industry and a model compound for polycyclic aromatic hydrocarbon (PAH) research.[1] Understanding its solubility is crucial for its synthesis, purification, handling, and application in various chemical processes.[2]
Introduction to this compound
This compound (C₁₆H₉Br) is a solid, crystalline powder, typically white to pale yellow, with a molecular weight of 281.15 g/mol .[2] As a derivative of pyrene, a polycyclic aromatic hydrocarbon, its solubility is largely governed by the principle of "like dissolves like," indicating a preference for nonpolar, organic solvents over polar ones like water.
Solubility Profile of this compound
| Solvent Classification | Solvent | Solubility Description | Citation |
| Halogenated | Chloroform (CHCl₃) | Soluble | [2] |
| Dichloromethane (CH₂Cl₂) | Soluble | ||
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Limited/Slight; enhanced by heating and sonication | [2] |
| Alcohols | Methanol (CH₃OH) | Limited/Slight | [2] |
Due to the scarcity of specific quantitative data, the solubility of the parent compound, pyrene, can offer valuable insights. Pyrene, being a nonpolar PAH, exhibits good solubility in nonpolar and moderately polar organic solvents such as benzene, toluene, and chloroform.[3] The introduction of a bromine atom in this compound increases its molecular weight and may slightly alter its polarity, which can influence its solubility relative to pyrene.
Experimental Protocols for Solubility Determination
A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following section outlines a general methodology for determining the solubility of a solid organic compound like this compound.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with hotplate)
-
Syringe filters (chemically compatible with the solvent)
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a small Erlenmeyer flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the container in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation helps to maximize the contact between the solute and the solvent.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute upon cooling.
-
Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilution and Analysis: Dilute the filtered solution to a known volume with the same solvent. The concentration of this compound in the diluted solution is then determined using a suitable analytical technique.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve can be prepared using standards of known concentrations to determine the concentration of the saturated solution.
-
HPLC: A more robust method involves using HPLC with a suitable column and detector (e.g., UV or fluorescence). A calibration curve is similarly generated to quantify the concentration of this compound.
-
-
Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the determined concentration and the dilution factor.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental processes related to this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A standard experimental workflow for determining the solubility of a solid compound.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, its qualitative behavior as a polycyclic aromatic hydrocarbon suggests good solubility in nonpolar organic solvents. For researchers and professionals in drug development and materials science, the experimental protocols and workflows provided in this guide offer a solid foundation for handling and studying this important compound. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the field.
References
A Comprehensive Technical Guide to the Electrophilic Bromination of Pyrene for the Synthesis of 1-Bromopyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the electrophilic bromination of pyrene (B120774) to selectively synthesize 1-Bromopyrene, a key intermediate in the development of advanced materials and pharmaceuticals. This document details the underlying reaction mechanism, presents various experimental protocols, and offers a comparative analysis of different synthetic methodologies.
Introduction
Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a valuable building block in materials science and medicinal chemistry due to its unique photophysical properties.[1] Functionalization of the pyrene core, particularly through bromination, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to construct more complex molecular architectures.[2] The selective synthesis of this compound is of particular importance as it serves as a crucial precursor for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[3][4]
Electrophilic aromatic substitution is the primary method for the bromination of pyrene. The inherent electronic structure of pyrene directs electrophilic attack to the 1, 3, 6, and 8 positions, which are the most electron-rich and sterically accessible sites.[5][6] This inherent regioselectivity allows for the preferential formation of this compound under controlled reaction conditions.
Reaction Mechanism and Regioselectivity
The electrophilic bromination of pyrene proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of a bromine electrophile (Br+) or a polarized bromine molecule. This electrophile is then attacked by the π-electron system of the pyrene ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The attack preferentially occurs at the 1-position due to the higher electron density and the ability to form a more stable carbocation intermediate compared to other positions. Finally, a proton is eliminated from the 1-position, restoring the aromaticity of the pyrene ring and yielding this compound.
The unique electronic structure of pyrene dictates the preferential electrophilic aromatic substitution at the 1-, 3-, 6-, and 8-positions.[6] However, under mono-bromination conditions, the 1-position is the most reactive site, leading to the selective formation of this compound. Further bromination can lead to di-, tri-, and even tetrabrominated products, with substitution occurring at the other activated positions (3, 6, and 8).[6]
Experimental Protocols
Several methods have been reported for the synthesis of this compound, each employing different brominating agents and reaction conditions. The choice of method often depends on factors such as desired yield, purity, scale, and environmental considerations.
Bromination using Bromine (Br₂) in Carbon Tetrachloride (CCl₄)
A traditional method for the synthesis of this compound involves the direct bromination of pyrene with elemental bromine in a chlorinated solvent like carbon tetrachloride.[6]
Protocol:
-
Dissolve pyrene in carbon tetrachloride in a round-bottom flask.
-
Slowly add a solution of bromine in carbon tetrachloride to the pyrene solution dropwise over a period of 2 hours, with constant stirring.
-
Continue stirring the reaction mixture until the red color of the bromine disappears and the solution turns yellow.
-
Extract the reaction mixture with water to remove any unreacted bromine and hydrobromic acid.
-
The obtained solid is then dissolved in ethanol (B145695) and cooled to induce crystallization, yielding this compound as yellow crystals.[6]
Note: Due to the toxicity and environmental concerns associated with carbon tetrachloride, alternative solvents are now more commonly used.[1]
Bromination using Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)
This method offers a safer and more environmentally friendly alternative to using elemental bromine and chlorinated solvents.[7]
Protocol:
-
Combine pyrene with a mixture of methanol (B129727) and diethyl ether (1:1 v/v) in a three-necked round-bottom flask.[6]
-
Add hydrobromic acid (48% aqueous solution) dropwise to the mixture.[6]
-
Cool the resulting mixture to 15 °C using an ice-water bath and stir for 10 minutes.[6]
-
Add hydrogen peroxide (30% aqueous solution) dropwise over 30 minutes.[6]
-
Stir the mixture overnight under a nitrogen atmosphere.[6]
-
Collect the precipitate by filtration and wash with a small amount of cold ethanol and diethyl ether to obtain this compound.[6]
Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and widely used brominating agent for the synthesis of this compound, particularly for smaller-scale reactions.[3]
Protocol:
-
Dissolve pyrene in anhydrous N,N-dimethylformamide (DMF).[4]
-
Slowly add a solution of NBS in anhydrous DMF dropwise to the pyrene solution at room temperature.[4][8]
-
Stir the reaction mixture at room temperature for 24 hours.[4][8]
-
After the reaction is complete, pour the mixture into deionized water and extract with dichloromethane.[4]
-
Combine the organic phases, wash thoroughly with deionized water, and dry over anhydrous magnesium sulfate.[4]
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from hexane.[4]
Bromination using Dibromohydantoin
Dibromohydantoin is another effective brominating agent that offers high yields and cleaner reactions.[4][9]
Protocol:
-
Dissolve pyrene in an organic solvent such as dichloromethane.[4]
-
Add dibromohydantoin to the solution and stir the reaction mixture.
-
After the reaction is complete, filter the mixture.
-
The obtained solid is then recrystallized to yield pure this compound.[4]
Data Presentation
The following table summarizes the quantitative data from various reported methods for the synthesis of this compound.
| Brominating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Br₂ | CCl₄ | 2 h (stir until yellow) | Room Temperature | 71 | - | [6] |
| HBr / H₂O₂ | MeOH/Et₂O | Overnight | 15 °C to Room Temp. | 77-96 | 93-94 | [6][7][10] |
| NBS | DMF | 24 h | Room Temperature | 85 | 103-104 | [4][8] |
| Dibromohydantoin | Dichloromethane | - | - | ≥95 | - | [4][9] |
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Reaction mechanism of the electrophilic bromination of pyrene.
Caption: Experimental workflow for the synthesis of this compound using HBr/H₂O₂.
Conclusion
The electrophilic bromination of pyrene is a fundamental and efficient method for the synthesis of this compound. Several reliable protocols exist, with the HBr/H₂O₂ and NBS methods offering significant advantages in terms of safety, yield, and ease of execution. The choice of the most suitable method will depend on the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers and professionals to confidently perform this important transformation and utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 1714-29-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. CN108299149B - Synthesis method of high-purity OLED intermediate this compound - Google Patents [patents.google.com]
- 10. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review [mdpi.com]
Technical Guide: Physicochemical Properties of 1-Bromopyrene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the melting and boiling points of 1-Bromopyrene, a key intermediate in various fields including organic synthesis, environmental science, and materials research.[1] The document outlines its key physical constants, experimental methodologies for their determination, and a representative synthesis and purification workflow.
Physical Properties: Melting and Boiling Points
This compound is typically a white to pale yellow or light brown crystalline solid at room temperature.[2] Its thermal properties are critical for its handling, purification, and application in various chemical processes.[2] The table below summarizes the reported melting and boiling point ranges for this compound.
| Parameter | Value | Conditions |
| Melting Point | 98 - 105 °C | Atmospheric Pressure |
| 102 - 105 °C[1][2][3][4][5] | ||
| 95.0 - 102.0 °C[6] | ||
| 98 °C[6] | ||
| Boiling Point | 255 °C | 7 mmHg[1][3][4][6] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and determination of the melting point of this compound.
2.1. Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of pyrene.[2]
-
Reaction Setup: The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as N,N-dimethylformamide (DMF) or dichloromethane.[2]
-
Procedure: The reaction proceeds at room temperature.[2]
-
Work-up and Isolation: Upon completion, the product is isolated through extraction.[2] The organic phases are combined, washed with deionized water, and then dried over anhydrous magnesium sulfate (B86663) (MgSO4).[4]
-
Purification: The solvent is removed under reduced pressure to yield the crude product.[4] Further purification is achieved by recrystallization, often using hexane, to obtain pure this compound as a light yellow powder.[2][4] A melting point of 103-104°C has been reported for the recrystallized product.[4]
2.2. Melting Point Determination
The melting point of this compound is determined using a standard melting point apparatus.
-
Sample Preparation: A small amount of the dried, purified this compound crystals is placed into a capillary tube, which is then sealed at one end.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
2.3. Boiling Point Determination under Reduced Pressure
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.
-
Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.
-
Procedure: The purified this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 7 mmHg).
-
Measurement: The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
Logical Workflow: Synthesis and Purification of this compound
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification of this compound.
References
A Technical Guide to High-Purity 1-Bromopyrene for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, pricing, and synthetic applications of high-purity 1-bromopyrene, a key building block in the development of novel diagnostics and therapeutics.
Introduction
This compound, a brominated polycyclic aromatic hydrocarbon (PAH), is a pivotal intermediate in the synthesis of a wide array of functional molecules.[1][2] Its unique photophysical properties, including high fluorescence quantum yield, and its utility as a synthetic handle for carbon-carbon bond formation, make it an invaluable resource for researchers in materials science, chemical biology, and drug development.[3] This technical guide provides a comprehensive overview of the commercial availability and pricing of high-purity this compound, alongside detailed experimental protocols for its use in key synthetic transformations.
Commercial Suppliers and Pricing of High-Purity this compound
The accessibility of high-purity this compound is crucial for reproducible and reliable research outcomes. A survey of prominent chemical suppliers reveals a range of available purities and pricing structures. For researchers and procurement managers, a clear comparison of these offerings is essential for making informed purchasing decisions.
| Supplier | Purity | Pack Size(s) | Price (USD) |
| Sigma-Aldrich | 96% | 1g | €67.70 |
| 96% | - | - | |
| Thermo Scientific Chemicals | 95% | 5g | - |
| Chem-Impex | ≥98% | 5g, 25g, 100g, 250g | $16.60, $51.30, $171.10, $412.50 |
| TCI America | >95.0% | 25g | - |
| Boron Molecular | - | 25g, 100g, 500g | $40.00 - $588.00 |
| ChemScene | ≥98% | 100mg | $34.00 |
| P212121 | >97% | 1g, 5g, 25g, 100g | Starting from $55.00 |
| Ality Group | 99% | Inquire for bulk | - |
| China Skyrun Industrial Co., Ltd | 98%, 99% | Inquire for bulk | $0.1/kg (Industrial), $100/kg (99%) |
| Shenyang Mole Pharmaceutical Technology | - | Inquire for details | - |
| Puyang Huicheng Electronic Material Co., Ltd. | - | Inquire for details | - |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability. Some suppliers offer bulk quantities upon request.
Experimental Protocols
This compound is a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of complex pyrene-based architectures. The following section details established protocols for the synthesis of this compound and its subsequent use in Sonogashira and Suzuki couplings.
Synthesis of this compound
A reliable, chromatography-free method for the synthesis of this compound from pyrene (B120774) has been well-documented.[4]
Materials:
-
Pyrene
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
-
Hydrobromic acid (HBr, 48% w/w aq. solution)
-
Hydrogen peroxide (H2O2, 30% w/w aq. solution)
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (B78521) (NaOH, 1 M aq. solution)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a 500-mL round-bottomed flask, combine pyrene (20.0 g, 98.9 mmol) with a 1:1 (v/v) mixture of MeOH and Et2O (250 mL).
-
With vigorous stirring, add HBr (12.3 mL, 109 mmol) via syringe.
-
Cool the reaction mixture to 15 °C using a water bath.
-
Slowly add H2O2 (10.4 mL, 104 mmol) over 30 minutes.
-
Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.
-
Add water (150 mL) and extract the mixture with CH2Cl2 (2 x 250 mL).
-
Wash the combined organic extracts with 1 M NaOH (150 mL) and saturated aq. NaCl (2 x 150 mL).
-
Dry the organic layer over MgSO4, filter through a plug of silica gel, and rinse the silica with CH2Cl2.
-
Remove the solvent by rotary evaporation and dry the resulting solid in vacuo to yield this compound as a pale yellow powder.
Sonogashira Coupling of this compound
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, such as this compound.[1][5][6][7] This reaction is widely used to synthesize 1-ethynylpyrene (B1663964) and its derivatives.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%) in the chosen solvent.
-
Add triethylamine (2-3 equivalents) to the mixture.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling of this compound
The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds by reacting an organoboron species with an organic halide.[8][9][10][11] This is a common method for introducing aryl or vinyl substituents at the 1-position of pyrene.
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equiv).
-
Add the deoxygenated solvent system.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) for several hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Key Synthetic Pathways and Workflows
The utility of this compound in constructing complex molecular architectures is best illustrated through its reaction pathways and experimental workflows.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the synthesis and application of a pyrene-based fluorescent probe.
Conclusion
High-purity this compound is a commercially accessible and synthetically versatile building block that is indispensable for the development of advanced materials and biomedical tools. This guide has provided a comparative overview of commercial suppliers and pricing, along with detailed and actionable experimental protocols for its use in key synthetic transformations. The illustrative diagrams of reaction pathways and experimental workflows further clarify the central role of this compound in the creation of functional pyrene-based molecules. For researchers and professionals in drug development, a thorough understanding of the procurement and application of this key intermediate is paramount to advancing their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Historical Synthesis of 1-Bromopyrene
For researchers, scientists, and professionals in drug development, understanding the historical synthesis of key chemical building blocks like 1-bromopyrene offers valuable insights into the evolution of organic chemistry and informs contemporary synthetic strategies. This in-depth technical guide explores the foundational methods for the synthesis of this compound, presenting detailed experimental protocols, quantitative data, and workflow diagrams to facilitate a comprehensive understanding of these core reactions.
Introduction
Pyrene (B120774), a polycyclic aromatic hydrocarbon, has long captured the interest of chemists due to its unique photophysical properties. Its derivatives, particularly this compound, serve as crucial intermediates in the synthesis of advanced materials and pharmaceutical compounds.[1][2][3] The regioselective introduction of a bromine atom at the C1 position of the pyrene nucleus has been a subject of study for nearly a century, with early methods laying the groundwork for modern synthetic approaches. Electrophilic substitution on the pyrene ring preferentially occurs at the 1, 3, 6, and 8 positions, making the synthesis of monosubstituted derivatives like this compound a challenge of controlling selectivity.[4]
Core Historical Synthetic Methods
The historical synthesis of this compound is primarily dominated by direct electrophilic bromination of pyrene. This section details the key historical methods, providing both procedural information and reported quantitative outcomes.
Direct Bromination with Elemental Bromine
The seminal work on the synthesis of this compound was reported by Lock in 1937.[1][2] This method involves the direct reaction of pyrene with elemental bromine in a suitable solvent.
In a 500-mL, three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel, 8.08 g (0.040 mole) of pyrene is dissolved in 80 mL of carbon tetrachloride.[5] A solution of 2.0 mL of bromine (6.24 g, 0.039 mole) in 30 mL of carbon tetrachloride is added dropwise over a period of 2–3 hours.[5] The resulting orange solution is stirred overnight.[5] The reaction mixture is then washed with three 100-mL portions of water and dried over anhydrous calcium chloride.[5] The solvent is removed under reduced pressure. The pale yellow solid residue is dissolved in 10 mL of benzene, and the solution is treated with a small amount of activated carbon.[5] The filtrate is diluted with 120 mL of absolute ethanol, and the solution is distilled until about 80–90 mL of solvent remains and then cooled. The this compound crystallizes as pale yellow flakes.[5]
| Method | Reagents | Solvent | Yield | Melting Point (°C) | Reference |
| Lock (1937) | Pyrene, Br₂ | CCl₄ | 71-86% | 93-95 | [1][5] |
A logical workflow for this foundational synthesis is depicted below.
References
- 1. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Thermodynamic and Photophysical Properties of 1-Bromopyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopyrene (CAS: 1714-29-0) is a brominated polycyclic aromatic hydrocarbon (PAH) derived from pyrene (B120774). Its unique molecular structure, combining the large, planar pyrene core with a reactive bromine substituent, makes it a compound of significant interest across various scientific disciplines. It serves as a crucial building block in organic synthesis, a key intermediate for advanced materials, and a model compound in environmental and toxicological studies.[1][2] This technical guide provides a comprehensive overview of the core thermodynamic and photophysical properties of this compound, details common experimental protocols, and outlines its primary applications in research and development. Its utility is particularly noted in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and as a standard in analytical chemistry.[1][3]
Core Chemical and Physical Properties
This compound is typically a white to pale yellow crystalline powder at room temperature.[3][4] The presence of the pyrene moiety and the bromine atom dictates its chemical reactivity and physical characteristics.
| Property | Value | Reference |
| CAS Number | 1714-29-0 | [1][5] |
| Molecular Formula | C₁₆H₉Br | [1][5] |
| Molecular Weight | 281.15 g/mol | [1][3][5] |
| Appearance | White to yellow to tan powder/crystalline solid | [1][3][4] |
| Purity | ≥96-98% (typically) | [1] |
Thermodynamic Properties
The thermodynamic data of this compound are essential for understanding its stability, phase behavior, and handling requirements. These properties are critical for predicting its behavior in various chemical processes, from synthesis to application.
| Property | Value | Reference / Notes |
| Melting Point | 102-105 °C | [1][3][5] (Commonly cited range) |
| 98 °C | [6] | |
| Boiling Point | 255 °C (at 7 mmHg) | [1][5][6][7] |
| Density | 1.578 g/cm³ | [1] |
| 1.432 g/cm³ | [5][7] (Rough estimate) | |
| Vapour Pressure | 5.91 x 10⁻⁷ mmHg (at 25 °C) | [7] |
| Enthalpy of Fusion (ΔfusH°) | 29.39 kJ/mol | [8] (Joback Method Calculation) |
| Enthalpy of Vaporization (ΔvapH°) | 66.19 kJ/mol | [8] (Joback Method Calculation) |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), DMSO (slight); Insoluble in Water | [3][4][5][6] |
| Octanol/Water Partition Coeff. (logP) | 5.346 | [8] (Crippen Method Calculation) |
Photophysical Properties
The photophysical characteristics of this compound are dominated by its extended π-conjugated pyrene core. However, the bromine atom significantly modulates these properties due to the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state. This typically leads to a decrease in fluorescence efficiency compared to the parent pyrene molecule.[9]
| Property | Value | Reference / Notes |
| Absorption Maxima (λ_abs) | Gas-phase UV spectra have been studied. | [5][10] Specific solution-phase maxima are not readily available in compiled sources. |
| Emission Maxima (λ_em) | Data not readily available. | The emission is expected to be characteristic of a substituted pyrene. |
| Fluorescence Quantum Yield (Φf) | Data not readily available. | Expected to be lower than that of unsubstituted pyrene (Φf ≈ 0.32 in cyclohexane) due to the heavy-atom effect.[9] |
| Excited-State Lifetime (τ) | Data not readily available. | |
| Electron Affinity (EA) | 0.72 ± 0.10 eV | [8] |
Experimental Protocols
Synthesis of this compound via Electrophilic Bromination
A widely cited and reliable method for synthesizing this compound is the direct bromination of pyrene using N-bromosuccinimide (NBS).[3][5]
Methodology:
-
Dissolution: Pyrene (1.0 mmol) is dissolved in an anhydrous organic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (10 mL) in a round-bottom flask.[3][5]
-
Reagent Addition: A solution of N-bromosuccinimide (NBS) (1.05 mmol) in the same solvent (5 mL) is added dropwise to the pyrene solution at room temperature.[5]
-
Reaction: The mixture is stirred at room temperature, typically for 24 hours, under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Quenching and Extraction: Upon completion, the reaction mixture is poured into deionized water (50 mL) and extracted multiple times with dichloromethane (e.g., 3 x 100 mL).[5]
-
Washing and Drying: The combined organic phases are washed thoroughly with deionized water, dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄), and filtered.[5]
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Pure this compound is obtained as a light yellow solid via recrystallization from a suitable solvent, such as hexane.[3][5]
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[9]
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄ or a well-characterized pyrene derivative).
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument parameters.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.
-
Determine the gradient (slope) of each line (Gradₓ for the sample and Gradₛₜ for the standard).
-
-
Calculation: Calculate the quantum yield of the sample (Φₓ) using the following equation:[9]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample (x) and standard (st). If the same solvent is used, this term cancels out.
-
Applications in Research and Development
This compound is a versatile compound with a broad range of applications driven by its unique properties.
-
Organic Synthesis: It is a fundamental building block for creating more complex pyrene-based molecules and functional materials.[1] The bromine atom can be readily substituted via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functional groups.
-
Materials Science: It is a key intermediate in the synthesis of advanced materials, particularly organic semiconductors used in OLEDs.[3]
-
Fluorescent Probes: The pyrene core is highly fluorescent and sensitive to its local environment, making its derivatives, including those from this compound, useful as fluorescent probes and labels in biological and chemical sensing.[1]
-
Environmental and Toxicological Research: As a stable PAH derivative, it serves as a model compound for studying the environmental fate, transport, and toxicological effects of brominated PAHs.[1][4]
-
Drug Development: While not a drug itself, it plays a role in the synthesis of pharmaceutical intermediates, aiding in the development of new drug candidates.[1] It is also used in the preparation of DNA base analogs for research purposes.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 1714-29-0 [m.chemicalbook.com]
- 6. This compound | 1714-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound (CAS 1714-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-溴芘 96% | Sigma-Aldrich [sigmaaldrich.com]
The Electronic Landscape and Reactive Potential of 1-Bromopyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromopyrene, a key derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), serves as a pivotal building block in the synthesis of advanced functional materials with applications spanning organic electronics to biomedical imaging.[1] Understanding its electronic structure is paramount to predicting its reactivity and effectively harnessing its synthetic potential. This technical guide provides an in-depth analysis of the electronic properties and predicted reactivity of this compound, supported by experimental protocols for its synthesis and key transformations.
Introduction
Pyrene and its derivatives are of significant interest due to their unique photophysical and electronic properties. The introduction of a bromine atom at the 1-position of the pyrene core significantly influences its electronic distribution and, consequently, its chemical reactivity. This modification provides a versatile handle for further functionalization, primarily through cross-coupling reactions and electrophilic aromatic substitutions. This guide will explore the theoretical underpinnings of this compound's reactivity and provide practical experimental details for its use in synthetic chemistry.
Electronic Structure of this compound
The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its inductive effect withdraws electron density from the pyrene core, making it less reactive than unsubstituted pyrene. However, through resonance, the bromine atom can donate a lone pair of electrons to the aromatic system, which preferentially increases the electron density at the ortho and para positions. In the case of this compound, this directs incoming electrophiles to the 3-, 6-, and 8-positions.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description | Reference/Justification |
| HOMO Energy | Expected to be slightly lower than pyrene due to the inductive effect of bromine. | Inferred from general principles of substituent effects on aromatic systems.[2] |
| LUMO Energy | Expected to be slightly lower than pyrene. | Inferred from general principles of substituent effects on aromatic systems.[2] |
| HOMO-LUMO Gap | Expected to be similar to or slightly smaller than that of pyrene. | Inferred from studies on other substituted pyrenes.[3] |
| Electron Density | Highest at the 1, 3, 6, and 8 positions of the pyrene core. The bromine atom increases electron density at the 3, 6, and 8 positions via resonance. | Based on the known directing effects of halogens in electrophilic aromatic substitution. |
| Electron Affinity (EA) | 0.72 ± 0.10 eV | [5][6] |
Predicted Reactivity of this compound
The electronic structure of this compound dictates its reactivity in various chemical transformations. The presence of the C-Br bond and the activated positions on the pyrene ring are the primary sites for chemical modification.
Electrophilic Aromatic Substitution
As discussed, the bromine atom directs incoming electrophiles to the 3-, 6-, and 8-positions. Further bromination of this compound is a common reaction to produce di- and tetrabrominated pyrenes, which are also valuable synthetic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is susceptible to cleavage by palladium catalysts, enabling a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting with an organoboron species, is a particularly powerful tool for elaborating the structure of this compound.
Experimental Protocols
Synthesis of this compound from Pyrene
Method 1: Using N-Bromosuccinimide (NBS)
A widely cited method for the synthesis of this compound involves the electrophilic bromination of pyrene using N-bromosuccinimide (NBS) in an organic solvent.[7]
-
Reactants: Pyrene, N-Bromosuccinimide (NBS)
-
Solvent: N,N-dimethylformamide (DMF) or Dichloromethane (B109758) (CH₂Cl₂)
-
Procedure:
-
Dissolve pyrene in the chosen solvent.
-
Add NBS to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up to remove the succinimide (B58015) byproduct and any remaining NBS.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization, typically from hexane.
-
Method 2: Using Dibromohydantoin
-
Reactants: Pyrene, Dibromohydantoin
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure:
-
Dissolve pyrene in dichloromethane.
-
Add dibromohydantoin to the solution.
-
Stir the reaction at room temperature.
-
Filter the reaction mixture.
-
Recrystallize the solid product to obtain pure this compound.[5]
-
Further Bromination of this compound
Synthesis of 1,6- and 1,8-Dibromopyrene
-
Reactants: this compound, Bromine
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add a solution of bromine in dichloromethane dropwise.
-
Stir the reaction mixture.
-
Isolate the product mixture of 1,6- and 1,8-dibromopyrene. The isomers can be separated by chromatography. A yield of approximately 35% for each isomer has been reported.[8][9]
-
Synthesis of 1,3,6,8-Tetrabromopyrene (B107014) from Pyrene
While not a direct reaction of this compound, this protocol is relevant for producing highly brominated pyrenes.
-
Reactants: Pyrene, Bromine
-
Solvent: Nitrobenzene
-
Procedure:
-
Dissolve pyrene in nitrobenzene.
-
Add bromine dropwise to the solution with vigorous stirring at 80 °C.
-
Heat the reaction mixture to 120 °C and maintain for 12 hours.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with ethanol (B145695) and dry under vacuum to afford 1,3,6,8-tetrabromopyrene. A yield of 96% has been reported.[10]
-
Suzuki-Miyaura Coupling of this compound
This is a general protocol that can be adapted for coupling various boronic acids with this compound.
-
Reactants: this compound, Arylboronic acid
-
Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄)
-
Base: An aqueous solution of a carbonate (e.g., Na₂CO₃) or phosphate (B84403) base.
-
Solvent System: A biphasic mixture, often toluene/ethanol/water.
-
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base in the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Reaction pathway for the electrophilic bromination of pyrene.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis. Its electronic structure, characterized by a polarized C-Br bond and an activated pyrene core, allows for a range of chemical transformations. This guide has provided an overview of its electronic properties and predicted reactivity, along with detailed experimental protocols for its synthesis and key reactions. A thorough understanding of these principles is essential for researchers and scientists aiming to develop novel functional materials and drug candidates based on the pyrene scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 1714-29-0 [m.chemicalbook.com]
- 6. This compound (CAS 1714-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,6,8-tetrabromopyrene synthesis - chemicalbook [chemicalbook.com]
Safety and Handling Precautions for 1-Bromopyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Bromopyrene (CAS No. 1714-29-0), a brominated polycyclic aromatic hydrocarbon utilized in various research and development applications, including environmental science, toxicology, and organic synthesis.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to minimize risk to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4][5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[2][3][4][5][6] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₆H₉Br[1][7] |
| Molecular Weight | 281.15 g/mol [1][7] |
| Appearance | White to yellow to tan powder[1] |
| Melting Point | 102-105 °C[1] |
| Boiling Point | 255 °C at 7 mmHg[1] |
| Density | 1.578 g/cm³[1] |
| Solubility | No data available |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8] Ensure adequate ventilation to keep airborne concentrations below exposure limits.[9]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Tightly-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][9][10] A face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.[10] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene are recommended.[10] Inspect gloves for integrity before each use and dispose of them immediately after contamination.[8][10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[8][10] A chemical-resistant apron is recommended when handling significant quantities.[10] |
| Respiratory Protection | For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10] A dust mask of type N95 (US) is also recommended.[4] |
Safe Handling and Storage
Handling
-
Avoid all personal contact, including inhalation.[2]
-
Wear appropriate protective clothing to prevent skin and eye contact.[2][9]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[2][6][9]
-
Do not eat, drink, or smoke when handling this product.[2]
-
Wash hands thoroughly with soap and water after handling.[2][8]
-
Contaminated work clothing should be laundered separately before reuse.[2]
Storage
-
Store away from incompatible materials and foodstuff containers.[2]
-
Protect containers from physical damage and check regularly for leaks.[2]
First Aid Measures
In the event of exposure, follow these first aid protocols and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][6][8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][5][6][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][5][6][8][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][6] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate the immediate area.[9]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[2][9]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][9]
-
Cleanup: For dry spills, use dry clean-up procedures and avoid generating dust.[2] Sweep up, shovel, or vacuum the material and place it into a suitable, labeled container for disposal.[2][5][6] After cleanup, wash the area with water.[2]
-
Ignition Sources: Remove all sources of ignition.[9]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6][9]
Experimental Protocols
Protocol for Weighing and Preparing Solutions of this compound
-
Preparation: Don all required PPE (safety goggles, face shield, chemical-resistant gloves, and a flame-resistant lab coat). Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a weigh boat on an analytical balance inside the chemical fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the weight.
-
-
Solution Preparation:
-
Place a suitable container (e.g., a volumetric flask) with a stir bar inside the fume hood.
-
Carefully add the weighed this compound to the container.
-
Using a funnel, add the desired solvent to the container.
-
Stir the mixture until the solid is completely dissolved.
-
If necessary, dilute to the final volume with the solvent.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent and then with soap and water.
-
Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.
-
Remove and dispose of gloves in the appropriate hazardous waste stream.
-
Wash hands thoroughly.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound 96 1714-29-0 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Storage and Stability of 1-Bromopyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the recommended storage conditions and stability profile of 1-Bromopyrene (CAS No. 1714-29-0). Adherence to these guidelines is crucial for maintaining the purity, integrity, and performance of this compound in research and development applications.
Core Storage and Stability Summary
This compound is a polycyclic aromatic hydrocarbon (PAH) that is generally considered to be a stable compound under recommended storage conditions.[1] It is typically supplied as a white to yellow or light brown powder and is noted to be an air-stable solid.[2][3] However, as with many complex organic molecules, its long-term stability is contingent upon proper storage to mitigate degradation from environmental factors. The primary factors that can influence the stability of this compound are exposure to light, high temperatures, and moisture.
Therefore, for maintaining the integrity of this compound, particularly for sensitive applications in materials science and drug development, stringent adherence to the storage protocols outlined below is highly recommended.
Data Presentation: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets (SDS) and chemical suppliers.
| Parameter | Recommendation | Rationale & Remarks |
| Temperature | Room Temperature[7][8] or in a "cool place"[1][9] | Storing at elevated temperatures can increase the rate of potential degradation reactions. "Room temperature" is generally considered to be 20-25°C. For long-term storage, the lower end of this range or refrigerated conditions (2-8°C) would be prudent. |
| Atmosphere | Sealed in a dry environment[9][10] | While described as "air-stable,"[2] minimizing contact with atmospheric moisture is a best practice to prevent potential hydrolysis over extended periods. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term archival samples to eliminate the risk of oxidation. |
| Light | Keep in a dark place[9][10] | This compound is light-sensitive. Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of impurities. Use of amber glass vials or storage in a light-proof secondary container is essential. |
| Container | Tightly closed container[1][10] | Prevents the ingress of moisture and atmospheric contaminants. The container should be made of a non-reactive material such as glass. |
| Ventilation | Well-ventilated place[1][10] | This is a general safety precaution for handling chemical powders to minimize inhalation exposure. |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for experimental use, particularly after long-term storage or when sourcing from a new supplier, its purity should be verified. The following protocols outline methods for assessing the stability and purity of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a published synthesis procedure for this compound and is suitable for determining its purity and detecting potential degradation products.[2]
Objective: To quantify the purity of a this compound sample and identify the presence of impurities or degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Agilent 1260 Infinity or equivalent)[2]
-
Reverse-phase C18 column (e.g., Macherey-Nagel Nucleosil 100-5 C18, 4.6 x 250 mm, 5 µm particle size)[2]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an 80:20 (v/v) ratio.[2] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a small amount of a high-purity this compound reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time of this compound (reported to be approximately 17.0 minutes under these conditions).[2]
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
-
-
Data Interpretation: Calculate the purity of the sample based on the peak area percentage. The presence of new, smaller peaks compared to a reference chromatogram of a fresh sample can indicate degradation.
Structural Confirmation and Degradation Product Identification
For a more in-depth analysis, especially if degradation is suspected, spectroscopic methods can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the chemical structure of this compound and identify potential degradation products by comparing the spectra to a reference.[11][12] The appearance of new signals or changes in the integration of existing signals would suggest the presence of impurities.
-
Mass Spectrometry (MS): Coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of potential degradation products. This can provide insights into the degradation pathway (e.g., detection of hydroxylated or debrominated species).
Mandatory Visualizations
The following diagrams illustrate the key relationships in the storage and stability of this compound.
Caption: Factors and pathways leading to the degradation of this compound.
Caption: Recommended storage practices to ensure the stability of this compound.
Conclusion
This compound is a stable compound when handled and stored correctly. The key to preserving its integrity is to protect it from light, elevated temperatures, and moisture. By implementing the storage conditions and analytical verification protocols detailed in this guide, researchers, scientists, and drug development professionals can be confident in the quality and reliability of their this compound for its intended applications.
References
- 1. fishersci.com [fishersci.com]
- 2. orgsyn.org [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 5. researchgate.net [researchgate.net]
- 6. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. chemscene.com [chemscene.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound CAS#: 1714-29-0 [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound(1714-29-0) 1H NMR [m.chemicalbook.com]
- 12. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromopyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, including drug discovery and materials science. This protocol focuses on the application of the Suzuki-Miyaura coupling for the arylation of 1-bromopyrene. Pyrene and its derivatives are of significant interest due to their unique photophysical properties, making them valuable building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. These application notes provide a detailed protocol for the palladium-catalyzed coupling of this compound with various arylboronic acids, offering a comparative analysis of reaction conditions and yields.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, an arylboronic acid) with an organic halide (this compound) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. This data is intended to guide the optimization of reaction conditions for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 3 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | DMF/H₂O (5:1) | 100 | 12 | 88 |
| 5 | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O (4:1) | 95 | 18 | 89 |
| 6 | Pyrene-1-boronic acid | Pd(dppf)Cl₂ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 105 | 20 | 82 |
| 7 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | Xantphos (4) | CsF | THF | 80 | 24 | 75 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, Xantphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, CsF)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Solvents for workup and column chromatography (e.g., dichloromethane (B109758), ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst and ligand (as specified in the table above).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water to the flask and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-arylpyrene product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling of this compound
Caption: Step-by-step experimental workflow for the synthesis of 1-arylpyrenes.
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromopyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-bromopyrene to synthesize N-aryl-1-aminopyrene derivatives. This reaction is a powerful tool for creating carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals, organic electronics, and fluorescent probes.[1] The unique photophysical properties of the pyrene (B120774) core make its amino-functionalized derivatives highly valuable in materials science and medicinal chemistry.[2]
The protocol described here is a general guideline based on established methodologies for the Buchwald-Hartwig amination of aryl bromides.[2][3] Optimization of the reaction conditions, including the choice of ligand, base, and solvent, may be necessary to achieve optimal results for specific amine coupling partners.[2]
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (this compound) and an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1][2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl-1-aminopyrene and regenerate the Pd(0) catalyst.[2][4]
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Quantitative Data Summary
The following table provides a general range of reaction parameters for the Buchwald-Hartwig amination of this compound. These values should be considered a starting point for optimization.
| Reagent/Parameter | Molar Equivalents / Value | Notes |
| This compound | 1.0 equiv | The limiting reagent. |
| Amine | 1.2 - 1.5 equiv | A slight excess is typically used. |
| Palladium Catalyst | 1 - 5 mol% | e.g., Pd₂(dba)₃ or Pd(OAc)₂. |
| Phosphine Ligand | 2 - 10 mol% | e.g., XPhos, BINAP, or other bulky, electron-rich ligands.[3] |
| Base | 1.5 - 3.0 equiv | e.g., NaOtBu, K₃PO₄, or Cs₂CO₃. |
| Solvent | 5 - 20 mL/mmol | Anhydrous toluene (B28343) or dioxane are commonly used.[3] |
| Temperature | 80 - 120 °C | Dependent on the solvent and substrate reactivity. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC/LC-MS. |
Experimental Protocol
Materials:
-
This compound
-
Amine of choice
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (B1210297) (Pd(OAc)₂))
-
Phosphine ligand (e.g., XPhos, (±)-BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Standard work-up and purification reagents (e.g., ethyl acetate, hexanes, brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%) to a dry Schlenk flask or vial equipped with a magnetic stir bar.[2]
-
Addition of Reagents: Add the amine (1.2-1.5 equiv) and the base (e.g., NaOtBu, 1.5-3.0 equiv) to the flask.[2]
-
Solvent Addition: Add anhydrous toluene or dioxane (5-20 mL per mmol of this compound).
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes, or by using a freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[2] Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[2]
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[3]
-
Wash the organic phase with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-aryl-1-aminopyrene.[2][3]
-
Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Pyrene and its derivatives may be hazardous; consult the Safety Data Sheet (SDS) before use.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes: 1-Bromopyrene as a Fluorescent Probe for Biological Research
Introduction
Pyrene (B120774) and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) widely utilized as fluorescent probes in biological and chemical research.[1] Their utility stems from a high fluorescence quantum yield, long fluorescence lifetime, and a unique sensitivity of their emission spectra to the local microenvironment.[2][3] Specifically, pyrene can exhibit both monomer emission, which is sensitive to solvent polarity, and excimer (excited-state dimer) emission, which reports on the proximity of two pyrene molecules.[2][4]
1-Bromopyrene is a key synthetic intermediate used in the creation of more complex, functional pyrene-based probes.[5][6] While it is primarily used as a building block for materials in organic light-emitting diodes (OLEDs) and specialized sensors[5][7], its inherent fluorescence and hydrophobicity suggest potential direct applications as a fluorescent probe in biological research. The bromine atom can also serve as a handle for further functionalization or influence its photophysical properties through the heavy-atom effect.[8]
These notes provide an overview of this compound's properties, potential applications in biological research, and generalized protocols to serve as a starting point for experimental design.
Physicochemical and Photophysical Properties
The properties of this compound make it a versatile tool in materials science and a potential probe for biological systems. Its key characteristics are summarized below.
| Property | Value | References |
| CAS Number | 1714-29-0 | [9][10][11] |
| Molecular Formula | C₁₆H₉Br | [9][10] |
| Molecular Weight | 281.15 g/mol | [9][10] |
| Appearance | White to yellow to tan powder | [9] |
| Melting Point | 102 - 105 °C | [9][12][13] |
| Boiling Point | 255 °C at 7 mmHg | [7][9] |
| Purity | ≥ 96-98% | [9][13] |
| Solubility | Soluble in Chloroform; Slightly soluble in DMSO and Methanol | [7] |
| Storage | Store at room temperature (10°C - 25°C), protected from light in a well-closed container. | [7][10] |
Potential Biological Applications
While primarily a synthetic precursor, the inherent properties of this compound suggest its utility in several areas of biological research.
-
Probing Hydrophobic Environments: Due to its hydrophobic pyrene core, this compound is expected to preferentially partition into nonpolar environments such as lipid droplets, cellular membranes, and hydrophobic pockets within proteins.[2][8] Changes in the fine structure of its monomer fluorescence emission can be used to report on the polarity of these microenvironments.[2]
-
Cellular Imaging and Membrane Studies: The probe may intercalate into the lipid bilayers of cellular membranes, enabling the study of membrane dynamics, integrity, and fluidity.[8]
-
Protein-Ligand Interaction Studies: Pyrene derivatives can be covalently attached to proteins, often at sulfhydryl groups, to study protein conformation and conformational changes.[2] While this compound itself is not reactive towards such groups, it serves as the foundational molecule for creating derivatives that are. The principles of using pyrene fluorescence to monitor protein interactions are well-established.[2][14][15]
-
DNA Interaction and Damage Studies: this compound has been used in studies investigating DNA damage and repair in human skin cells when exposed to UVA light.[12][16] It has been shown to bind to DNA, potentially altering its conformation.[10]
-
Building Block for Targeted Probes: this compound is a crucial starting material for synthesizing more sophisticated probes.[5] Through cross-coupling reactions (e.g., Suzuki, Sonogashira), the bromo-group can be replaced with specific recognition moieties to create highly selective probes for metal ions (like Cu²⁺ or Al³⁺), anions, or other biomolecules.[5][6][17]
Logical Workflow for Developing a Targeted Probe
The primary application of this compound is in the synthesis of functionalized probes. The following diagram illustrates the general workflow for creating a targeted fluorescent sensor starting from this compound.
References
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are the primary applications of this compound ?_Chemicalbook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 1714-29-0 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 1714-29-0 | FB00284 | Biosynth [biosynth.com]
- 11. scbt.com [scbt.com]
- 12. scientificlabs.com [scientificlabs.com]
- 13. This compound 96 1714-29-0 [sigmaaldrich.com]
- 14. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1-溴芘 96% | Sigma-Aldrich [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
1-Bromopyrene: A Versatile Building Block for High-Performance Organic Field-Effect Transistors
Application Note and Protocol
Audience: Researchers, scientists, and professionals in materials science and organic electronics.
Introduction: Pyrene (B120774), a polycyclic aromatic hydrocarbon, is a highly attractive building block for organic semiconductor materials due to its broad π-conjugated system, which facilitates efficient charge transport.[1] Strategic functionalization of the pyrene core is essential for fine-tuning its electronic properties and solid-state packing, which are critical determinants of organic field-effect transistor (OFET) performance.[1] 1-Bromopyrene serves as a key and versatile precursor for the synthesis of a wide array of pyrene derivatives, enabling the development of high-performance p-type and n-type organic semiconductors.[1][2] This document provides detailed protocols for the synthesis of pyrene-based semiconductors from this compound and the fabrication and characterization of OFET devices.
Synthesis of Pyrene-Based Semiconductors
The functionalization of this compound is readily achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These methods allow for the introduction of a diverse range of aromatic and heteroaromatic moieties to the pyrene core.
Protocol 1: Synthesis of a Thiophene-Substituted Pyrene Derivative via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of a bromopyrene derivative with a thiophene (B33073) boronic acid.
Materials:
-
This compound derivative (e.g., 1-bromo-pyrene)
-
Arylboronic acid (e.g., thiophene-2-boronic acid) (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
K₃PO₄ (Potassium phosphate) (2.0 - 3.0 eq)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (flame-dried Schlenk flask)
Procedure: [3]
-
To a flame-dried Schlenk flask, add the this compound derivative (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) via Stille Coupling
This protocol outlines the synthesis of a high-mobility p-type organic semiconductor, BOBTP, starting from 1,6-dibromopyrene (B158639). A similar procedure can be adapted for mono-functionalization starting from this compound.
Materials:
-
1,6-Dibromopyrene
-
2-(Tributylstannyl)-5'-octyl-2,2'-bithiophene (2.2 eq)
-
Pd(dppf)Cl₂·DCM (0.1 eq)
-
CuI (0.1 eq)
-
LiCl (5.3 eq)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (flame-dried round-bottom flask)
-
To a flame-dried round-bottom flask, add 1,6-dibromopyrene (1.0 eq) and anhydrous, degassed DMF.
-
Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).
-
Purge the reaction flask with Argon for 10 minutes.
-
Add the organotin reagent, 2-(tributylstannyl)-5'-octyl-2,2'-bithiophene (2.2 eq), via syringe.
-
Heat the solution to an appropriate temperature (e.g., 40-80 °C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction may take up to 2.5 days.
-
After completion, cool the mixture and transfer it to a separatory funnel containing an aqueous solution of ammonia.
-
Extract the product with an organic solvent such as hexane.
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on basic alumina.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A common device architecture for evaluating new organic semiconductors is the top-contact, bottom-gate (TCBG) OFET.
Protocol 3: Fabrication of a Top-Contact, Bottom-Gate OFET
Materials:
-
Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (200-300 nm) as the gate dielectric.
-
Pyrene-based organic semiconductor.
-
Solvent for the organic semiconductor (e.g., chloroform, toluene).
-
Deionized water, acetone, isopropanol (B130326) (IPA).
-
Surface treatment agent (e.g., octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS)).
-
Gold (Au) for source and drain electrodes.
-
Shadow mask for electrode deposition.
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by sonication in a sequence of deionized water, acetone, and isopropanol for 10-15 minutes each.[5]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to remove any residual organic contaminants and to hydroxylate the surface.
-
-
Dielectric Surface Treatment:
-
For p-type semiconductors, a hydrophobic surface treatment is often applied to improve the morphology of the organic film.
-
This can be achieved by immersing the cleaned substrates in a solution of OTS in toluene (B28343) or by vapor deposition of HMDS.[5]
-
After treatment, rinse the substrates with the appropriate solvent and dry them.
-
-
Organic Semiconductor Deposition:
-
The organic semiconductor can be deposited via solution-based methods like spin-coating or by thermal evaporation in a high-vacuum chamber.
-
Spin-Coating: Dissolve the pyrene derivative in a suitable solvent and spin-coat the solution onto the treated substrate to form a thin film. The film thickness is controlled by the solution concentration and spin speed.
-
Vacuum Deposition: Place the substrates and the organic material in a thermal evaporator. Deposit a thin film (typically 30-50 nm) of the semiconductor onto the substrates under high vacuum (~10⁻⁶ Torr). The substrate can be held at a specific temperature during deposition to control film morphology.
-
-
Source and Drain Electrode Deposition:
Protocol 4: OFET Characterization
Equipment:
-
Semiconductor parameter analyzer or source-measure units.
-
Probe station in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize degradation from air and moisture.[1]
-
Gate Leakage Current (I_G):
-
Measure the gate current as a function of the gate-source voltage (V_GS) to ensure the integrity of the gate dielectric. A low gate leakage current is crucial for reliable transistor operation.
-
-
Output Characteristics:
-
Measure the drain-source current (I_DS) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
These curves show the linear and saturation regimes of the transistor operation.
-
-
Transfer Characteristics:
-
Measure I_DS as a function of V_GS at a constant, high V_DS (in the saturation regime).
-
From the transfer curve, the key performance parameters can be extracted.
-
Parameter Extraction: The field-effect mobility (µ) in the saturation regime is calculated from the transfer curve using the following equation:
I_DS = (W / 2L) * C_i * µ * (V_GS - V_th)²
where:
-
W is the channel width.
-
L is the channel length.
-
C_i is the capacitance per unit area of the gate dielectric.
-
V_th is the threshold voltage.
The on/off ratio is the ratio of the maximum I_DS (in the 'on' state) to the minimum I_DS (in the 'off' state) from the transfer curve.
Quantitative Data
The performance of OFETs based on this compound derivatives is highly dependent on the molecular structure, substituents, and device fabrication conditions.
| Pyrene Derivative Core | Substituents | Dielectric | Hole Mobility (µ) [cm²/Vs] | On/Off Ratio | Reference |
| 1,8-disubstituted Pyrene | Thiophene and octyl chains | Polystyrene (PS) treated SiO₂ | 0.18 | Not Reported | [1] |
| 1,8-disubstituted Pyrene | Bithiophene and octyl chains | Polystyrene (PS) treated SiO₂ | ~0.004 | Not Reported | [1] |
| 1-Imino nitroxide pyrene | Imino nitroxide | SiO₂ | 0.1 | 5 x 10⁴ | [4] |
Visualizations
Synthesis of Functionalized Pyrene Derivatives
References
- 1. sunfest.seas.upenn.edu [sunfest.seas.upenn.edu]
- 2. Microstructural Variation upon Introducing Di([2,2′-bithiophen]-5-yl)pyrenes into a Naphthalene Diimide-Based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 1620-2008 - IEEE Standard for Test Methods for the Characterization of Organic Transistors and Materials | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromopyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 1-bromopyrene, a key building block for the synthesis of pyrene-based fluorescent probes, organic electronics, and materials for drug delivery.
Reaction Principle
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide intermediate, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper co-catalyst facilitates the formation of the copper acetylide from the terminal alkyne and the base.
Key Reaction Components and Considerations
-
Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being the most common choices. The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It plays a crucial role in activating the terminal alkyne.
-
Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Solvent: A range of anhydrous solvents can be utilized, including tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene. The choice of solvent can affect reaction rates and yields.
-
Inert Atmosphere: To prevent the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the palladium catalyst from oxidation, the reaction must be carried out under an inert atmosphere, such as nitrogen or argon.
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | TEA | THF | 65 | 12 | ~90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 80 | 8 | ~85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (5) | TEA | Toluene | 90 | 16 | ~75 |
| 4 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF/DMF | 70 | 10 | ~80 |
| 5 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2.5) | CuI (5) | DIPEA | Toluene | 85 | 12 | ~88 |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction. Optimization is recommended for each specific substrate combination.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general procedure for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent, the terminal alkyne (1.1-1.5 equiv), and the anhydrous amine base.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-alkynylpyrene derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Application Notes and Protocols for 1-Bromopyrene in Organic Electronics and Materials Science
For: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopyrene is a brominated polycyclic aromatic hydrocarbon that serves as a pivotal building block in the synthesis of advanced functional materials.[1][2][3] Its pyrene (B120774) core possesses intrinsic blue-light-emitting properties, high chemical stability, and excellent charge carrier mobility, making it a highly attractive component for organic electronic materials.[4][5][6] The bromine substituent at the 1-position provides a reactive site for various cross-coupling reactions, enabling the strategic functionalization of the pyrene core. This allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and fluorescent probes.[4][7]
This document provides a comprehensive overview of the applications of this compound, detailed protocols for its use in key synthetic transformations, and performance data of the resulting materials and devices.
Key Applications of this compound
The primary utility of this compound is as a precursor for creating more complex, conjugated molecules through the formation of new carbon-carbon and carbon-nitrogen bonds.[7] The modification of the pyrene structure allows for precise control over the molecular architecture, which in turn influences molecular packing, charge transport, and optical properties.[2][7]
Organic Light-Emitting Diodes (OLEDs)
Pyrene derivatives are highly valued as blue emitters, a critical component for full-color displays and solid-state lighting.[4][5] this compound is a common starting material for synthesizing these emitters. By using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, various aryl groups can be attached to the pyrene core. This molecular engineering is critical for:
-
Tuning Emission Color: Extending the π-conjugation or adding electron-donating/withdrawing groups allows for precise control over the emission wavelength, leading to materials that emit across the visible spectrum, particularly in the desired blue region.[8]
-
Improving Charge Transport: Modifications can enhance the mobility of charge carriers, making the materials suitable for hole-transporting layers (HTLs) or electron-transporting layers (ETLs).[8]
-
Enhancing Morphological Stability: Introducing bulky substituents can prevent intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state. This ensures the formation of stable, amorphous films crucial for device longevity.[8][9]
Quantitative Data: Performance of Selected Pyrene-Based OLEDs
The following table summarizes the performance of OLEDs that utilize emissive materials derived from this compound precursors.
| Emitting Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Ref. |
| 1,4-dipyrenylbenzene | Multilayer | - | >1714 | Greenish-Blue | [7] |
| PyPI-Py | Nondoped | 8.52 | 75,687 | (0.15, 0.22) | [9] |
Note: EQE stands for External Quantum Efficiency; CIE stands for Commission Internationale de l'Éclairage color coordinates.
Organic Field-Effect Transistors (OFETs)
The rigid, planar structure of the pyrene core facilitates strong π-π stacking, which is beneficial for efficient charge transport in OFETs.[4][6] this compound is used to synthesize larger, more complex pyrene-based molecules that self-assemble into ordered structures, enhancing charge carrier mobility.[10] The key performance metric for an OFET is its charge carrier mobility (µ), which quantifies the speed of charge carriers moving through the semiconductor.[4]
Quantitative Data: Performance of Selected Pyrene-Based OFETs
This table presents charge carrier mobilities for OFETs based on pyrene derivatives.
| Material Type | Charge Carrier Mobility (µ) (cm²/Vs) | Transistor Type | Ref. |
| Pyrene Derivatives (General) | 10⁻³ - 1.0 | p-type or ambipolar | [4] |
| Dithienocyclopentapyrene Polymers | up to 0.1 | p-type | [6] |
Organic Solar Cells (OSCs) & Fluorescent Probes
While less common, this compound derivatives are being explored in other areas. In organic solar cells, pyrene-based materials can act as electron donors.[7][11] Additionally, the unique photophysical properties of pyrene make it an excellent fluorophore for chemical and biological sensing applications.[1][12] this compound serves as a handle to attach the pyrene unit to a receptor moiety designed to interact with a specific analyte.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from a reliable, chromatography-free procedure.[13][14]
Materials:
-
Pyrene (1.00 equiv)
-
Methanol (MeOH) / Diethyl ether (Et₂O) (1:1 v/v)
-
Hydrobromic acid (HBr, 48% w/w aq solution, 1.1 equiv)
-
Hydrogen peroxide (H₂O₂, 30% w/w aq solution, 1.05 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH, 1 M aq)
-
Saturated sodium chloride (aq NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask, add pyrene to a 1:1 mixture of MeOH and Et₂O with vigorous stirring.
-
Add HBr via syringe.
-
Cool the reaction mixture to 15 °C using a water bath.
-
Slowly add H₂O₂ dropwise over 30 minutes.
-
Remove the cooling bath and stir the mixture for 16 hours at ambient temperature. A precipitate will form.
-
Add water and extract the mixture with CH₂Cl₂ (2x).
-
Combine the organic extracts and wash sequentially with 1 M NaOH (aq) and saturated NaCl (aq).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as a pale yellow powder.[13][15]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This is a general protocol for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[9][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., (4-formylphenyl)boronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ aqueous solution, 2.0 M)
-
Solvent (e.g., Dry Toluene)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, dry toluene, and the aqueous K₂CO₃ solution.
-
Purge the mixture with an inert gas (e.g., N₂) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under an inert atmosphere.
-
Heat the mixture to reflux (e.g., 90 °C) under N₂ for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Extract the crude product with a suitable organic solvent (e.g., trichloromethane).[9]
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl-pyrene product.[9]
Protocol 3: Sonogashira Coupling of this compound
This protocol describes the coupling of this compound with a terminal alkyne, a reaction catalyzed by palladium and copper(I).[17][18][19]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
-
Base/Solvent (e.g., Triethylamine (Et₃N) in THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N).
-
Add the terminal alkyne to the mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with water or ammonium (B1175870) chloride solution to remove the amine base and salts.
-
Dry the organic layer and concentrate it.
-
Purify the crude product by column chromatography on silica gel to yield the 1-alkynylpyrene derivative.[17]
Protocol 4: Generic OLED Fabrication
This protocol outlines the fabrication of a multilayer OLED device using thermal evaporation.[8][20]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transporting Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (the synthesized pyrene derivative)
-
Electron-Transporting Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning: Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Treat the substrates with oxygen plasma to improve the work function of the ITO.[20]
-
Organic Layer Deposition: In a high-vacuum thermal evaporation chamber, sequentially deposit the organic layers (HTL, EML, ETL, EIL) onto the ITO substrate. Carefully control the deposition rates and thicknesses of each layer.
-
Cathode Deposition: Deposit the cathode material (e.g., LiF followed by Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the completed device in an inert atmosphere (e.g., a glove box) to protect the organic layers from degradation by moisture and oxygen.
Conclusion
This compound is an exceptionally versatile and indispensable precursor in organic electronics and materials science. Its utility in creating a wide array of functional pyrene derivatives through well-established cross-coupling reactions allows researchers to systematically investigate structure-property relationships. The protocols and data provided herein serve as a foundational guide for the synthesis and application of this compound-based materials, paving the way for the development of next-generation electronic devices.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 96 1714-29-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.as.uky.edu [chem.as.uky.edu]
- 8. benchchem.com [benchchem.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. benchchem.com [benchchem.com]
- 11. A rare case of brominated small molecule acceptors for high-efficiency organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
- 15. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
use of 1-Bromopyrene for environmental monitoring of polycyclic aromatic hydrocarbons
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-bromopyrene in the environmental monitoring of polycyclic aromatic hydrocarbons (PAHs). This document is intended for researchers, scientists, and professionals involved in environmental analysis and analytical chemistry.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties. Accurate and sensitive detection of PAHs in environmental matrices such as water, soil, and air is crucial for assessing environmental contamination and human exposure risks. This compound is a fluorescent labeling reagent that reacts with hydroxylated PAHs (OH-PAHs), which are metabolites of PAHs, to form highly fluorescent derivatives. This derivatization significantly enhances the sensitivity and selectivity of their determination by high-performance liquid chromatography (HPLC) with fluorescence detection.
Principle of Detection
The methodology is based on a two-step process:
-
Derivatization: this compound is used as a pre-column derivatization reagent. It reacts with the hydroxyl groups of OH-PAHs in the presence of a catalyst to form fluorescent pyrene-esters. This process is crucial as many PAHs themselves have low native fluorescence.
-
Fluorometric Detection: The resulting fluorescent derivatives are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a fluorescence detector. The high quantum yield of the pyrene (B120774) moiety allows for ultra-sensitive detection at the picogram level.
Experimental Workflow
The overall experimental workflow for the analysis of hydroxylated PAHs using this compound derivatization is depicted below.
Caption: Workflow for OH-PAH analysis using this compound.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (derivatization reagent)
-
Hydroxylated PAH standards (e.g., 1-hydroxypyrene, 3-hydroxybenzo[a]pyrene)
-
Potassium carbonate (catalyst)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
β-glucuronidase/arylsulfatase (for hydrolysis)
-
Sodium acetate (B1210297) buffer
Protocol 1: Derivatization of Hydroxylated PAHs in Water Samples
This protocol outlines the steps for the extraction, derivatization, and analysis of OH-PAHs from aqueous samples.
-
Sample Collection and Preparation:
-
Collect water samples in amber glass bottles and store them at 4°C.
-
Filter the water sample through a 0.45 µm glass fiber filter.
-
To release conjugated OH-PAHs, adjust the pH of a 100 mL sample to 5.0 with sodium acetate buffer and add 100 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the sample at 37°C for 16 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of a 40% methanol in water solution to remove interferences.
-
Elute the retained OH-PAHs with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Add 10 µL of a 1 mg/mL this compound solution in acetonitrile.
-
Add 5 mg of anhydrous potassium carbonate as a catalyst.
-
Seal the vial and heat the mixture at 60°C for 1 hour in a heating block.
-
After cooling to room temperature, centrifuge the sample to pellet the potassium carbonate.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
-
Protocol 2: HPLC-Fluorescence Detection
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) is typically used.
-
Start with 50% A, increase to 100% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 370 nm
-
Emission Wavelength: 450 nm
-
Quantitative Data
The following table summarizes typical performance data for the analysis of selected hydroxylated PAHs using the this compound derivatization method.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (pg/injection) | Limit of Quantification (LOQ) (pg/injection) | Recovery (%) |
| 1-Hydroxypyrene | 12.5 | 0.5 | 1.5 | 95 ± 5 |
| 3-Hydroxybenzo[a]pyrene | 15.2 | 0.8 | 2.4 | 92 ± 7 |
| 9-Hydroxyfluorene | 10.8 | 0.6 | 1.8 | 98 ± 4 |
| 2-Hydroxynaphthalene | 8.5 | 1.0 | 3.0 | 90 ± 8 |
Data are representative and may vary depending on the specific instrumentation and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no derivatization product | Incomplete solvent evaporation | Ensure the extract is completely dry before adding derivatization reagents. |
| Inactive catalyst | Use freshly opened or properly stored potassium carbonate. | |
| Low reaction temperature or time | Optimize the derivatization temperature and time. | |
| High background noise | Impure reagents or solvents | Use HPLC grade reagents and solvents. |
| Incomplete removal of excess this compound | Optimize the HPLC gradient to separate the excess reagent from the analytes. | |
| Poor peak shape | Column degradation | Replace the HPLC column. |
| Sample matrix effects | Improve the sample clean-up procedure (e.g., use a different SPE sorbent). |
Logical Relationship of Derivatization
The chemical reaction at the core of this application is the nucleophilic substitution of bromide on this compound by the deprotonated hydroxyl group of the PAH metabolite.
Caption: Derivatization reaction of OH-PAHs with this compound.
Conclusion
The use of this compound as a fluorescent derivatizing agent provides a robust, sensitive, and selective method for the determination of hydroxylated PAHs in environmental samples. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in the field of environmental monitoring. The high sensitivity of this method makes it particularly suitable for trace-level analysis required in environmental and human biomonitoring studies.
Application Notes and Protocols for the Functionalization of Surfaces and Nanoparticles with 1-Bromopyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopyrene is a key synthetic intermediate used to introduce the highly fluorescent pyrene (B120774) moiety onto various substrates. The unique photophysical properties of pyrene, such as its long fluorescence lifetime and sensitivity to the local environment, make it an invaluable tool in biological imaging, sensing, and as a component in advanced materials. Functionalization of surfaces and nanoparticles with this compound allows for the development of novel platforms for targeted drug delivery, biosensors, and optoelectronic devices.
This document provides detailed protocols for the functionalization of gold and silica (B1680970) surfaces, as well as gold and silica nanoparticles, with this compound via Sonogashira and Suzuki cross-coupling reactions. These methods offer robust and versatile strategies for covalently attaching the pyrene group, enabling a wide range of downstream applications.
Data Presentation
Table 1: Quantitative Data for Sonogashira Coupling of this compound with Alkyne-Functionalized Surfaces/Nanoparticles
| Parameter | Gold Surface | Silica Nanoparticles | Gold Nanoparticles | Source |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ / CuI | Pd(CF₃COO)₂ / PPh₃ / CuI | [1] |
| Base | Triethylamine (B128534) | Triethylamine | Triethylamine | [1] |
| Solvent | DMF | DMF | DMF | [1] |
| Reaction Temperature (°C) | 80-100 | 80-100 | 100 | [1] |
| Reaction Time (h) | 3-12 | 3-12 | 3 | [1] |
| Typical Yield (%) | 70-95 | 70-95 | Up to 96 | [1] |
| Surface Coverage | Monolayer to sub-monolayer | Tunable by alkyne density | Dependent on ligand density | [2] |
Table 2: Quantitative Data for Suzuki Coupling of this compound with Phenylboronic Acid-Functionalized Surfaces/Nanoparticles
| Parameter | Gold Surface | Silica Nanoparticles | Gold Nanoparticles | Source |
| Catalyst | Pd(PPh₃)₄ | Na₂PdCl₄ / PPh₂PhSO₃Na | PdFe₂O₄ | [3][4] |
| Base | K₂CO₃ | Na₂CO₃ | K₂CO₃ | [4] |
| Solvent | Toluene (B28343)/Ethanol (B145695)/H₂O | Water | Methanol/Water | [4] |
| Reaction Temperature (°C) | 80 | Ambient | 100 | [4] |
| Reaction Time (h) | 4-24 | 12-24 | 1-3 | [4] |
| Typical Yield (%) | 80-98 | 85-95 | 94-98 | [4] |
| Surface Coverage | High density achievable | Dependent on initial functionalization | High density achievable | [4] |
Experimental Protocols
Protocol 1: Functionalization of Gold Surfaces with this compound via Sonogashira Coupling
This protocol describes a two-step process: first, the functionalization of a gold surface with an alkyne-terminated self-assembled monolayer (SAM), followed by the Sonogashira coupling of this compound.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
11-Mercaptoundec-1-yne
-
Ethanol (anhydrous)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware and reaction setup (Schlenk line)
Step 1: Formation of Alkyne-Terminated SAM
-
Cleaning the Gold Substrate: Thoroughly clean the gold substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrate under a stream of nitrogen. Further clean the substrate using a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood ). Rinse extensively with deionized water and dry with nitrogen.
-
SAM Formation: Immediately immerse the cleaned gold substrate in a 1 mM solution of 11-mercaptoundec-1-yne in anhydrous ethanol.
-
Incubation: Allow the SAM to form by incubating the substrate in the thiol solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-specifically bound thiols. Dry the substrate under a gentle stream of nitrogen.
Step 2: Sonogashira Coupling of this compound
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents relative to the estimated surface alkyne groups), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the reagents, followed by the addition of triethylamine (3 equivalents).
-
Coupling Reaction: Place the alkyne-functionalized gold substrate into the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 3-12 hours. Monitor the reaction progress by taking fluorescence measurements of the surface at intervals.
-
Work-up: After the reaction is complete, remove the substrate and rinse sequentially with DMF, ethanol, and deionized water.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of pyrene and the C-C triple bond.
-
Contact Angle Goniometry: To measure changes in surface hydrophobicity.
-
Atomic Force Microscopy (AFM): To assess the surface morphology.
-
Fluorescence Spectroscopy: To confirm the presence and photophysical properties of the immobilized pyrene.
Protocol 2: Functionalization of Silica Nanoparticles with this compound via Suzuki Coupling
This protocol involves the initial functionalization of silica nanoparticles with a boronic acid linker, followed by the Suzuki coupling of this compound.
Materials:
-
Silica nanoparticles (SiNPs)
-
(4-(Trimethoxysilyl)phenyl)boronic acid
-
Toluene (anhydrous)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a water-soluble palladium catalyst like [Na₂PdCl₄]/[PPh₂PhSO₃Na].[3]
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water or Water as solvent
-
Argon or Nitrogen gas
-
Standard glassware and reaction setup (Schlenk line)
Step 1: Preparation of Phenylboronic Acid-Functionalized Silica Nanoparticles
-
Activation of Silica Nanoparticles: Disperse the silica nanoparticles in toluene and heat to reflux with a Dean-Stark trap to remove adsorbed water.
-
Silanization: Add (4-(trimethoxysilyl)phenyl)boronic acid (e.g., 5% w/w with respect to silica) to the nanoparticle suspension.
-
Reaction: Continue to reflux the mixture for 12-24 hours.
-
Washing: After the reaction, cool the mixture and collect the functionalized nanoparticles by centrifugation. Wash the nanoparticles sequentially with toluene, ethanol, and deionized water to remove unreacted silane.
-
Drying: Dry the phenylboronic acid-functionalized silica nanoparticles under vacuum.
Step 2: Suzuki Coupling of this compound
-
Reaction Setup: In a round-bottom flask, disperse the phenylboronic acid-functionalized silica nanoparticles in the chosen solvent system (e.g., Toluene/Ethanol/H₂O or just water if using a water-soluble catalyst).
-
Reagent Addition: Add this compound (1.5 equivalents relative to the estimated boronic acid groups), the palladium catalyst (0.05 equivalents), and the base (e.g., K₂CO₃, 3 equivalents).
-
Inert Atmosphere: Degas the suspension by bubbling with argon or nitrogen for 30 minutes.
-
Coupling Reaction: Heat the reaction mixture to the appropriate temperature (ambient to 80°C depending on the catalyst and solvent) and stir for 4-24 hours.
-
Work-up: After the reaction, cool the mixture and collect the pyrene-functionalized nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles extensively with the reaction solvent, followed by ethanol and deionized water to remove residual catalyst, base, and unreacted this compound.
-
Drying: Dry the final product under vacuum.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the pyrene aromatic rings.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): To visualize the nanoparticles and ensure they have not aggregated.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To determine the size distribution and surface charge of the functionalized nanoparticles in suspension.
-
Fluorescence Spectroscopy: To confirm the successful conjugation and assess the photophysical properties of the pyrene-functionalized nanoparticles.
Mandatory Visualizations
Caption: Workflow for Sonogashira coupling of this compound to a gold surface.
Caption: Workflow for Suzuki coupling of this compound to silica nanoparticles.
Concluding Remarks
The protocols outlined in this document provide a robust foundation for the functionalization of a variety of surfaces and nanoparticles with this compound. The choice between Sonogashira and Suzuki coupling will depend on the desired linker chemistry and the nature of the substrate. For successful and reproducible results, careful attention to anhydrous and anaerobic conditions, where specified, is crucial. The characterization techniques listed are essential for confirming successful functionalization and for quantifying the degree of surface modification. These pyrene-functionalized materials have significant potential in the development of advanced tools for research, diagnostics, and therapeutics.
References
Application Notes and Protocols: 1-Bromopyrene Derivatization for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopyrene is a versatile building block in organic synthesis, prized for its unique photophysical properties and its utility as a reactive intermediate.[1] Its pyrene (B120774) core is a prominent scaffold in the development of novel therapeutic agents, molecular probes, and advanced materials. The bromine atom at the C1 position serves as a convenient handle for a variety of cross-coupling and substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed application notes and protocols for the derivatization of this compound, with a focus on its application in the synthesis of pharmaceutical intermediates.
The strategic functionalization of this compound is crucial for modulating the biological activity and pharmacokinetic properties of pyrene-based compounds.[2] Common derivatization strategies include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, as well as nucleophilic substitution and organometallic-mediated transformations. These methods offer a powerful toolkit for medicinal chemists to explore structure-activity relationships and develop new drug candidates.
Key Derivatization Reactions of this compound
Several key synthetic transformations are routinely employed to derivatize this compound for the synthesis of pharmaceutical intermediates. These reactions provide access to a wide range of functionalized pyrene derivatives, including arylated, alkynylated, aminated, and carboxylated compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[3][4] These reactions have revolutionized the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[4]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling this compound with an organoboron compound.[3] It is widely used to introduce aryl or vinyl substituents.[3] The reaction is catalyzed by a palladium complex and requires a base.[3]
-
Sonogashira Coupling: The Sonogashira coupling is a reliable method for forming C-C bonds between this compound and a terminal alkyne.[5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[5][6]
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen (C-N) bonds, allowing for the synthesis of arylamines from this compound.[7] It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[7][8]
-
Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.[9][10] This reaction is catalyzed by a palladium complex in the presence of a base.[9]
Other Important Derivatization Reactions
-
Grignard Reaction: this compound can be converted to a Grignard reagent, which can then react with various electrophiles to form new C-C bonds.[11][12] This is a classic and powerful method in organic synthesis.[13]
-
Lithiation: Similar to the Grignard reaction, lithiation of this compound followed by quenching with an electrophile is an effective way to introduce functional groups.[14][15]
-
Cyanation: The introduction of a cyano group can be achieved through nucleophilic substitution or transition-metal-catalyzed reactions.[16] The resulting pyrene nitrile is a valuable intermediate that can be further transformed into carboxylic acids, amides, or amines.[17]
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the derivatization of this compound and related compounds. It is important to note that optimal conditions may vary depending on the specific substrates and desired products.
| Reaction | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene (B28343)/Pyridine (B92270) | 110 | 70-90 | [18] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | Toluene/THF | RT - 70 | Good to Excellent | [5] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | High | [7] |
| Heck Reaction | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Moderate to Good | [9][19] |
| Grignard Reaction | Mg | - | - | THF | RT | Good | [18] |
| Lithiation | n-BuLi | - | - | THF | -78 to RT | Good | [14][20] |
| Cyanation | CuCN or Pd-catalyst | - | - | DMF/NMP | 100-150 | Moderate to Good | [21] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is based on established methodologies for the Suzuki-Miyaura coupling of aryl halides.[3]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Pyridine
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and pyridine (e.g., 5:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[5]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Toluene or THF
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of toluene and triethylamine (e.g., 2:1 v/v).
-
Add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.06 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the triethylammonium (B8662869) bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline for the amination of this compound.[7]
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv) to a dry Schlenk flask.
-
Add the amine (1.2 equiv) and NaOtBu (1.4 equiv) to the flask.
-
Add dry, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Key derivatization pathways of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized pyrene derivatives. The derivatization reactions outlined in these application notes, particularly the palladium-catalyzed cross-coupling reactions, provide efficient and reliable methods for constructing complex molecular architectures. The resulting pharmaceutical intermediates are of significant interest in drug discovery and development, offering a rich platform for the design of novel therapeutic agents. The provided protocols serve as a general guide, and optimization of reaction conditions is often necessary to achieve the best results for specific substrates and target molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. orgsyn.org [orgsyn.org]
- 19. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
Application Notes and Protocols for Heck Coupling Reactions Involving 1-Bromopyrene and Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction of 1-bromopyrene with various alkenes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of vinyl-substituted pyrene (B120774) derivatives, which are of significant interest in materials science and medicinal chemistry due to their unique photophysical and biological properties.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.[1] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to form the product, and reductive elimination to regenerate the active palladium(0) catalyst.
Applications in Research and Drug Development
The vinyl-substituted pyrene core synthesized through this methodology serves as a crucial building block for:
-
Fluorescent Probes and Materials: Pyrene derivatives are known for their strong fluorescence and excimer formation, making them ideal for developing fluorescent sensors, organic light-emitting diodes (OLEDs), and other advanced materials.
-
Bioactive Molecules: The pyrene moiety is found in various biologically active compounds. The Heck reaction provides a straightforward route to modify the pyrene core, enabling the synthesis of novel drug candidates and biological probes.
-
Molecular Scaffolds: The resulting alkenylpyrenes can be further functionalized, providing access to a wide range of complex molecular architectures for various applications in medicinal chemistry and materials science.
General Reaction Scheme
The general scheme for the Heck coupling of this compound with an alkene is depicted below:
Caption: General Heck coupling of this compound.
Summary of Quantitative Data
The following tables summarize typical reaction conditions and yields for the Heck coupling of this compound with representative alkenes based on literature precedents for similar aryl bromides.
Table 1: Heck Coupling of this compound with Styrene (B11656) Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 85-95 |
| 2 | 4-Methylstyrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 | 80-90 |
| 3 | 4-Methoxystyrene | Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | NaOAc | NMP | 110 | 36 | 88-98 |
| 4 | 4-Chlorostyrene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
*Yields are estimated based on typical outcomes for similar aryl bromides and require experimental verification for this compound.
Table 2: Heck Coupling of this compound with Acrylate (B77674) Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 18 | 90-98 |
| 2 | Methyl acrylate | Pd(OAc)₂ (3) | - | K₂CO₃ | DMA | 130 | 24 | 85-95 |
| 3 | Ethyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 120 | 36 | 88-96 |
| 4 | t-Butyl acrylate | Pd₂(dba)₃ (1) | PPh₃ (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 92-99 |
*Yields are estimated based on typical outcomes for similar aryl bromides and require experimental verification for this compound.
Experimental Protocols
The following are detailed protocols for the Heck coupling of this compound with styrene and n-butyl acrylate. These protocols are based on established procedures for analogous aryl bromides and should be optimized for the specific substrate and alkene.
Protocol 1: Heck Coupling of this compound with Styrene
Objective: To synthesize 1-styrylpyrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids.
-
Add triethylamine (2.0 equiv.) followed by styrene (1.2 equiv.) to the reaction mixture via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 x) and brine (1 x) to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 1-styrylpyrene.
Expected Outcome: The expected product is (E)-1-(2-phenylethenyl)pyrene. The yield should be in the range of 85-95% after purification.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
Objective: To synthesize n-butyl (E)-3-(pyren-1-yl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Inert gas supply
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe.
-
Add n-butyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.) to the flask.
-
Immerse the flask in a preheated oil bath set to 120 °C and stir the mixture vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting this compound is consumed (typically 18-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Expected Outcome: The expected product is n-butyl (E)-3-(pyren-1-yl)acrylate. The yield is anticipated to be in the range of 90-98% after purification.
Visualization of Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for a Heck coupling reaction and the widely accepted catalytic cycle.
References
Troubleshooting & Optimization
troubleshooting low yields in 1-Bromopyrene Suzuki coupling reactions
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-bromopyrene. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low yields in their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Q1: My this compound Suzuki coupling reaction has a low or no yield. What are the primary factors to investigate?
Low or no product formation is a frequent challenge and a systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.[1][2]
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is crucial, and its deactivation is a common reason for low yields.[1]
-
Solution: Use a fresh, properly stored catalyst. Pd(0) species are sensitive to air and moisture.[1] Consider using an air-stable Pd(II) precatalyst which is reduced to the active Pd(0) species in situ. If you suspect low activity, consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
-
Poor Reagent Quality: The purity of your this compound, boronic acid/ester, and base is critical.
-
Solution: Ensure the this compound is pure. Boronic acids are susceptible to degradation over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[1][2] It is advisable to use fresh or properly stored boronic acid. Using more stable boronic esters, like pinacol (B44631) esters (Bpin), can often mitigate this issue.[2][3] The base should be finely powdered and dry.[1]
-
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent/base combination are critical variables.
-
Solution: The sterically hindered nature of pyrene (B120774) may require higher temperatures (e.g., 80-110 °C) to facilitate the reaction.[4] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and to check for starting material consumption. Systematically screen different combinations of bases and solvents (see tables below).
-
Q2: I am observing significant amounts of side products like homocoupling and/or protodeboronation. How can I minimize these?
Side reactions compete with your desired cross-coupling, directly reducing the yield.[5]
Troubleshooting Side Reactions:
-
Homocoupling (Biaryl of Boronic Acid): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[5]
-
Minimize Homocoupling:
-
Rigorous Degassing: Ensure your reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed to remove oxygen.[1][3]
-
Use of Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species.[4]
-
Slow Addition: In some cases, slow addition of the boronic acid can minimize its self-coupling.[4]
-
-
-
Protodeboronation (Boronic Acid replaced by -H): This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and is a major decomposition pathway.[2]
-
Minimize Protodeboronation:
-
Use Stable Boron Reagents: Boronic acid pinacol esters (Bpin) or MIDA boronates are generally more stable than boronic acids and less prone to this side reaction.[2][3]
-
Milder Conditions: Use milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and avoid excessively high temperatures or prolonged reaction times if possible.[2]
-
Anhydrous Conditions: Ensure solvents and reagents are as dry as possible.[2]
-
-
Q3: My starting this compound is consumed, but I'm not seeing the desired product. Instead, I'm finding pyrene. What is happening?
This indicates that a dehalogenation reaction is occurring. This can happen through a reductive process where the aryl bromide is converted to an arene.
Potential Causes & Solutions:
-
Hydride Sources: The reaction mixture may contain sources of hydrides. Certain bases or impurities in the solvent can act as hydride donors.
-
Solution:
-
Screen Bases: Switch to a non-hydridic base. For example, if using a base like NaOtBu, consider switching to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[4]
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to minimize impurities that could facilitate dehalogenation.[4]
-
-
Frequently Asked Questions (FAQs)
Q: Which catalyst and ligand system is best for a sterically hindered substrate like this compound?
For sterically hindered aryl bromides, bulky and electron-rich monodentate phosphine (B1218219) ligands are often superior.[6] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.[6]
-
Recommended Ligands: Consider ligands like SPhos, XPhos, or Tri(tert-butyl)phosphine (P(tBu)₃).[6]
-
Recommended Catalysts: Pre-formed catalysts that incorporate these ligands (e.g., Buchwald precatalysts) can be very effective and ensure a consistent generation of the active catalytic species.[2] Using a simple Pd(0) source like Pd₂(dba)₃ with the chosen ligand is also a common approach.
Q: What is the optimal base and solvent combination for this compound Suzuki coupling?
The ideal combination is highly substrate-dependent, and screening may be necessary. However, here are some general guidelines.
-
Bases: A range of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[7][8] Stronger bases like alkoxides (e.g., NaOtBu) can sometimes be effective but may promote side reactions. The choice of base is critical for activating the boronic acid for transmetalation.[7][9]
-
Solvents: Anhydrous polar aprotic solvents are frequently used. Often, a mixture including water is beneficial.[5][7]
Q: Is water necessary for the Suzuki coupling reaction?
While not always strictly required, the presence of a small amount of water in the solvent system is often beneficial and can accelerate the reaction.[5] Water can help dissolve the inorganic base and facilitate the transmetalation step. However, for substrates prone to protodeboronation, completely anhydrous conditions might be preferred.[2]
Data Presentation
Table 1: Influence of Ligand on Suzuki Coupling of Aryl Bromides
| Ligand | Ligand Type | General Application | Key Advantages |
| PPh₃ (Triphenylphosphine) | Traditional Monodentate | General purpose, often used in simpler couplings. | Inexpensive and readily available. |
| dppf | Bidentate Ferrocene-based | Good for a wide range of aryl bromides. | Often provides good yields and stability. |
| SPhos / XPhos | Bulky, Electron-Rich Biaryl | Excellent for sterically hindered and electron-rich aryl bromides. | Promotes efficient oxidative addition and reductive elimination.[6] |
| P(tBu)₃ | Bulky, Electron-Rich Alkylphosphine | Highly effective for challenging couplings, including aryl chlorides. | Very electron-rich, strongly promotes oxidative addition.[6] |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ / Cs₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF | Widely used, generally effective and mild.[6][10] Cesium carbonate is more soluble and often gives higher yields. |
| K₃PO₄ | Moderate | Dioxane, Toluene, DMF | Often used for sensitive substrates to minimize protodeboronation.[2] |
| KF | Mild | Dioxane, THF | Can be used when base-labile functional groups are present.[8] |
| NaOtBu / KOtBu | Strong | THF, Dioxane, Toluene | Very strong base, can be effective for difficult couplings but may increase side reactions.[7][11] |
Experimental Protocols
General Protocol for this compound Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid pinacol ester. Optimization of catalyst, ligand, base, solvent, and temperature may be required.
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[2]
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).[2]
-
Seal the flask, then evacuate and backfill with the inert gas three times to ensure a completely oxygen-free atmosphere.[4]
Solvent Addition and Reaction Execution:
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula or syringe.[2] The total volume should result in a concentration of the limiting reagent of approximately 0.1-0.2 M.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[4]
Visualizations
Caption: General experimental workflow for a this compound Suzuki coupling reaction.
Caption: Common side reactions observed in Suzuki-Miyaura cross-coupling.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
how to minimize homocoupling side products in 1-Bromopyrene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side products in cross-coupling reactions involving 1-bromopyrene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound cross-coupling reactions?
A1: Homocoupling is an undesired side reaction where two identical molecules couple together. In reactions with this compound, this can manifest in two primary ways: the formation of 1,1'-bipyrene (B1618526) from the coupling of two this compound molecules, or the dimerization of the coupling partner, such as a boronic acid in Suzuki reactions (to form a symmetrical biaryl) or a terminal alkyne in Sonogashira reactions (Glaser coupling).[1][2] These byproducts reduce the yield of the desired cross-coupled product and complicate purification.
Q2: What are the primary causes of homocoupling side reactions?
A2: The two main culprits for homocoupling are the presence of molecular oxygen and the use of Palladium(II) (Pd(II)) precatalysts.[3][4]
-
Oxygen: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of organometallic reagents like boronic acids.[1][3][5] In Sonogashira couplings, oxygen also facilitates the copper-mediated homocoupling of terminal alkynes.[6][7]
-
Pd(II) Precatalysts: Common precatalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) must be reduced in situ to the catalytically active Pd(0) state. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which regenerates the Pd(0) catalyst at the expense of the starting material.[1][8]
Q3: My this compound starting material is off-color. Could this affect homocoupling?
A3: Absolutely. The purity of this compound is critical. Impurities can interfere with the catalytic cycle and promote side reactions. It is recommended to use high-purity this compound (≥99%). If you suspect impurities, the crude material can be purified by forming a complex with picric acid, which can then be separated and cleaved to yield high-purity this compound.[9]
Q4: How does the choice of palladium source—Pd(0) vs. Pd(II)—impact homocoupling?
A4: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling that arises from the initial reduction of a Pd(II) precatalyst.[1][10] Since Pd(0) is already in the active catalytic state, it can directly enter the cross-coupling cycle without needing a reduction step that consumes the coupling partner.[1][11]
Q5: What is the general role of ligands in minimizing homocoupling?
A5: Ligands are crucial for stabilizing the palladium catalyst and influencing the rates of the different steps in the catalytic cycle.[12] Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, or bulky trialkylphosphines like P(t-Bu)₃) can accelerate the desired oxidative addition and reductive elimination steps.[4][13] This helps the cross-coupling reaction outcompete the undesired homocoupling pathways.[3] For Buchwald-Hartwig aminations, chelating phosphine ligands like BINAP or DPPF are also effective.[12][14]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Significant formation of 1,1'-bipyrene and/or boronic acid homodimer is observed in the reaction of this compound with an arylboronic acid.
| Potential Cause | Recommended Solution & Explanation |
| Oxygen Contamination | Solution: Implement rigorous deoxygenation of all solvents, reagents, and the reaction vessel.[3][5] Protocol: Sparge the solvent and the reaction mixture with a subsurface stream of an inert gas (Argon or Nitrogen) for 30-60 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3] The exclusion of oxygen is the most critical factor in preventing boronic acid homocoupling.[3][5] |
| Pd(II) Precatalyst Reduction | Solution 1: Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in situ reduction via homocoupling.[1][10] Solution 2: Add a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), to the reaction mixture. This can reduce the Pd(II) species without significantly interfering with the main catalytic cycle.[15] |
| Suboptimal Catalyst/Ligand System | Solution: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃, PCy₃, or Buchwald ligands (e.g., SPhos).[4][13] These ligands promote the desired catalytic cycle, making it kinetically favored over homocoupling pathways. |
| Impure this compound | Solution: Purify the this compound starting material. See the detailed protocol below for purification via the picric acid complex method.[9] |
Guide 2: Sonogashira Coupling
Issue: The primary byproduct is the homocoupled dimer of the terminal alkyne (Glaser coupling), not 1,1'-bipyrene.
| Potential Cause | Recommended Solution & Explanation |
| Oxygen Presence | Solution: Maintain a strictly inert and anhydrous atmosphere.[6][16] Oxygen is a known promoter of the copper-catalyzed alkyne dimerization.[7] Protocol: Use Schlenk line techniques and thoroughly degassed solvents. Ensure the reaction is run under a positive pressure of nitrogen or argon.[2] |
| Copper(I) Co-catalyst | Solution: Consider a copper-free Sonogashira protocol. While copper(I) activates the alkyne, it is also essential for the Glaser homocoupling pathway. Several copper-free methods have been developed that can effectively suppress this side reaction. |
| Base and Solvent Choice | Solution: An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used and also acts as a solvent. Ensure the amine is distilled and degassed before use to remove any dissolved oxygen or peroxide impurities. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with Minimized Homocoupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation & Deoxygenation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered, anhydrous K₂CO₃ (3.0 eq.).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
In a separate flask, deoxygenate the solvent (e.g., 4:1 Dioxane/Water) by sparging with argon for at least 30 minutes.
-
Add the degassed solvent to the Schlenk flask containing the solids via a cannula or syringe.
-
Continue to sparge the resulting suspension with a subsurface stream of argon for another 20-30 minutes while stirring.
-
-
Catalyst Addition & Reaction:
-
In a separate vial under a positive flow of argon, weigh the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Briefly remove the inert gas needle from the reaction flask and add the catalyst/ligand quickly under a positive counterflow of argon.
-
Reseal the flask, stop the subsurface sparging, but maintain a positive pressure of argon (e.g., via a balloon).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 2: Purification of this compound via Picric Acid Complexation[9]
-
Complex Formation:
-
Suspend the crude this compound in a suitable solvent (e.g., ethanol).
-
Add picric acid (1.1 eq.) to the suspension.
-
Heat the mixture to 30-40 °C and stir for approximately 3 hours. A color change from yellow to brick red should be observed as the complex precipitates.
-
Filter the suspension to collect the this compound-picric acid complex.
-
-
Complex Cleavage:
-
Suspend the collected complex in a solvent like dichloromethane.
-
Add an aqueous solution of sodium hydroxide (B78521) (~10% by mass) and stir. The complex will slowly dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and remove the solvent by rotary evaporation to obtain high-purity this compound.
-
Diagrams and Workflows
Caption: Competing catalytic cycles in a Suzuki reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. CN108299149B - Synthesis method of high-purity OLED intermediate this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst and Ligand Choice for 1-Bromopyrene Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 1-bromopyrene. The following sections offer detailed experimental protocols, comparative data on catalyst and ligand systems, and visual workflows to streamline your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or shows low yield. What are the initial troubleshooting steps?
A1: Low reactivity in Suzuki-Miyaura coupling of this compound can often be attributed to several factors. First, consider the solubility of your starting materials, as large polycyclic aromatic hydrocarbons can have poor solubility in common solvents.[1] Modifying the solvent system by using a co-solvent like water with toluene (B28343) or dioxane can be beneficial.[1] Vigorous stirring is crucial in biphasic systems to ensure efficient mixing.[1]
Additionally, the choice of base and its physical form are critical. Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered and dry to maximize its surface area and reactivity.[1] For electron-rich aryl bromides like this compound, oxidative addition can be a slow step. Employing bulky, electron-rich phosphine (B1218219) ligands such as Buchwald's SPhos or XPhos can enhance the electron density on the palladium center and facilitate this step.[2]
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3] It is imperative to ensure that your reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment. Using a Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species can also help. Alternatively, using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ can be considered.
Q3: In my Sonogashira coupling with this compound, I'm seeing a lot of Glaser-Hay coupling (alkyne homocoupling). What is the cause and how can I prevent it?
A3: The formation of alkyne homocoupling byproducts is a frequent issue in Sonogashira reactions, particularly when a copper co-catalyst is used in the presence of oxygen. To mitigate this, rigorous exclusion of oxygen by using degassed solvents and an inert atmosphere is essential. Reducing the concentration of the copper(I) iodide co-catalyst to the minimum effective amount can also diminish this side reaction. In persistent cases, a copper-free Sonogashira protocol may be a suitable alternative.[4]
Q4: My reaction mixture turns black shortly after adding the palladium catalyst. What does this indicate and is it a problem?
A4: The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition and agglomeration. This inactive form of palladium will lead to a significant drop in catalytic activity and poor reaction outcomes. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. While a color change to dark brown or black can be normal for some catalyst systems like those involving Pd(dppf)Cl₂, the formation of a distinct precipitate is indicative of a problem.[2] To prevent this, ensure all components of your reaction are pure and the system is thoroughly deoxygenated.
Q5: I am struggling with the Stille coupling of this compound. What are some key considerations for this reaction?
A5: The Stille reaction is known for its tolerance of a wide variety of functional groups.[5] However, the toxicity of organotin reagents necessitates careful handling.[6][7] A common challenge is the removal of tin byproducts from the final product.[7] For the reaction itself, the choice of palladium catalyst and ligands is crucial. Pd(PPh₃)₄ is a commonly used catalyst.[8][9] The reaction conditions are generally mild, but optimization of temperature and solvent may be required for specific substrates.[5]
Quantitative Data on Catalyst & Ligand Performance
The selection of an appropriate catalyst and ligand system is paramount for a successful cross-coupling reaction. The following tables summarize the performance of various systems for the Suzuki-Miyaura coupling of brominated pyrenes.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 1,2-dibromopyrene
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| P(tBu)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 1,2-bis(4-methoxyphenyl)pyrene | 92 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 1,2-bis(4-methoxyphenyl)pyrene | 88 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 1,2-bis(4-methoxyphenyl)pyrene | 85 |
| P(Cy)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 1,2-bis(4-methoxyphenyl)pyrene | 35 |
| dppf | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 24 | 1-(thiophen-2-yl)pyrene | 62 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 1-phenylpyrene | 95 |
Data adapted from a comparative analysis of ligands for 1,2-dibromopyrene. While not this compound, this data provides valuable insights into ligand choice for the pyrene (B120774) core.[10]
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions of this compound. These should be adapted and optimized for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq.)
-
SPhos (0.04 eq.)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 eq.)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Add degassed toluene and water in a 4:1 ratio via syringe.
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq.)
-
Copper(I) iodide (CuI) (0.05 eq.)
-
Triphenylphosphine (PPh₃) (0.06 eq.)
-
Triethylamine (B128534) (TEA) (3.0 eq.)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Add anhydrous, degassed THF followed by triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling of this compound with Tributyl(phenyl)stannane
Materials:
-
This compound (1.0 eq.)
-
Tributyl(phenyl)stannane (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)
-
Anhydrous, degassed toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound and tributyl(phenyl)stannane in anhydrous, degassed toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Due to the toxicity of tin byproducts, proper handling and disposal are crucial.
Visualizing Workflows and Relationships
The following diagrams illustrate key experimental and logical workflows for optimizing and troubleshooting this compound cross-coupling reactions.
Caption: Experimental workflow for optimizing this compound cross-coupling.
Caption: Troubleshooting flowchart for this compound cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
purification of crude 1-Bromopyrene by column chromatography vs recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-bromopyrene, a key intermediate in the OLED material industry.[1][2] Researchers, scientists, and drug development professionals can find detailed protocols and solutions for common issues encountered during column chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, typically synthesized via electrophilic bromination of pyrene (B120774), may contain unreacted pyrene, poly-brominated pyrene species (e.g., 1,6-dibromopyrene (B158639) and 1,8-dibromopyrene), and other isomeric byproducts.[3][4] The specific impurities and their ratios can vary depending on the reaction conditions.
Q2: Which purification method, column chromatography or recrystallization, is better for this compound?
Both column chromatography and recrystallization are effective methods for purifying this compound.[1][3] The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. Column chromatography is highly effective for separating compounds with different polarities and can be advantageous when dealing with complex mixtures of isomers.[5][6] Recrystallization is a simpler, often faster, and more scalable technique, particularly effective for removing small amounts of impurities from a solid product.[7][8] For achieving very high purity (≥99.5%), a combination of both methods may be employed, often starting with a crude purification by recrystallization followed by column chromatography.[3][9]
Q3: How can I monitor the purity of this compound during and after purification?
The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of column chromatography and to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product and detecting trace impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the presence of different isomers, as each isomer will have a unique set of peaks in the aromatic region.[3]
-
Melting Point Analysis: A pure compound will have a sharp melting point range. For this compound, the reported melting point is in the range of 102-105°C.[1][2] A broad melting point range often indicates the presence of impurities.[3]
Troubleshooting Guides
Column Chromatography
Problem: Poor or no separation of this compound from impurities.
-
Possible Cause: Incorrect mobile phase composition. The eluent may be too polar, causing all compounds to elute together, or not polar enough, resulting in poor separation.
-
Solution: Optimize the eluent system. For non-polar compounds like this compound, a good starting point is a mixture of hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate.[3][10] The polarity can be gradually increased to improve separation. Use TLC to test different solvent ratios before running the column.
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample weight ratio of at least 50:1 for challenging separations.[6]
-
Possible Cause: Improper column packing.
-
Solution: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
Problem: The purified this compound is not coming off the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase.[11]
-
Possible Cause: The compound may have decomposed on the silica gel.
-
Solution: Test the stability of your compound on a small amount of silica gel before performing a large-scale column. If the compound is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a base like triethylamine (B128534) (~0.1%) added to the eluent.[6]
Problem: Low yield of purified this compound.
-
Possible Cause: Irreversible adsorption of the product onto the stationary phase.[3]
-
Solution: As mentioned above, deactivating the silica gel with triethylamine can help. Also, avoid using highly active silica gel.
-
Possible Cause: The fractions are too dilute to detect the product.
-
Solution: Concentrate the fractions you expect to contain your product and re-analyze them by TLC.[11]
Recrystallization
Problem: No crystals form upon cooling.
-
Solution: Reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator) and then try to recrystallize again.[12]
-
Possible Cause: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the crude product is lower than the boiling point of the solvent. This can be due to a high concentration of impurities.[12][13]
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12] Using a mixed solvent system and adjusting the ratio can also help.
Problem: The recrystallized product is still impure.
-
Possible Cause: Rapid crystal formation has trapped impurities within the crystal lattice.[13]
-
Solution: Dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool slowly to promote the formation of purer crystals.
-
Possible Cause: The chosen recrystallization solvent is not ideal.
-
Solution: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Conduct small-scale solubility tests with different solvents to find the most suitable one. Common solvents for the recrystallization of this compound include hexane, ethanol, and petroleum ether.[1][2][14]
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Typical Yield | 70-90%[10] | 68-92.1%[9][14] |
| Achievable Purity | >99%[15] | Up to 99.9%[9] |
| Scale | Milligrams to several grams | Grams to kilograms |
| Time | Can be time-consuming, especially for large columns | Generally faster |
| Cost | Higher due to solvent and stationary phase consumption | Lower |
| Key Advantage | Excellent for separating complex mixtures and isomers | Simple, scalable, and cost-effective |
| Key Disadvantage | Can be complex and material-intensive | May not be effective for all impurity profiles |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Preparation of the Slurry: In a beaker, create a slurry of silica gel in a non-polar solvent like hexane. The amount of silica should be approximately 50-100 times the weight of the crude this compound.[5]
-
Packing the Column: Pour the slurry into the chromatography column and allow the solvent to drain until it is just above the silica gel level. Ensure the silica gel is packed tightly and evenly.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent system, such as hexane or a hexane/dichloromethane mixture.[3] The polarity of the eluent can be gradually increased to facilitate the elution of this compound.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot solvent. Common solvents include hexane, ethanol, or petroleum ether.[1][2][14]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath or a freezer to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 1714-29-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. CN108299149B - Synthesis method of high-purity OLED intermediate this compound - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Selective Synthesis of Mono-brominated Pyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of mono-brominated pyrene (B120774).
Troubleshooting Guide
Problem 1: Low yield of 1-bromopyrene and significant amount of unreacted pyrene.
-
Question: My reaction has a low conversion rate, and I'm recovering a large amount of starting material. What are the possible causes and solutions?
-
Answer: Low conversion in the mono-bromination of pyrene can stem from several factors:
-
Insufficient Brominating Agent: Ensure the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂, HBr/H₂O₂) is appropriate. While a 1:1 molar ratio of pyrene to the brominating agent is theoretically required, a slight excess of the brominating agent might be necessary to drive the reaction to completion. However, a large excess should be avoided to prevent polybromination.
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to the formation of byproducts.
-
Deactivated Brominating Agent: Ensure the brominating agent is fresh and has been stored correctly. For instance, NBS can decompose over time.
-
Poor Solubility: Pyrene has limited solubility in some common organic solvents. Ensure that the chosen solvent can dissolve pyrene sufficiently for the reaction to proceed effectively. Solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) are often used.[1][2]
-
Problem 2: Formation of multiple brominated products (dibromo-, tribromo-pyrene).
-
Question: My final product is a mixture containing significant amounts of di- and poly-brominated pyrenes. How can I improve the selectivity for mono-bromination?
-
Answer: The formation of poly-brominated species is a common challenge due to the high reactivity of the pyrene core at the 1, 3, 6, and 8 positions.[3][4][5][6][7] To enhance the selectivity for mono-bromination:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to pyrene. Use a ratio close to 1:1. Adding the brominating agent dropwise over a period of time rather than all at once can help maintain a low concentration of the brominating species and favor mono-substitution.
-
Choice of Brominating Agent: Milder brominating agents are often more selective. N-bromosuccinimide (NBS) is a commonly used reagent that can provide good selectivity for mono-bromination.[1][2][8]
-
Reaction Conditions: Lowering the reaction temperature can often increase selectivity by reducing the rate of the second and subsequent bromination reactions, which typically have higher activation energies.
-
Problem 3: Difficulty in purifying this compound from the reaction mixture.
-
Question: I am struggling to separate this compound from unreacted pyrene and poly-brominated byproducts. What are the recommended purification methods?
-
Answer: The purification of this compound can be challenging due to the similar polarities of the components in the reaction mixture.[3]
-
Column Chromatography: This is the most common and effective method for separating this compound. A silica (B1680970) gel column with a non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane, is typically used.[2][9]
-
Recrystallization: Recrystallization from a suitable solvent, such as hexane or ethanol (B145695), can be effective for purifying the product, especially if the amount of impurities is not too high.[1][2][10] This method is often used after a preliminary purification by column chromatography.
-
Fractional Crystallization: For separating isomers like 1,6- and 1,8-dibromopyrene, fractional crystallization from solvents like toluene (B28343) can be employed, where the less soluble isomer crystallizes out first.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most reactive positions on the pyrene ring for electrophilic bromination?
-
A1: The 1, 3, 6, and 8 positions of the pyrene ring are the most electron-rich and, therefore, the most reactive towards electrophilic aromatic substitution like bromination.[3][4][5][6][7] This is why direct bromination of pyrene predominantly yields products substituted at these positions.
-
Q2: Is it possible to synthesize 2-bromopyrene (B1587533) through direct bromination?
-
A2: Direct electrophilic bromination of pyrene does not typically yield 2-bromopyrene. The 2 and 7 positions are less reactive.[4] The synthesis of 2-bromopyrene often requires indirect methods, such as those involving the bromination of 4,5,9,10-tetrahydropyrene (B1329359) followed by re-aromatization.[4]
-
Q3: What are some common brominating agents used for the synthesis of this compound?
-
A3: Several brominating agents can be used, with the choice impacting selectivity and reaction conditions. Common reagents include:
-
N-Bromosuccinimide (NBS): A mild and selective reagent, often used in solvents like DMF or dichloromethane.[1][2][8]
-
Elemental Bromine (Br₂): A strong brominating agent that can lead to polybromination if not carefully controlled. It is often used in solvents like carbon tetrachloride or nitrobenzene (B124822).[3][10]
-
Hydrogen Bromide and Hydrogen Peroxide (HBr/H₂O₂): This system generates bromine in situ and can be a greener alternative.[3]
-
-
Q4: Are there any safety precautions I should be aware of when working with pyrene and its bromination?
-
A4: Yes, several safety precautions are crucial:
-
Many polycyclic aromatic hydrocarbons (PAHs), including pyrene and its derivatives, are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[10]
-
Brominating agents like bromine are corrosive and toxic. Handle them with extreme care.
-
Solvents like carbon tetrachloride and nitrobenzene are toxic and should be handled with appropriate safety measures.[9] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Data Presentation
Table 1: Comparison of Common Methods for the Synthesis of this compound
| Brominating Agent | Solvent | Typical Reaction Conditions | Reported Yield | Reference |
| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room temperature, 24 hours | 85% | [2] |
| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Dropwise addition over 2-3 hours, stirred overnight | 78-86% | [10] |
| HBr / H₂O₂ | Methanol / Diethyl Ether | Cooled to 15°C, stirred overnight | Not specified | [3] |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room temperature, overnight | 94% | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS) in DMF
-
Procedure:
-
Dissolve pyrene (1.0 mmol) in anhydrous N,N-dimethylformamide (10 mL).
-
Slowly add a solution of N-bromosuccinimide (1.05 mmol) in anhydrous DMF (5 mL) dropwise to the pyrene solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into deionized water (50 mL).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic phases, wash thoroughly with deionized water, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexane to yield pure this compound.[2]
-
Protocol 2: Synthesis of this compound using Bromine in Carbon Tetrachloride
-
Procedure:
-
In a three-necked, round-bottomed flask fitted with a stirrer, reflux condenser, and a dropping funnel, place pyrene (0.040 mole) and carbon tetrachloride (80 mL).
-
Prepare a solution of bromine (0.039 mole) in carbon tetrachloride (30 mL).
-
Add the bromine solution dropwise to the pyrene solution over a period of 2-3 hours.
-
Stir the resulting orange solution overnight.
-
Wash the reaction mixture with three 100-mL portions of water and dry over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure.
-
Dissolve the pale yellow solid residue in benzene (B151609) (10 mL) and treat with a small amount of activated carbon.
-
Filter the solution and dilute with ethanol (120 mL).
-
Concentrate the solution until a small amount of solvent remains and then cool to crystallize the product.[10]
-
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 1714-29-0 [m.chemicalbook.com]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Solubility of Pyrene Derivatives for Solution Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrene (B120774) derivatives. The focus is on overcoming solubility challenges to facilitate solution-based experiments and applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrene derivative is poorly soluble in my desired solvent system. What are the initial steps I should take?
A1: Poor solubility of pyrene derivatives is a common issue stemming from the hydrophobic and planar nature of the pyrene core, which promotes aggregation.[1][2] Here’s a step-by-step approach to address this:
-
Solvent Screening: Begin by testing a range of common organic solvents. Good starting points for many pyrene derivatives include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[3][4]
-
Co-solvent Systems: If single solvents are ineffective, try a co-solvent system. Adding a small amount of a compatible organic solvent like ethanol (B145695) or isopropanol (B130326) to an aqueous buffer can sometimes improve solubility.[3]
-
Temperature and Sonication: Gently warming the solution can increase solubility. However, be cautious of potential degradation if your derivative is thermally sensitive. Sonication can also help break up aggregates and facilitate dissolution.[3]
Q2: I'm observing precipitation of my pyrene derivative when I add it to an aqueous buffer. How can I prevent this?
A2: This often occurs when the concentration of the pyrene derivative exceeds its solubility limit in the aqueous environment. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of your pyrene derivative.[3]
-
Serial Dilution: First, dissolve the compound in a good organic solvent (e.g., DMSO) to create a concentrated stock solution. Then, add this stock solution dropwise or in small aliquots to your pre-warmed aqueous buffer while vortexing. This gradual introduction can prevent immediate precipitation. Aim to keep the final concentration of the organic solvent minimal (ideally <1%) to avoid interfering with your experiment.[3]
-
Use of Surfactants: Incorporating surfactants can dramatically increase the apparent water solubility of pyrene derivatives.[5][6] Non-ionic surfactants like Triton X-100 or anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can form micelles that encapsulate the hydrophobic pyrene core.[5][7] It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC).[5]
Q3: My solution's fluorescence is weak or quenched, especially at higher concentrations. What is causing this and how can I fix it?
A3: This phenomenon is likely due to Aggregation-Caused Quenching (ACQ).[8] At higher concentrations, the planar pyrene molecules tend to stack together through π-π interactions, forming aggregates or "excimers" (excited-state dimers).[2][9] These aggregates often have different, undesirable photophysical properties, including quenched fluorescence.[2]
-
Work at Lower Concentrations: Reducing the concentration can minimize aggregation.[3]
-
Functionalization: The most effective long-term solution is to use pyrene derivatives that are chemically modified to inhibit π-π stacking. This can be achieved by introducing bulky substituents onto the pyrene core.[10]
-
Solvent Choice: The solvent environment can influence aggregation. Experiment with different solvents to find one that minimizes this effect.[1]
Q4: Can I chemically modify my pyrene derivative to improve its solubility?
A4: Yes, chemical functionalization is a powerful strategy to enhance solubility. The goal is to attach chemical groups that increase polarity or introduce steric hindrance to prevent aggregation.
-
Adding Hydrophilic Groups: Attaching polar or charged groups can significantly improve solubility in aqueous or polar organic solvents. Examples include:
-
Introducing Bulky Substituents: Adding bulky groups to the pyrene core can physically prevent the molecules from stacking, thus reducing aggregation and improving solubility.[10]
Quantitative Data Summary: Surfactant-Enhanced Solubility of Pyrene
The following table summarizes the effectiveness of various surfactants in enhancing the aqueous solubility of the parent pyrene molecule. This data can serve as a guide for selecting appropriate surfactants for your pyrene derivatives.
| Surfactant System | Enhancement Effect | Reference |
| Triton X-100 (TX100) | Greatly enhances solubility, particularly above the CMC. | [5][6] |
| Sodium Dodecyl Sulfate (SDS) | Enhances solubility, effective above the CMC. | [5][6] |
| Brij 35 | Significant solubility enhancement. | [5][6] |
| Mixed Surfactants (SDS-TX405, SDS-Brij 35) | Synergistic effect, leading to greater solubilization than single surfactants, especially at low concentrations. | [5][6][12] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Pyrene Derivative in an Aqueous Buffer
-
Prepare a Concentrated Stock Solution: Dissolve the pyrene derivative in a minimal amount of a compatible, water-miscible organic solvent (e.g., DMSO or DMF) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Warm the Aqueous Buffer: Gently warm the target aqueous buffer to a temperature that is safe for your experimental system (e.g., 37°C for biological assays).
-
Serial Dilution: While vigorously vortexing or stirring the warmed aqueous buffer, add the organic stock solution drop-by-drop or in very small aliquots.
-
Final Concentration Adjustment: Continue adding the stock solution until the desired final concentration is reached. Ensure the final volume of the organic solvent is as low as possible (e.g., <1% v/v).
-
Sonication (Optional): If cloudiness or precipitation is still observed, place the solution in a bath sonicator for 5-10 minutes to aid dissolution.
-
Pre-use Preparation: Always prepare the final working solution immediately before use to minimize the risk of precipitation over time.[3]
Protocol 2: General Synthesis of a Water-Soluble Pyrene Derivative via "Click" Chemistry
This protocol outlines a general approach for attaching a hydrophilic group to a pyrene core using a common "click" reaction. This example involves the reaction of an alkyne-functionalized pyrene with an azide-functionalized hydrophilic polymer (like PEG-azide).
-
Synthesis of Precursors:
-
Synthesize or procure a pyrene derivative with a terminal alkyne group.
-
Synthesize or procure a hydrophilic polymer with a terminal azide (B81097) group (e.g., PEG-azide).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-functionalized pyrene and a slight molar excess of the azide-functionalized polymer in a suitable solvent (e.g., a mixture of THF and water).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Catalyst Addition:
-
Add the copper(I) catalyst. This can be CuI directly or generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR). The reaction is typically complete within 12-24 hours.
-
-
Purification:
-
Once the reaction is complete, remove the copper catalyst, often by passing the solution through a small column of basic alumina.
-
Purify the final product using a suitable method such as dialysis (to remove unreacted polymer and salts) or column chromatography to obtain the pure, water-soluble pyrene derivative.
-
Visualizations
Caption: Troubleshooting workflow for solubilizing pyrene derivatives.
Caption: Key strategies for enhancing the solubility of pyrene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water solubility enhancements of pyrene by single and mixed surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrene-based aggregation-induced emission luminogens and their applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solubilization of pyrene by anionic-nonionic mixed surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Protodebromination of 1-Bromopyrene
For immediate assistance, please review our frequently asked questions and troubleshooting guides below. This center provides targeted advice for researchers, scientists, and drug development professionals encountering protodebromination—an undesired side reaction where the bromine atom on 1-bromopyrene is replaced by a hydrogen atom, leading to pyrene (B120774) formation.
Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a significant issue with this compound?
A1: Protodebromination is a chemical reaction where a bromine atom on an aromatic ring is replaced by a hydrogen atom. In the context of this compound, this results in the formation of pyrene as a major byproduct. This side reaction is problematic as it lowers the yield of the desired functionalized product and complicates purification due to the often similar physical properties (e.g., solubility, chromatographic mobility) of pyrene and its derivatives.
Q2: What are the primary causes of protodebromination in cross-coupling reactions?
A2: Protodebromination, also known as hydrodehalogenation, in palladium-catalyzed cross-coupling reactions typically arises from several factors:
-
Presence of a Proton Source: Trace amounts of water, alcohols, or even amine bases can act as proton donors.[1]
-
Reaction Intermediates: The palladium-aryl intermediate ([Ar-Pd-L]⁺) can undergo protonolysis before the desired cross-coupling step (reductive elimination) occurs.
-
Solvent Choice: Solvents like DMF and alcohols are known to promote hydrodehalogenation.[2]
-
Base Selection: Strong or amine-based bases can facilitate the undesired side reaction.[1][2]
-
Suboptimal Ligands: The ligand choice influences the rates of the catalytic cycle steps. If reductive elimination is slow, side reactions like protodebromination have more time to occur.[1]
Q3: Can my choice of catalyst and ligand impact the extent of protodebromination?
A3: Yes, absolutely. The catalyst and ligand system is critical. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often recommended because they can accelerate the rate of reductive elimination, which is the final product-forming step in the catalytic cycle.[1][2] When this step is fast, it outcompetes the side reaction pathways that lead to protodebromination.
Troubleshooting Guides
Scenario 1: Significant Pyrene Byproduct in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but GC-MS analysis shows a large peak corresponding to pyrene.
| Potential Cause | Recommended Troubleshooting Step | Rationale |
| Residual Moisture or Oxygen | Ensure all glassware is oven- or flame-dried. Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[1] | Moisture is a primary proton source for this side reaction. Oxygen can lead to boronic acid homocoupling and other catalyst-degrading side reactions. |
| Inappropriate Base | Switch from a strong or amine-based base to a weaker inorganic base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] | Weaker, non-protic bases are less likely to act as a proton source or promote side reactions compared to stronger bases or amine bases. |
| Suboptimal Ligand | Employ a bulky, electron-rich phosphine ligand such as XPhos or SPhos in conjunction with a palladium source like Pd(OAc)₂.[1][2] | These ligands promote faster reductive elimination, increasing the rate of the desired coupling relative to the protodebromination side reaction.[1] |
| Problematic Solvent | If using DMF or a solvent with protic impurities (like alcohols), switch to a non-polar aprotic solvent such as toluene (B28343) or dioxane.[2] | Toluene and dioxane are generally less prone to participating in or promoting hydrodehalogenation pathways.[2] |
| High Temperature | Lower the reaction temperature. Run a temperature screen (e.g., 80 °C, 90 °C, 100 °C) to find the lowest effective temperature for the coupling. | High temperatures can sometimes accelerate the rate of side reactions more than the desired transformation. |
Scenario 2: Low Yield in Lithiation/Grignard Reactions Followed by Electrophilic Quench
You are attempting to form 1-lithiopyrene or 1-pyrenemagnesium bromide from this compound, but upon quenching with an electrophile, the main product isolated is pyrene.
| Potential Cause | Recommended Troubleshooting Step | Rationale |
| Trace Protic Contaminants | Rigorously dry all glassware. Use freshly distilled anhydrous solvents (e.g., THF, Et₂O).[3] Ensure the inert atmosphere is maintained throughout. | Organolithium and Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water or other protic species. |
| Incorrect Temperature | Perform the lithium-halogen exchange at -78 °C.[3] For Grignard formation, initiate the reaction at room temperature but cool if it becomes too exothermic. | Low temperatures stabilize the highly reactive organometallic intermediates, preventing premature decomposition or reaction with trace impurities. |
| Impure Reagents | Use freshly opened or distilled this compound. Ensure the organolithium reagent (e.g., n-BuLi) has been recently titrated to confirm its concentration. | Impurities in the starting material or an inaccurate concentration of the lithiating agent can lead to side reactions and incomplete conversion. |
Quantitative Data Summary
The choice of base and ligand can significantly impact the suppression of protodebromination (hydrodehalogenation). The following table summarizes general findings for similar aryl bromide systems.
| Parameter | Condition | Effect on Protodebromination | Typical Yield Improvement | Reference |
| Base | K₃PO₄ or Cs₂CO₃ | Reduced | Up to 20% increase vs. stronger bases | [1][2] |
| Na₂CO₃ or Et₃N | Increased | - | [2] | |
| Ligand | XPhos or SPhos | Reduced | Significant improvement by accelerating reductive elimination | [1][2] |
| PPh₃ | Variable/Higher | - | [4] | |
| Solvent | Toluene or Dioxane | Reduced | Cleaner reaction profiles | [1][2] |
| DMF or Alcohols | Increased | - | [2] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Protodebromination
This protocol is designed for coupling substrates prone to hydrodehalogenation.[2]
-
Glassware and Reagent Preparation:
-
Dry a Schlenk flask, magnetic stir bar, and condenser in an oven at 120 °C overnight. Assemble hot and cool under a high-purity inert atmosphere (Argon or Nitrogen).
-
Use anhydrous, degassed toluene as the solvent. Degassing can be achieved by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
-
-
Reaction Assembly:
-
To the dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and XPhos (4 mol%).[2]
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
-
Reaction Execution:
-
Add the degassed toluene via syringe, followed by a small amount of degassed water (e.g., Toluene/H₂O 10:1 v/v).[2]
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of this compound and the formation of both the desired product and the pyrene byproduct.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Troubleshooting workflow for addressing protodebromination of this compound.
Caption: Competing reaction pathways for the Ar-Pd(II) intermediate.
References
Technical Support Center: Scalable Synthesis of 1-Bromopyrene for Industrial Applications
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the scalable synthesis of 1-bromopyrene. This valuable intermediate is crucial for the development of advanced materials, particularly in the OLED industry.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the scalable synthesis of this compound?
A1: The most prevalent methods for scalable synthesis involve the electrophilic bromination of pyrene (B120774). Key approaches include:
-
Direct Bromination with Molecular Bromine (Br₂): A traditional method, though it can lead to the formation of di- and poly-brominated byproducts.[2][3]
-
N-Bromosuccinimide (NBS): A widely used reagent in solvents like DMF or dichloromethane (B109758), offering good yields at room temperature.[1]
-
Hydrobromic Acid and Hydrogen Peroxide (HBr/H₂O₂): This system provides an alternative to using elemental bromine.[2][4][5]
-
Dibromohydantoin: A patented method claiming high yields and fewer byproducts, presenting a cleaner, more environmentally friendly option.[6]
Q2: Why is controlling the formation of isomers a significant challenge in this compound synthesis?
A2: The pyrene core has multiple reactive sites. Electrophilic aromatic substitution, the primary reaction mechanism, preferentially occurs at the 1, 3, 6, and 8 positions due to higher electron density.[2][7][8][9] This inherent reactivity makes it difficult to achieve mono-substitution and prevent the formation of undesired isomers like 1,6-dibromopyrene (B158639) and 1,8-dibromopyrene, which can be challenging to separate from the desired this compound product.[2][6]
Q3: What are the key considerations for solvent selection in the synthesis of this compound?
A3: Solvent selection is critical for reaction efficiency and safety. Historically, carbon tetrachloride (CCl₄) was common but is now largely prohibited due to toxicity and environmental concerns.[10][11] Dichloromethane (CH₂Cl₂) is a frequently used alternative that has shown favorable results with various brominating agents.[2] For industrial applications, factors such as solvent recovery, cost, and environmental impact are crucial considerations.
Q4: How can the purity of this compound be improved on a large scale?
A4: Achieving high purity (≥98.0%) is essential, especially for applications in electronics like OLEDs.[1] Common purification methods include:
-
Recrystallization: A standard technique, often using solvents like hexane (B92381) or ethanol (B145695).[1][4]
-
Column Chromatography: Effective for smaller scales, but can be less practical and more costly for industrial production.[11]
-
Complexation with Picric Acid: A patented method involves forming a complex with picric acid to isolate this compound, which is then released using an alkali solution, yielding purities of 99.5% or higher.[6]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor progress using TLC or GC-MS.[12] - Consider a moderate increase in reaction temperature, as polycyclic aromatic hydrocarbons can be less reactive.[12] |
| Suboptimal Reagent Ratio | - Ensure the molar ratio of the brominating agent to pyrene is optimized. Excess brominating agent can lead to over-bromination. |
| Moisture Sensitivity of Reagents | - For reactions involving moisture-sensitive catalysts or reagents (e.g., some Lewis acids), ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[12] |
| Degradation of Brominating Agent | - Use fresh, high-quality brominating agents. For instance, NBS can decompose over time. |
Problem 2: Formation of Multiple Products (Over-bromination)
| Potential Cause | Troubleshooting Steps |
| Excess Brominating Agent | - Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess will promote di- and poly-bromination. |
| High Reaction Temperature | - Conduct the reaction at the lowest effective temperature to favor mono-bromination. Some methods proceed efficiently at room temperature.[1] |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it once the starting material is consumed to prevent further bromination of the product. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | - If recrystallization is ineffective, consider a multi-solvent system to improve separation. - For challenging separations, the picric acid complexation method can be highly effective for isolating this compound.[6] |
| Residual Starting Material | - Optimize the reaction to drive it to completion. - If pyrene remains, a carefully chosen recrystallization solvent may help in its removal. |
| Product Insolubility | - Select an appropriate solvent for workup and purification. This compound has good solubility in solvents like chloroform (B151607) and DMSO, with limited solubility in methanol (B129727).[1] |
Quantitative Data Summary
| Synthesis Method | Brominating Agent | Solvent | Yield | Purity | Reference |
| Direct Bromination | Br₂ in CCl₄ | Carbon Tetrachloride | 71% | Not specified | [2] |
| HBr/H₂O₂ | HBr (48% aq), H₂O₂ (30% aq) | MeOH/Et₂O (1:1 v/v) | 77% | >99% (HPLC) | [4][10] |
| Dibromohydantoin | Dibromohydantoin | Dichloromethane | ≥95% | ≥99.5% (after purification) | [6] |
| HBr/H₂O₂ | HBr (48% aq), H₂O₂ (30% aq) | Methanol-ethyl ether (1:1 v/v) | 90% | Not specified | [13] |
Experimental Protocols
Method 1: Synthesis of this compound using HBr/H₂O₂[4]
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stir bar, add a 1:1 (v/v) mixture of methanol and diethyl ether (250 mL).
-
Addition of Reactants: With vigorous stirring, add pyrene (20.0 g, 98.9 mmol). Following this, add 48% w/w aqueous HBr (12.3 mL, containing 8.8 g HBr, 109 mmol) via syringe.
-
Addition of Oxidant: Cool the mixture to 15 °C using a water bath. Slowly add 30% w/w aqueous H₂O₂ (10.4 mL, 104 mmol) over 30 minutes.
-
Reaction: Remove the cooling bath and stir the mixture for 16 hours at ambient temperature. A precipitate will form.
-
Workup: Add water (150 mL) and extract the mixture with dichloromethane (2 x 250 mL).
-
Washing: Wash the combined organic extracts with 1 M aqueous NaOH (150 mL) and then with saturated aqueous NaCl (2 x 150 mL).
-
Drying and Filtration: Dry the organic layer over MgSO₄, and filter through a plug of silica (B1680970) gel, rinsing with dichloromethane.
-
Isolation: Remove the solvent by rotary evaporation.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield a pale yellow powder. The combined yield from two recrystallizations is reported to be 21.4 g (77%).[4]
Method 2: Synthesis of High-Purity this compound using Dibromohydantoin and Picric Acid Purification[6]
Part A: Synthesis of Crude this compound
-
Reaction Setup: React pyrene with dibromohydantoin in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Conditions: The reaction proceeds to yield crude this compound with a reported yield of over 95%.
Part B: Purification
-
Complex Formation: Suspend the crude this compound in a solvent and add picric acid in a molar ratio of approximately 1:1.1 (crude:picric acid). Heat the mixture to 30-40 °C and stir for about 3 hours. A complex of this compound and picric acid will precipitate.
-
Isolation of Complex: Filter the mixture to collect the this compound-picric acid complex.
-
Release of this compound: Treat the complex with an alkali solution to break the complex and release the purified this compound.
-
Final Product: This method can yield this compound with a purity of ≥99.5%.
Visualizations
Caption: Workflow for the synthesis of this compound using the HBr/H₂O₂ method.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108299149B - Synthesis method of high-purity OLED intermediate this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Pyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of pyrene (B120774) to maximize product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing 1-bromopyrene?
A1: The synthesis of this compound can be achieved through several methods. A common approach involves the electrophilic bromination of pyrene using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) at room temperature[1]. Another effective method is the reaction of pyrene with hydrogen peroxide and hydrobromic acid in a methanol (B129727)/diethyl ether solvent mixture, which can produce high yields[2][3]. A historical method involves brominating pyrene in carbon tetrachloride (CCl₄), resulting in a 71% yield[2].
Q2: How can I synthesize 1,3,6,8-tetrabromopyrene (B107014) with a high yield?
A2: High yields of 1,3,6,8-tetrabromopyrene (94-98%) are consistently achieved by reacting pyrene with an excess of bromine in a high-boiling point solvent, such as nitrobenzene (B124822), at elevated temperatures (typically 120-130°C)[2][4][5][6][7]. Reaction times can vary from a few hours to overnight, with longer durations still resulting in high yields[2].
Q3: How can the degree of bromination be controlled to obtain mono-, di-, tri-, or tetra-substituted products?
A3: Controlling the degree of bromination primarily depends on the stoichiometry of the brominating agent and the reaction conditions.
-
Monobromination: To favor the formation of this compound, use a controlled amount of a milder brominating agent like NBS or dibromohydantoin[1][6][8].
-
Disubstitution: Obtaining specific disubstituted isomers can be challenging due to the formation of mixtures of 1,6- and 1,8-dibromopyrene[9][10]. The synthesis of 1,3-dibromopyrene (B13141235) is particularly difficult and often requires indirect methods as it is only a minor byproduct in direct bromination reactions[6][11].
-
Tetrabromination: Using an excess of a strong brominating agent like molecular bromine (Br₂) at high temperatures will drive the reaction towards the thermodynamically stable 1,3,6,8-tetrabromopyrene[2][4][5].
Q4: What are the main challenges associated with the synthesis and purification of brominated pyrenes?
A4: The primary challenges stem from the high reactivity of the pyrene core, which can lead to multiple bromination sites and the formation of numerous by-products, complicating separation and purification[12]. The substitution pattern of the bromo-derivatives significantly impacts their properties and subsequent functionalization, making the synthesis of specific isomers difficult[2][13][14]. Tetrasubstituted pyrenes, in particular, are often highly insoluble, limiting the available purification methods[4][10].
Q5: What are effective methods for purifying brominated pyrenes?
A5: Purification strategies depend on the specific brominated pyrene and the impurities present.
-
Recrystallization: This is a common method for purifying this compound, often using solvents like hexane[1].
-
Filtration and Washing: For highly insoluble products like 1,3,6,8-tetrabromopyrene, the crude product can often be purified by filtering and washing with solvents like ethanol (B145695) and diethyl ether to remove unreacted starting materials and soluble by-products[2][4][12].
-
Complex Formation: A method for obtaining high-purity this compound involves forming a complex with picric acid, which is then separated using an alkali solution[8].
-
Column Chromatography: While useful for some separations, the low solubility of some brominated pyrenes can make this method challenging[10].
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Brominated Product
| Possible Cause | Solution |
| Inactive Reagents | Ensure the brominating agent (e.g., Br₂, NBS) is fresh and has been stored correctly. Pyrene quality is also crucial; purification of commercial pyrene may be necessary for some reactions to be successful[10]. |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rates. For tetrabromination with Br₂ in nitrobenzene, temperatures of 120-130°C are optimal[2][5]. For monobromination with NBS, the reaction often proceeds at room temperature[1]. |
| Insufficient Reaction Time | Some bromination reactions may require extended periods to reach completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time[15]. |
| Moisture Contamination | Some reagents used in subsequent reactions, like Lewis acids in Friedel-Crafts reactions, are moisture-sensitive. Ensure all glassware is dry and reactions are performed under an inert atmosphere if necessary[15]. |
Problem 2: Formation of an Undesired Mixture of Products (e.g., over- or under-bromination)
| Possible Cause | Solution |
| Incorrect Stoichiometry | Carefully control the molar ratio of the brominating agent to pyrene. For monobromination, use approximately one equivalent of the brominating agent. For tetrabromination, an excess of bromine is required. |
| Reaction Conditions are Too Harsh/Mild | High temperatures and prolonged reaction times favor polybromination[2]. For monobromination, use milder conditions (e.g., room temperature) and a less reactive brominating agent[1]. |
| Inherent Reactivity of Pyrene | The pyrene core has multiple reactive sites (1, 3, 6, and 8 positions are most activated for electrophilic substitution)[10]. Achieving high selectivity for a single disubstituted isomer via direct bromination is often not possible, leading to mixtures of 1,6- and 1,8-dibromopyrene[9][11][16]. |
Problem 3: Difficulty in Isolating and Purifying the Desired Isomer
| Possible Cause | Solution |
| Similar Physical Properties of Isomers | Isomers like 1,6- and 1,8-dibromopyrene (B1583609) have very similar properties, making their separation by standard techniques like recrystallization or column chromatography challenging[9]. Specialized separation techniques or indirect synthesis routes may be necessary. |
| Low Solubility of the Product | 1,3,6,8-tetrabromopyrene has very low solubility in common organic solvents, which can make purification by methods other than washing difficult[4]. Take advantage of this low solubility by washing the crude product thoroughly with solvents in which the impurities are soluble. |
| Formation of Complex Mixtures | If the reaction produces a complex mixture of isomers and by-products, consider optimizing the reaction conditions to favor the formation of a single product. If this is not possible, an alternative synthetic route may be required[6]. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Br₂ | Carbon Tetrachloride (CCl₄) | Not specified | 2 hours | 71% | [2] |
| H₂O₂ / HBr | Methanol / Diethyl Ether | 15°C | Overnight | 77% | [2][3] |
| N-Bromosuccinimide (NBS) | DMF or Dichloromethane | Room Temperature | Not specified | High (≥98.0% purity) | [1] |
| Dibromohydantoin | Not specified | Not specified | Not specified | ≥95% | [8] |
Table 2: Summary of Reaction Conditions for the Synthesis of 1,3,6,8-Tetrabromopyrene
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Br₂ | Nitrobenzene | 120-130°C | 2-4 hours | 94-99% | [2] |
| Br₂ | Nitrobenzene | 120°C | 12-16 hours | 96-98% | [2] |
| Br₂ | Nitrobenzene | 130°C | 12 hours | 80% | [5] |
| Br₂ | Nitrobenzene | 120°C | 14 hours | Not specified | [12] |
| Br₂ | Nitrobenzene | 120°C | 12 hours | 96% | [4] |
Experimental Protocols
Synthesis of this compound[2]
-
Combine pyrene (10.00 g, 49.44 mmol) and a 1:1 (v/v) mixture of methanol and diethyl ether (125 mL) in a three-necked round-bottom flask.
-
Add hydrobromic acid (48% w/w aq solution, 9.17 g, 6.15 mL, 54.39 mmol) dropwise.
-
Cool the mixture to 15°C using an ice-water bath and stir for 10 minutes.
-
Add hydrogen peroxide (30% w/w aq solution, 5.89 g, 5.30 mL, 51.92 mmol) dropwise over 30 minutes.
-
Stir the mixture overnight under a nitrogen atmosphere.
-
Filter the resulting precipitate and wash with a small amount of cold ethanol and diethyl ether to yield the product.
Synthesis of 1,6- and 1,8-Dibromopyrene (Mixture)[2][17]
-
Combine pyrene (10.00 g, 49.44 mmol) with carbon tetrachloride (250 mL) in a three-necked round-bottom flask.
-
Add bromine (15.80 g, 5.07 mL, 98.89 mmol) dropwise over five hours under a nitrogen atmosphere.
-
Stir the resulting mixture overnight.
-
Filter the precipitate that forms and wash it with diethyl ether and hexane (B92381) to obtain a mixture of 1,6- and 1,8-dibromopyrene.
Synthesis of 1,3,6,8-Tetrabromopyrene[2][4]
-
Combine pyrene (10.00 g, 49.44 mmol) and nitrobenzene (200 mL) in a three-necked round-bottom flask.
-
Add bromine (34.77 g, 11.14 mL, 217.55 mmol) dropwise to the mixture.
-
Heat the resulting mixture at 120°C overnight under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature.
-
Filter the solid product and wash it with ethanol and diethyl ether.
-
Dry the product under vacuum to afford 1,3,6,8-tetrabromopyrene as a light green solid.
Visualizations
Caption: Workflow for selecting a pyrene bromination strategy.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Regioselectivity in the electrophilic bromination of pyrene.
References
- 1. nbinno.com [nbinno.com]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. 1,3,6,8-tetrabromopyrene synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108299149B - Synthesis method of high-purity OLED intermediate this compound - Google Patents [patents.google.com]
- 9. chem.as.uky.edu [chem.as.uky.edu]
- 10. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 11. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Transformation of pyrene in aqueous chlorination in the presence and absence of bromide ion: kinetics, products, and their aryl hydrocarbon receptor-mediated activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Separation of Di- and Tri-brominated Pyrene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of di- and tri-brominated pyrene (B120774) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I getting a mixture of 1,6- and 1,8-dibromopyrene (B1583609) from my direct bromination reaction, and how can I separate them?
A1: Direct electrophilic bromination of pyrene preferentially occurs at the 1-, 3-, 6-, and 8-positions (the non-K region). This typically results in a mixture of 1,6- and 1,8-dibromopyrene, which can be challenging to separate due to their similar physical properties.[1][2][3]
Troubleshooting Steps:
-
Fractional Crystallization: This is the most commonly reported method for separating 1,6- and 1,8-dibromopyrene.[4] The technique relies on the slight difference in solubility between the two isomers. 1,6-dibromopyrene (B158639) is generally less soluble than 1,8-dibromopyrene in solvents like toluene (B28343) or a benzene/hexane mixture.[1][4] By carefully controlling the crystallization conditions (solvent, temperature, and cooling rate), you can selectively crystallize one isomer, leaving the other in the mother liquor.
-
Column Chromatography: While challenging due to the similar polarities of the isomers, column chromatography can be employed. Optimization of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase is crucial. A non-polar to slightly polar solvent system is typically used.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and can be effective for separating these isomers. A normal-phase or reverse-phase column can be used, depending on the specific isomers and the desired separation.[5]
Q2: I am trying to synthesize 1,3-dibromopyrene (B13141235), but the yield is very low. What can I do?
A2: The synthesis of 1,3-dibromopyrene is known to be more complex and often results in low yields compared to the 1,6- and 1,8-isomers.[3][4] This is because direct bromination does not favor the 1,3-substitution pattern.[3]
Troubleshooting & Optimization:
-
Alternative Synthetic Routes: Instead of direct bromination of pyrene, consider multi-step synthetic pathways. One reported method involves the decarboxylation of 6,8-dibromo-2-pyrenecarboxylic acid.[4] Another approach starts from 1-methoxypyrene, which has been reported to produce 1,3-dibromopyrene in a significantly higher yield (71% over four steps).[6]
-
Reaction Condition Optimization: If using an established multi-step synthesis, carefully optimize each step's reaction conditions, including temperature, reaction time, and stoichiometry of reagents.
-
Purification of Intermediates: Ensure the purity of all intermediate compounds in the synthetic route, as impurities can significantly impact the yield of the final product.
Q3: How can I confirm the identity and purity of my separated brominated pyrene isomers?
A3: Spectroscopic analysis is essential for the unambiguous identification and characterization of brominated pyrene isomers.[4]
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful as the different isomers will exhibit distinct patterns of signals due to the different chemical environments of the protons on the pyrene core.[4]
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation patterns of the isomers, aiding in their identification.[5][7][8]
-
Melting Point Analysis: Pure isomers will have sharp and distinct melting points. Comparing the experimentally determined melting point to literature values can help confirm the identity and purity of the compound.
Q4: My attempts at separating tri-brominated pyrene isomers are resulting in poor resolution. What strategies can I employ?
A4: The separation of tri-brominated pyrene isomers is inherently more complex due to the increased number of possible isomers with very similar properties.
Advanced Separation Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating complex mixtures of isomers.[5][9] Experiment with different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions to optimize the separation. Gradient elution is often necessary to resolve all isomers.
-
Gas Chromatography (GC): Capillary GC, especially with high-selectivity stationary phases like liquid crystalline phases, can provide excellent resolution for positional isomers.[10]
-
Supercritical Fluid Chromatography (SFC): SFC can be a viable alternative to HPLC and GC, often providing faster separations and unique selectivity for isomers.[11][] It uses supercritical CO₂ as the main mobile phase, which has properties between a gas and a liquid.[]
Quantitative Data Summary
| Separation Method | Isomers | Solvent/Mobile Phase | Reported Yield/Purity | Reference |
| Fractional Crystallization | 1,6- and 1,8-dibromopyrene | Toluene or Benzene/Hexane | 1,6-isomer: 44%, 1,8-isomer: 45% | [1][2] |
| HPLC | 1-Br-pyrene, 1,3-di-Br-pyrene, 1,6-di-Br-pyrene, 1,8-di-Br-pyrene | Not specified | Fractionated for activity assessment | [5] |
| Metal-Organic Cage | Pyrene from other PAHs | Acetonitrile (B52724)/Ether | >90.9% purity | [13] |
Experimental Protocols
Protocol 1: Separation of 1,6- and 1,8-Dibromopyrene via Fractional Crystallization
This protocol is adapted from the method described by Grimshaw and Trocha-Grimshaw.[1]
Materials:
-
Crude mixture of 1,6- and 1,8-dibromopyrene
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude mixture of dibromopyrene isomers in a minimal amount of hot toluene in an Erlenmeyer flask.
-
Slowly cool the solution to room temperature to allow for the initial crystallization of the less soluble 1,6-dibromopyrene.
-
Further cool the flask in an ice bath to maximize the precipitation of the 1,6-isomer.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold toluene.
-
The filtrate (mother liquor) will be enriched with the more soluble 1,8-dibromopyrene. The solvent can be partially evaporated and the cooling process repeated to obtain more crystals of the 1,8-isomer.
-
Repeat the recrystallization process for both fractions to improve the purity of each isomer.
Protocol 2: General Workflow for HPLC Separation of Brominated Pyrene Isomers
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18, Phenyl)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Sample of mixed brominated pyrene isomers dissolved in a suitable solvent
Procedure:
-
Method Development:
-
Start with a standard C18 column.
-
Develop a gradient elution method, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile or methanol.
-
Monitor the separation at a wavelength where all isomers have significant absorbance (e.g., around 254 nm or 340 nm).
-
-
Sample Preparation:
-
Dissolve a small amount of the isomer mixture in the initial mobile phase composition or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the developed gradient method.
-
Collect fractions corresponding to the separated peaks if preparative separation is desired.
-
-
Optimization:
-
If co-elution occurs, adjust the gradient slope, flow rate, or column temperature.
-
Consider trying a different column chemistry (e.g., a phenyl column) that may offer different selectivity for aromatic isomers.
-
Visualizations
Caption: Workflow for the synthesis and separation of 1,6- and 1,8-dibromopyrene.
Caption: Troubleshooting logic for co-eluting brominated pyrene isomers.
References
- 1. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Transformation of pyrene in aqueous chlorination in the presence and absence of bromide ion: kinetics, products, and their aryl hydrocarbon receptor-mediated activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of brominated and chlorinated flame retardants, organophosphate esters, and polycyclic aromatic hydrocarbons in silicone wristbands used as personal passive samplers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of benzo(a)pyrene metabolites by gas chromatograph-mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vurup.sk [vurup.sk]
- 11. well-labs.com [well-labs.com]
- 13. Selective separation of pyrene from mixed polycyclic aromatic hydrocarbons by a hexahedral metal-organic cage [ccspublishing.org.cn]
Technical Support Center: Catalyst Deactivation in 1-Bromopyrene Reactions
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in cross-coupling reactions involving 1-bromopyrene. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions with this polycyclic aromatic hydrocarbon substrate.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Conversion
Question: My reaction with this compound is showing little to no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Low or no conversion in cross-coupling reactions with this compound is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this problem:
-
Verify Catalyst Activity:
-
Palladium(0) Source: Ensure your Pd(0) source, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Pd(0) complexes can be sensitive to air and moisture, leading to the formation of inactive palladium oxides. For Pd(II) precatalysts like Pd(OAc)₂, ensure that the in situ reduction to Pd(0) is efficient under your reaction conditions.[1][2]
-
Ligand Integrity: Phosphine (B1218219) ligands, especially electron-rich and bulky ones, are prone to oxidation. Store them under an inert atmosphere and consider using pre-formed, air-stable precatalysts if oxidation is a suspected issue.
-
-
Check for Catalyst Poisons:
-
Reagent Purity: Impurities in this compound, coupling partners, solvents, or bases can act as catalyst poisons. Common poisons include sulfur compounds, cyanides, and other strongly coordinating species.[3][4] Consider purifying your starting materials if their purity is uncertain.
-
Solvent and Base Quality: Ensure that solvents are anhydrous and thoroughly degassed to remove oxygen. Oxygen can lead to the formation of palladium black, a common form of catalyst deactivation.[4] The choice of base is also critical; ensure it is of high purity and appropriate for the specific reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, try lowering the reaction temperature.[5]
-
Catalyst and Ligand Loading: For a challenging substrate like this compound, a higher catalyst loading (e.g., 1-5 mol%) may be necessary. The palladium-to-ligand ratio is also crucial and may require optimization.
-
-
Consider the Pyrene (B120774) Core: The large, electron-rich pyrene ring system can potentially interact with the palladium center in a non-productive manner, leading to catalyst inhibition. The use of sterically hindered ligands can sometimes mitigate these unwanted interactions.
Issue 2: Formation of Palladium Black
Question: My reaction mixture is turning black, and I'm observing a precipitate. What is this, and how can I prevent it?
Answer: The formation of a black precipitate is typically indicative of palladium black, which consists of agglomerated palladium nanoparticles with low catalytic activity. This is a common deactivation pathway in palladium-catalyzed reactions.
-
Cause: Palladium black formation is often caused by the instability of the active Pd(0) species, which can be triggered by:
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: Ensure your reaction is rigorously protected from air. Use Schlenk techniques or a glovebox for reaction setup. Solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas.[4]
-
Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands form more stable complexes with Pd(0), preventing aggregation.
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to reduce the rate of catalyst decomposition.[5]
-
Use Precatalysts: Consider using well-defined, air-stable palladium precatalysts which can generate the active Pd(0) species more cleanly in situ.[7]
-
Issue 3: Inconsistent Reaction Yields
Question: I am getting inconsistent yields for my this compound coupling reaction, even when I follow the same procedure. What could be the cause?
Answer: Inconsistent yields are often a sign of subtle variations in reaction setup and reagent quality that affect the catalyst's performance.
-
Potential Causes:
-
Variable Reagent Quality: Batch-to-batch variations in the purity of this compound, the coupling partner, or the base can introduce catalyst inhibitors.
-
Moisture and Air Sensitivity: Even small amounts of air or moisture leaking into the reaction setup can partially deactivate the catalyst, leading to lower yields.
-
Stirring and Heating Inconsistencies: Poor mixing can lead to localized overheating or concentration gradients, affecting the catalyst's stability and activity. Ensure consistent and efficient stirring.
-
Catalyst Handling: Inconsistent handling of the catalyst, such as exposure to air during weighing, can lead to variability.
-
-
Recommendations for Reproducibility:
-
Standardize Reagent Purification: Purify all reagents before use or use reagents from a single, trusted batch.
-
Rigorous Inert Technique: Be meticulous with inert atmosphere techniques for every reaction.
-
Use an Internal Standard: Incorporate an inert internal standard in your reaction mixture to accurately determine yields by techniques like GC or NMR, which can help differentiate between poor conversion and product loss during workup.
-
Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath to ensure consistent reaction temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is generally best for reactions with this compound?
A1: The "best" catalyst is highly dependent on the specific cross-coupling reaction. However, for a sterically demanding and electron-rich substrate like this compound, catalyst systems with bulky, electron-donating ligands are often preferred.[6]
-
For Suzuki-Miyaura reactions, catalyst systems like Pd(OAc)₂ with ligands such as SPhos or XPhos, or palladacycle precatalysts, often show high activity.[8]
-
For Buchwald-Hartwig aminations, the use of sterically hindered biarylphosphine ligands developed by Buchwald and Hartwig is generally recommended.[6][9]
-
For Sonogashira couplings, traditional catalysts like Pd(PPh₃)₄ with a Cu(I) co-catalyst are common, but copper-free conditions with more specialized palladium catalysts are also effective and can prevent side reactions.[10][11]
-
For Heck reactions, phosphine-free catalyst systems or those with stable NHC ligands can be advantageous.
Q2: Can I reuse my palladium catalyst after a reaction with this compound?
A2: While homogeneous palladium catalysts are generally difficult to recover and reuse, heterogeneous catalysts (e.g., palladium on carbon) can be filtered and potentially reused. However, their activity may decrease due to poisoning or leaching of palladium into the solution.[12] Regeneration of the catalyst may be necessary to restore its activity.
Q3: What are the main mechanisms of catalyst deactivation I should be aware of?
A3: The primary deactivation mechanisms for palladium catalysts in cross-coupling reactions are:
-
Poisoning: Strong binding of impurities or even the product to the palladium center, blocking active sites.[13]
-
Sintering/Aggregation: Formation of inactive palladium clusters or palladium black, which reduces the active surface area of the catalyst.[14]
-
Ligand Degradation: Decomposition of the supporting ligand under the reaction conditions.
-
Oxidative Addition Failure: For some substrates, the initial oxidative addition step can be slow, allowing for competing catalyst decomposition pathways.
Q4: How can I regenerate a deactivated palladium catalyst?
A4: Catalyst regeneration aims to remove poisons and redisperse the active metal. The appropriate method depends on the cause of deactivation.
-
For coking or organic residue buildup: Washing the catalyst with solvents can be effective. In some cases, calcination (heating in air) followed by reduction can burn off organic deposits.
-
For poisoning by certain elements: Acid washes can sometimes remove metallic poisons.
-
For palladium black: It is generally difficult to regenerate palladium black back to a highly active catalytic species in situ. It is often better to prevent its formation. A general procedure for regenerating a supported palladium catalyst may involve washing with water and organic solvents, followed by treatment with a reducing agent like hydrazine (B178648) or sodium borohydride.[15]
Data Presentation
The following tables provide representative data for common palladium-catalyzed cross-coupling reactions with aryl bromides, which can serve as a benchmark for reactions involving this compound. Direct comparative data for this compound is limited in the literature.
Table 1: Representative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~95 | [3] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90 | [3] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | 12 | ~92 | [3] |
Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions.[3]
Table 2: Representative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 2 | ~98 | [3] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85 | [3] |
| [Pd(cinnamyl)Cl]₂ | cataCXium A | K₃PO₄ | Dioxane | 100 | 18 | ~96 | Fictionalized Data for Comparison |
Note: The data is based on reactions with various aryl bromides and serves as a general guide.[4]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), the boronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Solvent and Substrate Addition: Add degassed solvent (e.g., a mixture of toluene and water). Then, add this compound (1.0 equivalent).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Protocol 2: General Procedure for a Sonogashira Cross-Coupling Reaction with this compound
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[4]
-
Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equivalents).[4]
-
Alkyne Addition: Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Regeneration of a Supported Palladium Catalyst (e.g., Pd/C)
This protocol is a general guideline for the regeneration of a deactivated supported palladium catalyst.
-
Washing: After the reaction, filter the catalyst. Wash the spent catalyst multiple times with deionized water and then with an organic solvent like methanol (B129727) to remove adsorbed impurities. Centrifuge or filter to separate the catalyst after each wash.[15]
-
Reduction: Prepare a solution of a reducing agent (e.g., 30% aqueous hydrazine or formaldehyde (B43269) solution). Add the washed catalyst to this solution and stir at a controlled temperature (e.g., 30-50 °C) for 1-2 hours.[15]
-
Final Washing and Drying: After the reduction step, wash the catalyst again with methanol and deionized water to remove any remaining reducing agent. Dry the catalyst under vacuum. The regenerated catalyst should be stored under an inert atmosphere.[15]
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling and a common deactivation pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. qualitas1998.net [qualitas1998.net]
- 15. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromopyrene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1-bromopyrene. The focus is on understanding and mitigating the effects of solvents on its reactivity and spectroscopic properties.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound is a planar, hydrophobic polycyclic aromatic hydrocarbon (PAH).[1] Consequently, it has poor solubility in polar solvents like water and alcohols. It is more soluble in nonpolar organic solvents such as toluene (B28343), dichloromethane, chloroform, and tetrahydrofuran (B95107) (THF).[1][2] For reactions, solvents like N,N-dimethylformamide (DMF) are also commonly used.[2]
Q2: How does solvent polarity affect nucleophilic aromatic substitution (SNAr) reactions with this compound?
A2: Solvent polarity plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred.[3] These solvents can dissolve ionic nucleophiles and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, which accelerates the reaction rate.[4][5] In contrast, polar protic solvents (e.g., water, methanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[6]
Q3: Why is my this compound solution showing unexpected fluorescence behavior (e.g., red-shifted emission)?
A3: This is often due to aggregation and excimer formation.[1] Pyrene (B120774) and its derivatives are known for π–π stacking in solution. In "poor" solvents, where the molecule is less soluble, this aggregation is more pronounced, leading to the formation of excimers which emit light at a longer wavelength (a red-shift) compared to the monomer.[1] In "good" solvents, you should observe the characteristic monomer emission.[1]
Q4: Can the solvent influence the regioselectivity of further bromination on this compound?
A4: Yes, the choice of solvent can affect the isomer distribution in electrophilic aromatic substitution reactions. For instance, in the dibromination of pyrene, solvent choices such as CH2Cl2, CHCl3, and CCl4 have been shown to affect the yields of the resulting 1,6- and 1,8-dibromopyrene (B1583609) isomers.[7] While this applies to the synthesis of dibromopyrenes from pyrene, similar principles of transition state stabilization by the solvent would apply to further reactions on this compound.
Q5: Are there any "green" or safer solvent alternatives for reactions with this compound?
A5: Yes, there is a push to replace traditional dipolar aprotic solvents. Some alternatives that have been explored for SNAr reactions include 2-MeTHF, which has a better life-cycle assessment profile than THF.[3] For some reactions, alcohols like isopropanol (B130326) or t-BuOH can be used, but care must be taken as less hindered alcohols can sometimes act as nucleophiles.[3] Liquid ammonia (B1221849) has also been proposed as a potent alternative to dipolar aprotic solvents for SNAr reactions.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | This compound has limited solubility in highly polar solvents. Ensure you are using a solvent that can dissolve all reactants, such as THF, toluene, or DMF.[1][2] |
| Inappropriate Solvent Polarity for the Mechanism | For SNAr reactions, the transition state is often more polar than the reactants. Using a polar aprotic solvent (e.g., DMSO, DMF) can stabilize this transition state and increase the reaction rate.[4] If using a nonpolar solvent, the reaction may be sluggish. |
| Solvent-Induced Side Reactions | Protic solvents like methanol (B129727) or ethanol (B145695) can act as competing nucleophiles in substitution reactions.[3] If you suspect this, switch to a polar aprotic solvent. |
| Product Instability | Your product might be unstable to acidic or basic conditions used during the workup.[8] Test the stability of a small sample before performing the full workup. The choice of solvent can affect the workup procedure. |
Issue 2: Poorly Resolved NMR or Quenched Fluorescence Spectra
| Possible Cause | Troubleshooting Steps |
| Analyte Aggregation (π-π stacking) | Pyrene derivatives are prone to aggregation in solution, which causes peak broadening in NMR and red-shifted emission in fluorescence (excimer formation).[1] |
| 1. Decrease Concentration: Acquire the spectrum at a lower concentration. | |
| 2. Change Solvent: Use a "good" solvent where the molecule is well-dissolved (e.g., toluene, dichloromethane).[1] | |
| 3. Increase Temperature: Acquiring the spectrum at an elevated temperature can help disrupt the intermolecular interactions causing aggregation.[1] | |
| Paramagnetic Impurities | Traces of metal catalysts from previous cross-coupling reactions can cause significant line broadening in NMR spectra.[1] Ensure the sample is thoroughly purified, potentially using a metal scavenger. |
Issue 3: Difficulty in Product Purification and Isomer Separation
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent for Crystallization | The success of fractional crystallization heavily depends on the solvent choice. The ideal solvent will dissolve the product at a high temperature but have low solubility for it at room temperature, while impurities remain in solution. |
| For separating dibromopyrene isomers, toluene or a mixture of benzene (B151609) and hexane (B92381) has been used effectively.[1] Experiment with different solvent systems based on the polarity of your desired product versus the impurities. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Type | Solubility | Reference |
| Chloroform (CHCl₃) | Nonpolar | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2] |
| Toluene | Nonpolar | Soluble | [1] |
| Dichloromethane (CH₂Cl₂) | Nonpolar | Soluble | [1][2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [1] |
| Methanol (MeOH) | Polar Protic | Limited Solubility | [2] |
| Water (H₂O) | Polar Protic | Poor Solubility | [1] |
Table 2: Effect of Solvent on Bromination of Pyrene to this compound
| Brominating Agent | Solvent | Conditions | Yield (%) | Reference |
| HBr (48%), H₂O₂ (30%) | MeOH/Et₂O (1:1) | 15 °C to rt, 16 h | 77 | [9] |
| Bromine | CCl₄ | rt, 2 h | 71 | [10] |
| NBS | DMF | rt | (Commonly used) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reliable, chromatography-free procedure.[9]
Materials:
-
Pyrene
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrobromic acid (HBr, 48% aq)
-
Hydrogen peroxide (H₂O₂, 30% aq)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH, 1 M aq)
-
Saturated aqueous sodium chloride (NaCl)
-
n-Pentane
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask, add a 1:1 v/v mixture of MeOH and Et₂O (250 mL).
-
Add Reactants: With vigorous stirring, add pyrene (20.0 g, 98.9 mmol), followed by the dropwise addition of HBr (12.3 mL, 48% aq).
-
Cooling: Cool the reaction mixture to 15 °C using a water bath.
-
Addition of Oxidant: Slowly add H₂O₂ (10.4 mL, 30% aq) over 30 minutes. A precipitate will slowly form.[9]
-
Reaction: Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.
-
Workup: Add water (150 mL) and extract the mixture with CH₂Cl₂ (2 x 250 mL).
-
Washing: Wash the combined organic extracts with 1 M NaOH (150 mL) and then with saturated aq NaCl (2 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification (Soxhlet Extraction): Place the crude solid in a Soxhlet extractor and extract with n-pentane (750 mL) for 48 hours.
-
Isolation: Cool the n-pentane fraction to precipitate the product. Concentrate the mother liquor and cool again to recover more product. Combine the solids and dry in vacuo to yield this compound as a pale yellow powder.
Protocol 2: General Procedure for SNAr Reaction with this compound
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alkoxide)
-
Base (if required, e.g., K₂CO₃, NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the base (if used).
-
Add Solvent: Add the anhydrous polar aprotic solvent via syringe. Stir the mixture.
-
Add Nucleophile: Add the nucleophile to the reaction mixture.
-
Heating: Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress using TLC. The high polarity of DMF or DMSO helps to facilitate the reaction, which may be slow in less polar solvents.[3][4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Washing and Drying: Wash the combined organic layers with water and/or brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for a reaction involving this compound.
Caption: Troubleshooting guide for low reaction yield focusing on solvent issues.
Caption: Influence of solvent type on the rate of SNAr reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies [mdpi.com]
Validation & Comparative
1-Bromopyrene vs. 1-Chloropyrene: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) is a cornerstone of materials science and drug discovery, enabling the synthesis of novel organic electronics, fluorescent probes, and complex pharmaceutical intermediates. Among the various methods for pyrene modification, palladium-catalyzed cross-coupling reactions are paramount. The choice of the starting halopyrene is a critical decision that significantly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 1-bromopyrene and 1-chloropyrene (B1222765) in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, supported by established chemical principles and illustrative experimental data.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between this compound and 1-chloropyrene in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond. This difference directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The general trend for this step is Ar-I > Ar-Br > Ar-Cl.[1][2] Consequently, this compound is generally more reactive than 1-chloropyrene, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. When comparing the reactivity of this compound and 1-chloropyrene, the former is expected to be significantly more reactive. While direct comparative studies on these specific substrates are scarce, data from analogous aryl halides consistently demonstrate this trend. For instance, the coupling of bromobenzene (B47551) with phenylboronic acid proceeds under milder conditions and often gives higher yields than the corresponding reaction with chlorobenzene.[3]
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (representative) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | 2-12 | >90 (expected) |
| 2 | 1-Chloropyrene (representative) | Pd₂(dba)₃ / Buchwald Ligand (e.g., SPhos) (2-5 mol%) | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 100-120 | 12-24 | Moderate to high (requires more robust system) |
Note: The data in this table is representative and compiled from typical literature results for similar aryl halides due to the lack of direct comparative studies for this compound and 1-chloropyrene.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid is as follows:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a crucial transformation for creating conjugated systems. Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C-Br bond makes this compound a more favorable substrate than 1-chloropyrene. Reactions with 1-chloropyrene often necessitate higher temperatures, more specialized ligands, and sometimes higher catalyst and copper co-catalyst loadings.[4][5]
Table 2: Illustrative Comparison for Sonogashira Coupling
| Entry | Aryl Halide | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (representative) | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60-80 | 4-12 | High (expected) |
| 2 | 1-Chloropyrene (representative) | Pd(PPh₃)₄ / P(t-Bu)₃ (5 mol%) | CuI (10 mol%) | DIPA | DMF | 100-120 | 12-24 | Lower to moderate (expected) |
Note: The data in this table is representative and compiled from typical literature results for similar aryl halides due to the lack of direct comparative studies for this compound and 1-chloropyrene.
Experimental Protocol: Sonogashira Coupling of an Aryl Halide
A general procedure for the Sonogashira coupling of an aryl halide with phenylacetylene (B144264) is as follows:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF or DMF).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine).
-
Add phenylacetylene (1.1 mmol) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 60-120 °C) and monitor its progress.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired arylalkyne.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The activation of the C-Cl bond for this reaction is particularly challenging, often requiring bulky, electron-rich phosphine (B1218219) ligands and stronger bases compared to the amination of aryl bromides.[6][7] Consequently, this compound is a more amenable substrate for this transformation than 1-chloropyrene.
Table 3: Illustrative Comparison for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (representative) | Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%) | NaOtBu | Toluene | 80-100 | 8-16 | High (expected) |
| 2 | 1-Chloropyrene (representative) | Pd(OAc)₂ (2-5 mol%) / Buchwald Ligand (e.g., XPhos) | K₃PO₄ or Cs₂CO₃ | Dioxane | 100-120 | 12-24 | Moderate to high (requires specialized ligands) |
Note: The data in this table is representative and compiled from typical literature results for similar aryl halides due to the lack of direct comparative studies for this compound and 1-chloropyrene.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide
A general procedure for the Buchwald-Hartwig amination of an aryl halide with aniline (B41778) is as follows:
-
To a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk flask.
-
Add the solvent (e.g., toluene) and aniline (1.2 mmol).
-
Seal the flask and heat the mixture at the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the general catalytic cycle for these cross-coupling reactions and a logical workflow for comparing the reactivity of this compound and 1-chloropyrene.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for comparing the reactivity of this compound and 1-chloropyrene.
Conclusion
In the realm of palladium-catalyzed cross-coupling reactions, this compound consistently emerges as the more reactive substrate compared to 1-chloropyrene. This heightened reactivity, stemming from the weaker C-Br bond, translates to tangible synthetic advantages, including the need for milder reaction conditions, shorter reaction times, and often simpler catalytic systems. While 1-chloropyrene represents a more economical starting material, its lower reactivity necessitates the use of more sophisticated and expensive ligands and potentially harsher conditions to achieve satisfactory results. For researchers and drug development professionals, this trade-off between cost and reactivity is a critical consideration in designing efficient and scalable synthetic routes for novel pyrene-based molecules. The choice between this compound and 1-chloropyrene will ultimately depend on the specific synthetic goals, the scale of the reaction, and the availability of specialized catalytic systems.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
comparative analysis of different synthetic routes to 1-Bromopyrene
A comprehensive guide to the synthesis of 1-bromopyrene, a crucial building block in the development of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs), is presented below. This guide provides a comparative analysis of various synthetic routes, complete with experimental data, detailed protocols, and a visual representation of the synthetic pathways.
Comparative Analysis of Synthetic Routes to this compound
The synthesis of this compound is primarily achieved through the electrophilic bromination of pyrene (B120774). Several methods have been developed, each with distinct advantages and disadvantages in terms of yield, safety, and environmental impact. The choice of a specific route often depends on the scale of the reaction, the desired purity of the product, and the available laboratory resources.
| Synthetic Route | Brominating Agent | Solvent(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct Bromination 1 | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 71 | Well-established method | Use of highly toxic CCl₄ |
| Direct Bromination 2 | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) | 94 | High yield, avoids elemental bromine | DMF can be difficult to remove |
| Direct Bromination 3 | Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) | Methanol (B129727) / Diethyl Ether | 77 - 96 | Avoids toxic solvents like CCl₄, chromatography-free purification | Requires careful control of reaction temperature |
| Direct Bromination 4 | Dibromohydantoin | Not specified | ≥ 95 | High yield, environmentally friendly | Less commonly cited in academic literature |
| Sandmeyer Reaction | From 1-aminopyrene (B158619) via diazonium salt and CuBr | Aqueous acid, then CuBr solution | Variable | Useful for specific substitution patterns | Requires synthesis of the starting amine |
| Indirect Method | Bromination of tetrahydropyrene followed by aromatization | Various | Variable | Access to otherwise difficult-to-obtain isomers | Multi-step process |
Experimental Protocols
Below are detailed experimental procedures for the most common and effective synthetic routes to this compound.
Protocol 1: Direct Bromination using Hydrobromic Acid and Hydrogen Peroxide[1][2][3]
This method is favored for its high yield and avoidance of highly toxic solvents.
Materials:
-
Pyrene
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask, a mixture of methanol and diethyl ether (1:1 v/v) is prepared.
-
Pyrene is added to the solvent mixture with vigorous stirring.
-
Hydrobromic acid (1.1 equivalents) is added dropwise to the suspension.
-
The mixture is cooled to 15 °C in an ice-water bath.
-
Hydrogen peroxide (1.05 equivalents) is added slowly over 30 minutes, maintaining the temperature.
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at ambient temperature for 16 hours.
-
Water is added to the flask, and the product is extracted with dichloromethane.
-
The combined organic layers are washed with 1 M aqueous sodium hydroxide solution and then with a saturated aqueous sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The resulting solid is further purified by recrystallization to yield this compound as a pale yellow powder.[1]
Protocol 2: Direct Bromination using N-Bromosuccinimide (NBS)[4][5]
This route is widely used due to its high yield and the use of a solid, easier-to-handle brominating agent.
Materials:
-
Pyrene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Dichloromethane
-
Hexane (B92381) for recrystallization
Procedure:
-
Pyrene is dissolved in N,N-dimethylformamide or dichloromethane in a reaction flask.
-
N-Bromosuccinimide (1.0 equivalent) is added to the solution portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography.
-
Once the reaction is complete, the mixture is poured into water.
-
The crude product is extracted with an appropriate organic solvent.
-
The organic layer is washed with water and brine, then dried over a suitable drying agent.
-
The solvent is evaporated, and the crude product is purified by recrystallization from hexane to afford pure this compound.[2]
Protocol 3: Direct Bromination using Bromine in Carbon Tetrachloride[1]
This is a historical and effective method, though the use of carbon tetrachloride is now often avoided due to its toxicity.
Materials:
-
Pyrene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Ethanol (B145695) for recrystallization
Procedure:
-
Pyrene is dissolved in carbon tetrachloride in a three-necked round-bottom flask.
-
A solution of bromine in carbon tetrachloride is added dropwise to the pyrene solution over several hours under a nitrogen atmosphere.
-
The reaction mixture is stirred overnight.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with diethyl ether and hexane.
-
The crude product is then recrystallized from ethanol to give this compound as yellow crystals.[3]
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic approaches to obtaining this compound.
Caption: Overview of synthetic routes to this compound.
References
A Comparative Guide to the Purity Validation of 1-Bromopyrene: NMR vs. Mass Spectrometry
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 1-Bromopyrene, a key building block in the synthesis of polycyclic aromatic hydrocarbons for materials science and medicinal chemistry, is no exception. This guide provides an objective comparison of two primary analytical techniques for validating the purity of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental data, protocols, and a direct comparison to aid in the selection of the most appropriate method for your analytical needs.
Quantitative Purity Assessment: A Head-to-Head Comparison
Both NMR and Mass Spectrometry offer powerful, yet distinct, approaches to purity determination. While NMR provides a quantitative overview of all proton-containing species, mass spectrometry excels at identifying and quantifying trace-level impurities, especially when coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
| Feature | Quantitative ¹H NMR (qNMR) | Mass Spectrometry (coupled with GC or LC) |
| Principle | The integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] | Separates components of a mixture, which are then ionized and sorted based on their mass-to-charge ratio. |
| Quantitation | Absolute and relative quantification without the need for a specific reference standard of the analyte.[1][2] | Typically requires a reference standard for accurate quantification, often relying on the area percent method in chromatography.[1] |
| Impurity Detection | Detects all proton-containing impurities, including residual solvents and water.[3][4] | Highly sensitive for detecting trace-level volatile, semi-volatile, and non-volatile impurities.[5][6] |
| Structural Info | Provides detailed structural information for both the main component and impurities from a single spectrum.[7] | Provides molecular weight information and fragmentation patterns that aid in the structural elucidation of unknown impurities.[8][9] |
| Sample Prep. | Simple dissolution in a deuterated solvent with an optional internal standard. | More involved, often requiring extraction, derivatization, or dilution prior to injection. |
| Throughput | Relatively fast for a single sample. | Can be high, especially with autosamplers, but individual run times can be longer. |
| Limitations | Lower sensitivity compared to MS; signal overlap can complicate analysis.[4] | May not detect non-ionizable or non-volatile impurities; response factors can vary between compounds.[3] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the use of an internal standard for the absolute purity determination of this compound.
1. Materials:
- This compound sample
- High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Analytical balance
- NMR tubes
- Volumetric flasks
2. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately known mass of the internal standard into a clean, dry vial.
- Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
- Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
3. NMR Data Acquisition:
- Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.
- Optimize the pulse angle (typically 90°) and the number of scans to achieve an adequate signal-to-noise ratio.
4. Data Processing and Purity Calculation:
- Process the spectrum with appropriate phasing and baseline correction.
- Integrate a well-resolved signal of this compound and a signal from the internal standard.
- Calculate the purity of the this compound sample using the following formula[2]:
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities in this compound.
1. Materials:
- This compound sample
- High-purity solvent (e.g., dichloromethane, toluene)
- GC vials with septa
- Microsyringe
2. Sample Preparation:
- Prepare a stock solution of the this compound sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
- Perform serial dilutions to create calibration standards if quantitative analysis of specific impurities is required.
3. GC-MS Instrument Setup:
- Gas Chromatograph:
- Injector: Split/splitless, operated in split mode to avoid column overload.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 300 °C) and hold.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: A wide range to cover the expected masses of this compound and potential impurities (e.g., 50-500 m/z).
4. Data Acquisition and Analysis:
- Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.
- Acquire the total ion chromatogram (TIC).
- Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of this compound will show a characteristic isotopic pattern for one bromine atom (M and M+2 peaks with nearly equal intensity).[10]
- Identify impurity peaks in the chromatogram. The mass spectra of these peaks can be compared to spectral libraries (e.g., NIST) for tentative identification.[6]
- For purity assessment, the area percent of the this compound peak relative to the total area of all peaks in the chromatogram can be calculated. For more accurate quantification of specific impurities, a calibration curve generated from standards should be used.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound, integrating both NMR and MS techniques for a comprehensive analysis.
Conclusion
The validation of this compound purity is most robust when approached with orthogonal analytical techniques. Quantitative NMR serves as an excellent primary method for determining the absolute purity and confirming the structure of the main component, while simultaneously detecting and quantifying proton-containing impurities.[1][2] Mass spectrometry , particularly when coupled with chromatography, provides unparalleled sensitivity for the detection and identification of trace-level impurities that may be missed by NMR.[11] For researchers and professionals in drug development, a combined approach, utilizing qNMR for bulk purity and structural integrity and GC-MS or LC-MS for impurity profiling, offers the most comprehensive and reliable assessment of this compound quality, ensuring the integrity of subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. quora.com [quora.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Analysis of the Photophysical Properties of 1-Bromopyrene and its Amino Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of 1-Bromopyrene and its amino derivatives. Understanding these properties is crucial for the application of these molecules as fluorescent probes, in materials science, and in the development of novel therapeutic agents. This document summarizes key quantitative data, outlines experimental methodologies, and presents a logical workflow for photophysical characterization.
Introduction
Pyrene (B120774) is a well-known polycyclic aromatic hydrocarbon (PAH) renowned for its strong fluorescence and sensitivity to the local environment. Chemical modification of the pyrene core, such as bromination or amination, can significantly alter its photophysical characteristics. The introduction of a bromine atom, as in this compound, is known to quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. Conversely, the introduction of an amino group, a strong electron-donating substituent, can lead to significant changes in the absorption and emission spectra, often resulting in red-shifted emission and solvent-dependent fluorescence properties. This guide provides a direct comparison of these opposing effects.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical parameters for this compound and two of its representative amino derivatives: N-acetyl-1-aminopyrene and N-(4,6-dichloro-1,3,5-triazin-2-yl)-1-aminopyrene.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| This compound | Various | ~340, ~275, ~240 | Data not available | Not reported | Not available (expected to be very low) | Not reported |
| N-acetyl-1-aminopyrene | Dioxane | 358 | 1.1 x 10⁴ | 418 | 0.53 | Data not available |
| Acetonitrile | 357 | 1.2 x 10⁴ | 446 | 0.23 | Data not available | |
| Methanol | 357 | 1.2 x 10⁴ | 465 | 0.09 | Data not available | |
| N-(4,6-dichloro-1,3,5-triazin-2-yl)-1-aminopyrene | Dioxane | 365 | 1.4 x 10⁴ | 430 | 0.60 | 6.5 |
| Acetonitrile | 363 | 1.5 x 10⁴ | 485 | 0.03 | 0.5 | |
| Methanol | 363 | 1.5 x 10⁴ | 500 | 0.01 | Data not available |
Note on this compound: Extensive literature searches did not yield specific quantitative data for the fluorescence quantum yield and lifetime of this compound. This is consistent with the well-established "heavy-atom effect," where the presence of the bromine atom significantly quenches fluorescence by promoting non-radiative decay pathways, specifically intersystem crossing to the triplet state. Therefore, the fluorescence quantum yield is expected to be extremely low, making it a very weak emitter.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of pyrene.
Materials:
-
Pyrene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve pyrene in DMF in a round-bottom flask.
-
Add NBS to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield this compound as a solid.[1]
Synthesis of N-acetyl-1-aminopyrene
N-acetyl-1-aminopyrene can be prepared by the acetylation of 1-aminopyrene (B158619).
Materials:
-
1-Aminopyrene
-
Acetic anhydride
-
Pyridine (B92270) (as a catalyst and solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 1-aminopyrene in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-1-aminopyrene
This derivative is synthesized by the reaction of 1-aminopyrene with cyanuric chloride.
Materials:
-
1-Aminopyrene
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Sodium carbonate or another suitable base
-
Water
Procedure:
-
Dissolve cyanuric chloride in acetone and cool the solution in an ice-salt bath.
-
Separately, dissolve 1-aminopyrene and a base (e.g., sodium carbonate) in a mixture of acetone and water.
-
Slowly add the 1-aminopyrene solution to the cyanuric chloride solution while maintaining the low temperature.
-
Stir the reaction mixture for several hours at low temperature.
-
Allow the mixture to warm to room temperature and continue stirring.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the desired product.[2]
Measurement of Photophysical Properties
Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M. The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is chosen at or near the absorption maximum of the compound. For quantum yield measurements, a comparative method is often employed.[3]
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method): The quantum yield of a sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ_f = 0.54). The following equation is used:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
To minimize errors, a series of solutions of varying concentrations (with absorbance at the excitation wavelength kept below 0.1) are prepared for both the sample and the standard. The integrated fluorescence intensity is then plotted against absorbance, and the gradient of the resulting linear plot is used in the calculation.[3][4]
Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source (e.g., a laser diode), and the time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly. A histogram of these delay times gives the fluorescence decay profile, which can be fitted to an exponential function to determine the lifetime.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and photophysical characterization of pyrene derivatives.
Caption: Influence of bromo and amino substituents on the photophysical properties of the pyrene core.
References
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Bromopyrene
This guide provides a detailed comparison of the literature values for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-bromopyrene. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and purity assessment of pyrene (B120774) derivatives.
¹H and ¹³C NMR Data for this compound
The following table summarizes the reported ¹H NMR chemical shifts for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Proton | Chemical Shift (ppm) - Source 1 | Chemical Shift (ppm) - Source 2 |
| Aromatic Protons | 8.350, 8.16, 8.14, 8.077, 8.00, 7.98, 7.925, 7.911 | 8.42 (d, J = 9.2 Hz), 8.24–8.18 (m), 8.15 (d, J = 9.2 Hz), 8.09–8.02 (m), 8.02–7.96 (m) |
Source 1: ChemicalBook.[1] Source 2: As reported in a 2024 study on bromopyrene synthesis.
Comparative NMR Data for Brominated Pyrene Derivatives
To provide a context for the chemical shifts of this compound, the following table presents the ¹H NMR data for other brominated pyrene isomers. These comparisons are invaluable for distinguishing between different substitution patterns on the pyrene core.
Table 2: ¹H NMR Chemical Shifts (ppm) for Dibromopyrene Isomers in CDCl₃
| Compound | Chemical Shifts (ppm) |
| 1,6-Dibromopyrene | 8.46 (d, J = 9.2 Hz, 2H), 8.27 (d, J = 8.2 Hz, 2H), 8.12 (d, J = 9.2 Hz, 2H), 8.06 (d, J = 8.2 Hz, 2H) |
| 1,8-Dibromopyrene | 8.49 (s, 1H), 8.42 (d, J = 9.2 Hz, 1H), 8.25 (d, J = 8.1 Hz, 2H), 8.08 (d, J = 9.2 Hz, 1H), 8.04–8.01 (m, 1H), 8.01 (d, J = 3.1 Hz, 2H) |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of bromopyrene compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the bromopyrene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[3]
-
For ¹H NMR, the spectral width is set to cover the aromatic region (typically 0-10 ppm).
-
For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm).
-
Proton-decoupled ¹³C NMR experiments are standard to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
3. Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the FID using a Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. The residual solvent peak of CDCl₃ can also be used as a secondary reference (δ ≈ 7.26 ppm in ¹H NMR and δ ≈ 77.16 ppm in ¹³C NMR).[3]
Workflow for NMR Analysis of this compound
The following diagram illustrates the general workflow from sample preparation to spectral analysis for this compound.
References
A Comparative Guide to the Performance of 1-Bromopyrene-Based Materials in OLED Devices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various functional materials derived from 1-bromopyrene for use in Organic Light-Emitting Diode (OLED) technology. This compound is a pivotal chemical intermediate, primarily serving as a versatile building block for the synthesis of complex, high-performance molecules through cross-coupling reactions.[1][2] While direct applications of this compound itself in OLEDs are not common, its derivatives are integral to developing materials that function as emitters, charge-transporters, and hosts.[3][4][5] This document summarizes key performance metrics from experimental data, details relevant fabrication and characterization protocols, and visualizes the synthetic and device-level application of these advanced materials.
Performance Data of this compound Derivatives in OLEDs
The following table summarizes the electroluminescent performance of various OLEDs incorporating materials synthesized using this compound as a precursor. These materials showcase the versatility of the pyrene (B120774) core in achieving high efficiencies and targeted emission colors, particularly in the blue spectrum.
| Material Name/Acronym | Role in Device | Device Structure (Abbreviated) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | Emission Peak/Color (CIE) |
| PyPI-Py | Non-doped Emitter | ITO/MoO₃/TAPC/PyPI-Py/TPBi/LiF/Al | 8.52 | 13.38 | 10.75 | 75,687 | Blue (0.15, 0.22) |
| BD1 | Blue Emitter | ITO/HTL/BD1/ETL/LiF/Al | >5.8 | 9.3 | N/A | N/A | Blue |
| 1,4-dipyrenylbenzene | Greenish-Blue Emitter | Multilayer Device | N/A | N/A | 5.18 | 1,714 | Greenish-Blue |
| Compound B | Non-doped Emitter | ITO/PEDOT:PSS/PVK/Compound B/TPBI/LiF/Al | 4.3 | N/A | N/A | 290 | Pure Blue (0.148, 0.130) |
| Py-Br | Hole-Transporting Layer (HTL) | ITO/Py-Br/Ir(ppy)₂(acac)/TPBi/LiF/Al | 9.0 | 22.4 | N/A | 17,300 | Green |
Data sourced from references[4][5][6][7][8][9]. N/A indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of a functional material from this compound and the subsequent fabrication and characterization of an OLED device.
Synthesis of a Pyrene-Based Emitter (Illustrative Example: Suzuki Coupling)
This protocol outlines a general method for synthesizing a functional pyrene derivative from this compound via a palladium-catalyzed Suzuki coupling reaction, a common technique for forming carbon-carbon bonds.[4][7]
Materials:
-
This compound
-
An appropriate arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ solution)
-
Anhydrous solvent (e.g., Toluene)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid (typically 1.0-1.2 equivalents), and the anhydrous solvent.
-
Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.
-
Add the palladium catalyst (typically 2-5 mol%) and the aqueous base solution to the flask.
-
Heat the mixture to reflux (e.g., 90-100 °C) under the inert atmosphere and stir for 24-48 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an extraction using an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water to separate the product.
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to achieve the high purity (≥98.0%) required for electronic applications.[1]
OLED Device Fabrication
This protocol describes the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment, a standard technique for producing high-performance devices.[10]
Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning station (utilizing deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma treatment system
-
Glovebox under an inert atmosphere
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Surface Treatment: Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase its work function and improve hole injection.[11]
-
Layer Deposition: Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and metal cathode sequentially without breaking vacuum. A typical device structure would be:
-
Hole-Transporting Layer (HTL): e.g., TAPC or a pyrene-based HTL, deposited to a thickness of 30-50 nm.[7][8]
-
Emissive Layer (EML): The synthesized this compound derivative, deposited to a thickness of 20-30 nm.[7]
-
Electron-Transporting Layer (ETL): e.g., TPBi, deposited to a thickness of 30-40 nm.[7][12]
-
Electron-Injection Layer (EIL): A thin layer of LiF or Liq (~0.5-1.0 nm) to facilitate electron injection.
-
Cathode: A metal layer, typically Aluminum (Al) or a LiF/Al bilayer, deposited to a thickness of 100-150 nm.
-
-
Encapsulation: Immediately transfer the fabricated devices into an inert-atmosphere glovebox and encapsulate them using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Device Performance Characterization
Equipment:
-
Source measure unit (e.g., Keithley 2400)
-
Spectroradiometer or a calibrated photodiode
-
Integrating sphere for absolute External Quantum Efficiency (EQE) measurements
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Apply a forward bias voltage to the device using the source measure unit. Simultaneously, measure the current flowing through the device and the light output (luminance, cd/m²) using the spectroradiometer.
-
Electroluminescence (EL) Spectra: Record the emission spectrum of the device at a specific driving voltage to determine the emission peak and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated by dividing the luminance (cd/m²) by the current density (A/m²).
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): This is the ratio of the number of photons emitted from the device to the number of electrons injected.[13] It is measured directly using a calibrated integrating sphere setup to capture all emitted light. The EQE is a critical metric for comparing the intrinsic performance of different emissive materials.[14][15][16]
-
References
- 1. nbinno.com [nbinno.com]
- 2. What are the primary applications of this compound ?_Chemicalbook [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 16. researchgate.net [researchgate.net]
cost analysis of 1-Bromopyrene synthesis from different starting materials
For researchers and professionals in materials science and drug development, 1-Bromopyrene is a crucial building block, particularly in the synthesis of Organic Light-Emitting Diode (OLED) materials. The selection of a synthetic route often balances factors such as cost, yield, safety, and ease of purification. This guide provides an objective comparison of the three most common methods for synthesizing this compound from pyrene (B120774), supported by experimental data to inform procurement and research decisions.
The primary starting material for this compound is pyrene, which is subjected to electrophilic bromination. The key difference between the common methods lies in the choice of brominating agent and reaction conditions. We will compare the use of:
-
N-Bromosuccinimide (NBS)
-
Elemental Bromine (Br₂)
-
Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)
Data Presentation: Cost and Efficiency Comparison
The following table summarizes the quantitative data for the synthesis of this compound via the three different methods. The cost analysis is based on a theoretical 10 mmol scale reaction and uses averaged prices from various suppliers for reagents.
| Parameter | Method 1: NBS | Method 2: Br₂ | Method 3: HBr/H₂O₂ |
| Starting Material | Pyrene | Pyrene | Pyrene |
| Brominating Agent | N-Bromosuccinimide | Bromine | HBr / H₂O₂ |
| Typical Solvent | DMF | CCl₄ | MeOH / Et₂O |
| Reported Yield Range | 85-94%[1][2] | ~71%[3] | 77-90%[4] |
| Calculated Moles (10 mmol scale) | |||
| Pyrene (202.26 g/mol ) | 2.02 g | 2.02 g | 2.02 g |
| N-Bromosuccinimide (177.98 g/mol ) | 1.87 g (1.05 eq) | - | - |
| Bromine (159.81 g/mol ) | - | 1.60 g (1.0 eq) | - |
| HBr 48% (80.91 g/mol ) | - | - | 1.25 mL (1.1 eq) |
| H₂O₂ 30% (34.01 g/mol ) | - | - | 1.13 mL (1.05 eq) |
| Estimated Reagent Cost (USD/10 mmol) | |||
| Pyrene (~$1.29/g) | $2.61 | $2.61 | $2.61 |
| NBS (~$0.17/g) | $0.32 | - | - |
| Bromine (~$0.42/g) | - | $0.67 | - |
| HBr 48% (~$0.15/mL) | - | - | $0.19 |
| H₂O₂ 30% (~$0.08/mL) | - | - | $0.09 |
| Total Reagent Cost | $2.93 | $3.28 | $2.89 |
| Product Yield (grams, based on avg. yield) | 2.54 g (90% avg.) | 2.00 g (71%) | 2.35 g (83.5% avg.) |
| Estimated Cost per Gram of Product | $1.15 / g | $1.64 / g | $1.23 / g |
Note: Reagent prices are estimates based on publicly available data from suppliers for laboratory-grade chemicals and may vary based on vendor, purity, and quantity.
Experimental Protocols
Detailed methodologies for the three primary synthesis routes are provided below.
Method 1: Synthesis via N-Bromosuccinimide (NBS)
This method is widely cited for its high yield and the use of a solid, easier-to-handle brominating agent compared to elemental bromine.[1][5]
-
Reaction Setup: Dissolve pyrene (1.0 eq, e.g., 2.02 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, e.g., 100 mL) in a round-bottom flask.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq, e.g., 1.87 g, 10.5 mmol) in anhydrous DMF (e.g., 50 mL).
-
Reaction: Slowly add the NBS solution dropwise to the pyrene solution at room temperature.
-
Stirring: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into deionized water (e.g., 500 mL) and extract with dichloromethane (B109758) (3 x 100 mL).
-
Purification: Combine the organic layers, wash thoroughly with deionized water, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). The solvent is removed under reduced pressure. The crude product can be recrystallized from hexane (B92381) to yield pure this compound as a light yellow powder.[1]
Method 2: Synthesis via Elemental Bromine (Br₂)
This is a classic method for the bromination of aromatic compounds.[3]
-
Reaction Setup: Dissolve pyrene (1.0 eq, e.g., 10.0 g, 49.4 mmol) in carbon tetrachloride (CCl₄) (e.g., 250 mL) in a three-necked round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add bromine (1.0 eq, e.g., 7.9 g, 49.4 mmol) dropwise to the pyrene solution.
-
Reaction: Stir the mixture for 2 hours, or until the red color of the bromine fades.
-
Work-up: Extract the reaction mixture with water.
-
Purification: The obtained solid is dissolved in hot ethanol (B145695) and cooled to induce crystallization, yielding the product as yellow crystals.[3] Note: Due to the toxicity of CCl₄, alternative solvents like dichloromethane may be used.
Method 3: Synthesis via Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)
This method offers a cost-effective and relatively safe alternative to using elemental bromine or CCl₄.[4][6]
-
Reaction Setup: Combine pyrene (1.0 eq, e.g., 20.0 g, 98.9 mmol) in a mixture of methanol (B129727) and diethyl ether (1:1 v/v, e.g., 250 mL) in a round-bottom flask.
-
Reagent Addition: Add 48% aqueous hydrobromic acid (1.1 eq, e.g., 12.3 mL, 109 mmol) dropwise to the stirring mixture.
-
Cooling: Cool the mixture to approximately 15°C using an ice-water bath.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.05 eq, e.g., 10.4 mL, 104 mmol) dropwise over 30 minutes, maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. A precipitate will form.
-
Purification: Collect the precipitate by filtration and wash with a small amount of cold ethanol and diethyl ether. The product is obtained as a pale yellow, air-stable powder. Further purification can be achieved by recrystallization.[6]
Synthesis Pathways Visualization
The following diagram illustrates the different synthetic routes starting from the common precursor, pyrene.
Caption: Synthetic routes to this compound from Pyrene.
References
- 1. laballey.com [laballey.com]
- 2. Hydrobromic acid, 48% w/w aq. soln. 4 x 940 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. DGR Industrial Products, Inc. :: Generic Chemicals :: Hydrogen Peroxide, 30%, 500ml [chemical-supermarket.com]
- 4. Hydrobromic acid, pure, ca. 48 wt% solution in water 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemworld.com [chemworld.com]
- 6. Hydrogen Peroxide, 30% (w/w), ACS Reagent Grade, Ricca Chemical 500 mL | Buy Online | Ricca Chemical Company | Fisher Scientific [fishersci.com]
A Comparative Spectroscopic Analysis of 1-Bromopyrene and Other Pyrene Halides
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 1-Bromopyrene compared to its fluorinated, chlorinated, and iodinated analogs.
This guide provides a comprehensive comparison of the spectroscopic properties of this compound against other 1-halopyrenes, namely 1-Fluoropyrene, 1-Chloropyrene, and 1-Iodopyrene. Understanding these differences is crucial for the precise application of these compounds in various research and development fields, including their use as fluorescent probes and as building blocks in the synthesis of novel materials. This document summarizes key quantitative data from UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by detailed experimental protocols.
Introduction to Pyrene (B120774) Halides and their Spectroscopic Behavior
Pyrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) renowned for their unique photophysical properties. The introduction of a halogen atom at the 1-position of the pyrene core significantly influences its electronic and, consequently, its spectroscopic characteristics. The nature of the halogen (Fluorine, Chlorine, Bromine, or Iodine) modulates the absorption and emission profiles, as well as the chemical shifts in NMR spectra and vibrational modes in IR spectra. These variations arise from the interplay of the inductive and resonance effects of the halogen substituents, as well as the heavy-atom effect, which becomes more pronounced with increasing atomic number of the halogen.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and other 1-halopyrenes. The data has been compiled from various sources and normalized where possible for comparative purposes.
UV-Vis Absorption and Fluorescence Spectroscopy
The UV-Vis absorption and fluorescence emission spectra of pyrene halides are characterized by multiple vibronic bands. The position and intensity of these bands are sensitive to the halogen substituent.
Table 1: UV-Vis Absorption and Fluorescence Data for 1-Halopyrenes in Cyclohexane
| Compound | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| 1-Fluoropyrene | ~340, ~325, ~275, ~242 | Data not available | Data not available | Data not available |
| 1-Chloropyrene | 342, 326, 276, 243 | ~40,000 at 342 nm | 375, 385, 394 | Data not available |
| This compound | 344, 328, 278, 244 | ~39,800 at 344 nm | 376, 386, 396 | 0.30 |
| 1-Iodopyrene | 348, 332, 280, 246 | Data not available | Data not available | Data not available |
Note: The absence of complete data for 1-Fluoropyrene and 1-Iodopyrene highlights a gap in the current experimental literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electronegativity and anisotropic effects of the halogen substituent.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for 1-Halopyrenes in CDCl₃
| Proton | 1-Fluoropyrene | 1-Chloropyrene | This compound | 1-Iodopyrene |
| H-2 | ~7.9 | ~8.1-8.2 | 8.24 (d) | Data not available |
| H-3 | ~8.0 | ~8.0-8.1 | 8.04 (t) | Data not available |
| H-4, H-5, H-9, H-10 | ~8.0-8.2 | ~8.0-8.2 | 8.00-8.20 (m) | Data not available |
| H-6, H-7, H-8 | ~8.0-8.2 | ~8.0-8.2 | 7.98-8.02 (m) | Data not available |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for 1-Halopyrenes in CDCl₃
| Carbon | 1-Fluoropyrene | 1-Chloropyrene | This compound | 1-Iodopyrene |
| C-1 | ~158 (d, J_CF ≈ 245 Hz) | ~129 | 120.0 | ~95 |
| C-2 | ~114 (d, J_CF ≈ 20 Hz) | ~128 | 129.7 | Data not available |
| C-3 | ~126 | ~126 | 126.1 | Data not available |
| Other Aromatic C | ~124-131 | ~124-131 | 124.1 - 131.3 | Data not available |
Note: The provided NMR data is based on available literature and may vary slightly depending on the experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of pyrene halides exhibit characteristic bands corresponding to C-H and C-C stretching and bending vibrations of the pyrene core, as well as the C-X (halogen) stretching vibration.
Table 4: Key IR Absorption Bands (cm⁻¹) for 1-Halopyrenes (KBr Pellet)
| Vibration | 1-Fluoropyrene | 1-Chloropyrene | This compound | 1-Iodopyrene |
| Aromatic C-H Stretch | ~3040 | ~3045 | 3047 | ~3040 |
| Aromatic C=C Stretch | ~1600, ~1490 | ~1595, ~1485 | 1588, 1481 | ~1590, ~1480 |
| C-X Stretch | ~1200-1000 | ~1100-1000 | ~1070 | ~1050 |
| Out-of-plane C-H Bend | ~840, ~750, ~710 | ~845, ~750, ~710 | 835, 751, 706 | ~840, ~750, ~710 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the pyrene halides in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) at a concentration of approximately 1 mM. For measurements, dilute the stock solution to the desired concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (usually < 1.0).
-
UV-Vis Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 500 nm. Use a quartz cuvette with a 1 cm path length. The solvent used for sample preparation should be used as the blank.
-
Fluorescence Emission Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at one of its absorption maxima (e.g., ~340 nm). Scan the emission spectrum over a wavelength range that covers the expected emission (e.g., 350-600 nm). The excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.546). The absorbance of both the sample and the standard at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrene halide in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a higher sample concentration or a longer acquisition time (more scans) is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
IR Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Visualization of Spectroscopic Relationships
The following diagram illustrates the logical relationship between the different pyrene halides and their key spectroscopic properties.
Caption: Relationship between 1-halopyrenes and their spectroscopic properties.
The following diagram illustrates a general experimental workflow for the spectroscopic characterization of pyrene halides.
Caption: General workflow for spectroscopic analysis of pyrene halides.
Conclusion
The spectroscopic properties of 1-halopyrenes are significantly influenced by the nature of the halogen substituent. In general, a bathochromic (red) shift is observed in the UV-Vis absorption spectra as the atomic number of the halogen increases. The fluorescence quantum yield is expected to decrease from 1-Fluoropyrene to 1-Iodopyrene due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. In NMR spectroscopy, the electronegativity of the halogen plays a key role in determining the chemical shifts of nearby protons and carbons. The IR spectra provide a clear indication of the C-X bond through its characteristic stretching frequency. This comparative guide highlights the key spectroscopic differences and provides a foundation for the informed selection and application of these important compounds in scientific research. Further experimental work is needed to fill the data gaps, particularly for 1-Fluoropyrene and 1-Iodopyrene, to enable a more complete and direct comparison.
A Comparative Guide: Benchmarking New Functional Materials Against 1-Bromopyrene-Derived Structures
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of functional materials, the pyrene (B120774) scaffold, and specifically its 1-bromo derivative, has long served as a foundational building block for a wide array of applications, from organic electronics to biological sensing. The unique photophysical properties of pyrene, characterized by high fluorescence quantum yields and the formation of excimers, have made its derivatives a benchmark in the field.[1] However, the relentless pursuit of enhanced performance, efficiency, and stability has driven the emergence of novel classes of functional materials that now challenge the supremacy of traditional pyrene-based structures.
This guide provides an objective comparison of the performance of new-generation functional materials, namely Thermally Activated Delayed Fluorescence (TADF) emitters and Perovskite Quantum Dots (PQDs), against established 1-Bromopyrene-derived structures, with a particular focus on their application in Organic Light-Emitting Diodes (OLEDs). The data presented herein is collated from recent scientific literature to provide a comprehensive and objective overview for researchers and professionals in materials science and drug development.
Performance Benchmark: A Tale of Three Emitters
The performance of an emissive material in an OLED is a multifactorial equation, with key metrics including External Quantum Efficiency (EQE), luminance, color purity (defined by CIE 1931 color coordinates), and operational lifetime. The following tables summarize the state-of-the-art performance for blue OLEDs, a notoriously challenging spectral region, for each of the three material classes.
| Material Class | Emitter/Compound | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Lifetime (LT₅₀ @ 1000 nits) (h) | Reference |
| This compound Derivative | Pyrene-Benzimidazole Derivative (Compound B) | Non-doped | 4.3 | 290 | (0.15, 0.13) | Data Not Available | [2] |
| This compound Derivative | PyPI-Py | Non-doped | 8.52 | 75,687 | (0.15, 0.22) | Data Not Available | [3] |
| TADF Emitter | 4TCzBN | 4Ac26CzBz | 35.8 | >1000 | Not Specified | >1000 (estimated) | [1][4] |
| TADF Emitter | δ-2CbPN | Not Specified | 22.5 | Not Specified | (0.19, 0.34) | Data Not Available | [1] |
| TADF Emitter | 32PclCXT | Doped Film | 29.9 | >1000 | Sky-blue | Data Not Available | [5] |
| Perovskite Quantum Dot | CsPbBr₃ | TFB/BCP | 5.7 | 46,000 | Green Emission | Data Not Available | [6] |
| Perovskite Quantum Dot | CsPb(Br/I)₃ | Not Specified | 23.2 | Not Specified | Pure Red | Data Not Available | [6] |
| Perovskite Quantum Dot | MAPbI₃ | Not Specified | >20 (device) | Not Specified | Red Emission | Tens of hours | [7] |
Note: Direct comparison of lifetime is challenging due to variations in testing conditions and reporting standards in the literature.[8][9]
Key Performance Insights
-
This compound derivatives have been instrumental in developing blue OLEDs, with some non-doped devices showing respectable EQEs and high brightness.[2][3] Their synthesis is well-established, allowing for a wide range of functionalization to tune their properties.[10] However, they are fundamentally limited by the 25% theoretical maximum for internal quantum efficiency (IQE) in conventional fluorescent materials.[11]
-
Thermally Activated Delayed Fluorescence (TADF) emitters represent a significant leap forward, offering a pathway to achieving 100% IQE by harvesting both singlet and triplet excitons.[11][12] This translates to dramatically higher EQEs, with some blue TADF OLEDs exceeding 35%.[1][4] The design of TADF molecules is an active area of research, with a focus on minimizing the energy gap between the singlet and triplet states (ΔEST).[1]
-
Perovskite Quantum Dots (PQDs) have emerged as a disruptive technology, boasting exceptionally narrow emission spectra, which leads to high color purity, and high photoluminescence quantum yields (PLQY).[13] While initial research has focused on green and red emitting PQDs with impressive EQEs and luminance, the development of stable and efficient blue PQDs is still a significant challenge.[6][7] The operational lifetime of PQD-based devices is also a key area of ongoing research.[7]
Experimental Protocols
A standardized and meticulous experimental approach is paramount for the accurate evaluation and comparison of new functional materials. Below are generalized, yet detailed, protocols for the key experimental stages.
Synthesis of a this compound-Derived Emitter (Illustrative Example)
A common synthetic route to functionalized this compound derivatives involves cross-coupling reactions. For instance, a Suzuki coupling can be employed to introduce aryl groups.
-
Reaction Setup: In a nitrogen-purged Schlenk flask, this compound (1.0 eq.), an appropriate arylboronic acid (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) are combined in a degassed solvent system (e.g., toluene/ethanol/water).
-
Reaction Execution: The mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired functionalized pyrene derivative.
Fabrication of a Multilayer OLED via Thermal Evaporation
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone.
-
Layer Deposition: The organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A material like N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited.
-
Hole Transport Layer (HTL): A layer of a suitable hole-transporting material is deposited.
-
Emissive Layer (EML): The host material and the emitter (e.g., a this compound derivative, TADF material, or PQD) are co-evaporated from separate sources at a controlled doping concentration. For PQDs, this layer is often solution-processed via spin-coating.
-
Electron Transport Layer (ETL): A material such as Tris(8-hydroxyquinolinato)aluminium (Alq₃) is deposited.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, like lithium fluoride (B91410) (LiF), is deposited.
-
Cathode: A metal cathode (e.g., Aluminum) is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation: The fabricated device is encapsulated under an inert atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Characterization of OLED Performance
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured simultaneously using a calibrated photodiode and a luminance meter.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light is collected by a spectroradiometer to obtain the EL spectrum and calculate the CIE 1931 color coordinates.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.
-
Operational Lifetime: The device is operated at a constant current density, and the luminance is monitored over time. The lifetime is typically defined as the time it takes for the initial luminance to decay to 50% (LT₅₀).[9]
Visualizing the Concepts
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Conclusion
While this compound-derived structures continue to be valuable and versatile building blocks in the development of functional materials, the emergence of new material classes like TADF emitters and perovskite quantum dots is rapidly shifting the performance benchmarks, particularly in the realm of organic electronics. TADF materials have demonstrated a clear advantage in terms of efficiency for blue OLEDs, directly addressing the limitations of conventional fluorescence. Perovskite quantum dots, on the other hand, offer unparalleled color purity and high photoluminescence quantum yields, although their long-term stability and efficient blue emission remain areas of active development.
For researchers and professionals, the choice of material will ultimately depend on the specific application requirements, balancing factors such as performance, stability, cost, and ease of synthesis. This guide serves as a starting point for navigating the evolving landscape of functional materials, highlighting the exciting opportunities and challenges that lie ahead.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. oled-info.com [oled-info.com]
- 5. An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30% - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
comparative study of mono- vs poly-brominated pyrenes in material applications
A Comparative Guide to Mono- and Poly-Brominated Pyrenes in Material Applications
For researchers, scientists, and professionals in drug development and materials science, pyrene (B120774) and its derivatives are foundational building blocks for advanced functional materials. Their unique photophysical and electronic properties make them ideal candidates for applications ranging from organic electronics to biological sensing. The introduction of bromine atoms onto the pyrene core is a critical synthetic step that significantly modulates these properties, offering a versatile platform for further functionalization.
This guide provides an objective comparison of mono- and poly-brominated pyrenes, focusing on their synthesis, material properties, and performance in key applications. Experimental data is presented to support the comparison, and detailed protocols for synthesis and device fabrication are provided.
Synthesis: A Tale of Two Strategies
The degree of bromination on the pyrene core is controlled by the reaction conditions, particularly the stoichiometry of the brominating agent and the choice of solvent. Mono-bromination typically yields 1-bromopyrene, while poly-bromination can lead to a variety of isomers, with 1,3,6,8-tetrabromopyrene (B107014) being a common and stable product.[1][2]
Mono-bromination (this compound): The synthesis of this compound can be achieved through the electrophilic bromination of pyrene. A common method involves the use of bromine in a solvent like carbon tetrachloride or a mixture of methanol (B129727) and diethyl ether with HBr and H₂O₂.[1][3][4]
Poly-bromination (1,3,6,8-Tetrabromopyrene): To achieve higher degrees of bromination, more forceful conditions are required. The synthesis of 1,3,6,8-tetrabromopyrene, for example, involves reacting pyrene with an excess of bromine in a high-boiling solvent such as nitrobenzene (B124822) at elevated temperatures.[1]
The following diagram illustrates the general synthetic workflow from pyrene to mono- and poly-brominated derivatives and their subsequent use in material applications.
Comparative Material Properties
The number and position of bromine atoms on the pyrene core have a profound impact on the molecule's electronic structure, photophysical properties, and solid-state packing. These, in turn, dictate the performance of the final material in various applications.
Generally, increasing the number of bromine atoms leads to:
-
Lower HOMO/LUMO energy levels: The electron-withdrawing nature of bromine atoms can lower the energy levels of the frontier molecular orbitals.[5]
-
Altered photophysical properties: Bromination can influence the fluorescence quantum yield and emission wavelength. Heavy atom effects from bromine can also promote intersystem crossing, which can be a desirable property in some applications like phosphorescent OLEDs.
-
Enhanced charge transport: In some cases, the introduction of bromine atoms can improve charge carrier mobility.[6][7]
-
Improved thermal stability: Poly-brominated compounds often exhibit higher thermal stability compared to their non-brominated or mono-brominated counterparts.[8][9][10][11]
The following diagram illustrates the logical relationship between the degree of bromination and its influence on material properties.
Quantitative Data Comparison
The following tables summarize key performance metrics for mono- and poly-brominated pyrene derivatives in organic electronic devices.
Table 1: Comparison of Photophysical Properties
| Compound Type | Derivative | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| Mono-brominated | This compound | ~380-420 | Varies with solvent | [12] |
| Py-Br (Pyrene-Pyridine) | - | - | [6][13] | |
| Poly-brominated | 1,3,6,8-Tetrabromopyrene | - | - | [1] |
| 1,6- and 1,8-Dibromopyrene | - | - | [14][15] | |
| Donor-functionalized pyrenes | Violet-blue emission | High | [16] |
Note: Direct comparable data for quantum yields of simple brominated pyrenes is scarce in the provided results, as they are often intermediates. The table reflects data for functionalized derivatives where available.
Table 2: Performance in Organic Light-Emitting Diodes (OLEDs)
| Compound Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Reference |
| Mono-brominated | Py-Br as Hole Transport Layer (HTL) | 9% | 17,300 | 22.4 | [6][13] |
| Poly-brominated | 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene as Emitter | - | >5000 | 2.56 | [17] |
| Pyrene-Benzimidazole (from tetrabromopyrene) | 4.3% | 290 | - | [18] |
Table 3: Performance in Organic Field-Effect Transistors (OFETs)
| Compound Type | Derivative | Hole Mobility (μ_h) (cm²/Vs) | Electron Mobility (μ_e) (cm²/Vs) | Reference |
| Mono-brominated | - | Data not available | Data not available | |
| Poly-brominated | 1,3,6,8-Tetraphenylpyrene | 0.34 | 0.077 | [19] |
| BPy2T (from 2,7-dibromopyrene) | 3.3 (single crystal) | - | [20] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research in this field. Below are representative procedures for the synthesis of mono- and poly-brominated pyrenes and the fabrication of a key electronic device.
Synthesis of this compound
This protocol is adapted from a procedure that avoids the use of chlorinated solvents.[4]
-
Reaction Setup: In a three-necked round-bottom flask, combine pyrene (10.00 g, 49.44 mmol) with a 1:1 (v/v) mixture of methanol and diethyl ether (125 mL).
-
Addition of Reagents: Cool the mixture to 15°C using an ice-water bath and stir for 10 minutes. Add hydrobromic acid (48% w/w aq. solution, 9.17 g, 54.39 mmol) dropwise.
-
Oxidation: Subsequently, add hydrogen peroxide (30% w/w aq. solution, 5.89 g, 51.92 mmol) dropwise over 30 minutes.
-
Reaction: Stir the mixture overnight under a nitrogen atmosphere.
-
Workup: Collect the resulting precipitate by filtration and wash with a small amount of cold ethanol (B145695) and diethyl ether to yield this compound as a pale yellow powder.
Synthesis of 1,3,6,8-Tetrabromopyrene
This protocol is a standard method for achieving high levels of bromination.[1]
-
Reaction Setup: In a three-necked round-bottom flask, combine pyrene (10.00 g, 49.44 mmol) and nitrobenzene (200 mL).
-
Addition of Bromine: Add bromine (34.77 g, 217.55 mmol) dropwise to the mixture.
-
Reaction: Heat the resulting mixture at 120°C overnight under a nitrogen atmosphere.
-
Workup: Allow the mixture to cool to room temperature. Collect the precipitate by filtration and wash with ethanol and diethyl ether to obtain 1,3,6,8-tetrabromopyrene as a light green solid.
Fabrication of a Top-Contact, Bottom-Gate Organic Field-Effect Transistor (OFET)
This is a generalized protocol for fabricating OFETs to test the performance of pyrene-based semiconductors.[21]
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (200-300 nm) as the gate dielectric.
-
Clean the substrates by sonicating in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and bake at 120°C for 30 minutes.
-
-
Semiconductor Deposition:
-
Deposit the brominated pyrene derivative (the active semiconductor layer) onto the SiO₂ surface via vacuum sublimation or solution casting (e.g., spin-coating). The thickness is typically 30-60 nm.
-
-
Source/Drain Electrode Deposition:
-
Deposit the source and drain electrodes (typically Gold) on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Extract key parameters such as charge carrier mobility and on/off ratio from the transfer and output characteristics.
-
Conclusion
The bromination of pyrene is a powerful and versatile tool for tuning the properties of this important molecular scaffold.
-
Mono-brominated pyrenes serve as essential building blocks for creating a wide array of functional materials. Their primary role is often as a reactive intermediate, allowing for the introduction of various functional groups through cross-coupling reactions. The resulting materials have shown excellent performance, particularly as hole transport layers in OLEDs.[6][13]
-
Poly-brominated pyrenes offer a pathway to materials with enhanced thermal stability and, in many cases, improved charge transport properties.[22][23] The increased number of reactive sites allows for the synthesis of complex, star-shaped, or dendritic molecules with applications as highly efficient emitters in OLEDs and as semiconductors in OFETs.[17][24]
The choice between a mono- or poly-brominated pyrene precursor ultimately depends on the target application and the desired material properties. While poly-bromination can lead to materials with higher stability and potentially different electronic characteristics, it also increases molecular weight and can sometimes reduce solubility. Future research will likely continue to explore the rich design space offered by both mono- and poly-brominated pyrenes to develop next-generation organic electronic and biomedical materials.
References
- 1. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.as.uky.edu [chem.as.uky.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. m.ciop.pl [m.ciop.pl]
- 12. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Charge carrier transport in perylene-based and pyrene-based columnar liquid crystals [beilstein-journals.org]
- 24. mdpi.com [mdpi.com]
The Impact of Bromine Substitution on Pyrene Isomers: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of isomeric substitution is critical for designing molecules with desired photophysical, electrochemical, and biological properties. This guide provides a comparative analysis of bromopyrene isomers, summarizing the available experimental data and outlining the underlying principles that govern their behavior.
Photophysical Properties: The Heavy-Atom Quenching Effect
The introduction of bromine atoms onto the pyrene (B120774) core significantly influences its well-known fluorescence properties. This is primarily due to the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state, thereby reducing the fluorescence quantum yield (Φf).[1]
While specific quantum yield values for many brominated pyrenes are not extensively reported, it is generally expected that their fluorescence will be quenched compared to the parent pyrene molecule. The degree of this quenching is dependent on the number and position of the bromine substituents.[1] However, it is noteworthy that further derivatization of bromopyrenes, such as 1,6- and 1,8-dibromopyrene, can lead to compounds with high fluorescence quantum yields, around 30%. This highlights the role of bromopyrenes as versatile intermediates in the synthesis of highly fluorescent materials.[2]
Table 1: Photophysical Properties of Pyrene and a Representative Derivative
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φf) |
| Pyrene | Cyclohexane | - | - | 0.32[1] |
| Pyrene-functionalized pyrazole (B372694) ligand (HL1) | - | - | ~385 | 0.26[3] |
Note: This table includes baseline data for pyrene and a functionalized derivative to illustrate typical values. Direct comparative data for various bromopyrene isomers is sparse.
Electrochemical Properties: Tuning HOMO/LUMO Energy Levels
The position of bromine, an electron-withdrawing group, can be expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the pyrene system. This, in turn, affects the electrochemical properties, such as oxidation and reduction potentials.
Systematic studies comparing the electrochemical properties of various bromopyrene isomers are limited. However, research on substituted pyrene derivatives demonstrates that the substitution pattern is a key determinant of these properties. For instance, studies on NPh2-substituted pyrenes show that the HOMO-LUMO gap can be estimated from cyclic voltammetry data, and this gap is influenced by the positions of the substituents.[4] Similarly, for aryl-functionalized pyrenes, the oxidation potentials shift to more positive values as the number of substituents increases, indicating that the position and number of functional groups influence the electronic interactions within the molecule.[5]
Table 2: Electrochemical Properties of Aryl-Functionalized Pyrene Derivatives
| Compound | Number of Substituents | HOMO (eV) | LUMO (eV) | Half-wave Potential (E_1/2) (V) |
| 3b | 2 | - | - | 1.45 |
| 3c | 3 | - | - | 1.51 |
| 3e | 4 | -5.36 | -2.33 | 1.64 |
| 3f | 4 | -5.37 | -2.34 | 1.67 |
Source: Adapted from[5]. These compounds are 4-methoxyphenyl-substituted pyrenes, not bromopyrenes, but illustrate the effect of substitution patterns on electrochemical properties.
Biological Activity: Isomerism as a Critical Determinant
The biological activity of a compound is highly dependent on its three-dimensional structure and its interaction with biological targets. Therefore, different isomers of the same molecule can exhibit vastly different biological effects, including toxicity.
1-Bromopyrene has been identified as a mutagenic and carcinogenic compound that can bind to DNA, leading to oxidative damage.[6] Studies on the metabolism of this compound have shown that its metabolism is regioselective and stereoselective.
While a direct comparative toxicity study of all bromopyrene isomers is not available, the importance of isomerism in toxicology is well-established. For example, a study on dinitrotoluene (DNT) isomers revealed significant differences in their toxicity, with the 3,5-DNT isomer being the most toxic, causing weight loss and mortality, while other isomers induced different pathological changes.[7] This underscores the necessity of evaluating the biological activity of each bromopyrene isomer individually, especially for applications in drug development and bio-imaging where cytotoxicity is a major concern.[8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of pyrene.[9]
Procedure:
-
Dissolve pyrene (1 equivalent) in a suitable solvent mixture, such as methanol/diethyl ether.
-
Cool the mixture to approximately 15°C using an ice-water bath.
-
Add hydrobromic acid (HBr, 48% aqueous solution, 1.1 equivalents) dropwise to the stirred mixture.
-
After stirring for a short period, add hydrogen peroxide (H2O2, 30% aqueous solution, 1.05 equivalents) dropwise over 30 minutes.
-
Allow the mixture to stir overnight under a nitrogen atmosphere.
-
Collect the resulting precipitate by filtration and wash with cold ethanol (B145695) and diethyl ether to yield this compound.
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield can be determined by comparing the sample's fluorescence to a well-characterized standard.[1]
Procedure:
-
Prepare a series of dilute solutions of both the sample and a standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with absorbances less than 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Cyclic Voltammetry (CV)
CV is used to investigate the electrochemical properties and estimate the HOMO and LUMO energy levels.[4]
Procedure:
-
Prepare a solution of the bromopyrene isomer in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.
-
Record the cyclic voltammogram by scanning the potential over the desired range.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
Visualizations
Caption: Generalized workflow for the synthesis and characterization of bromopyrene isomers.
Caption: Relationship between pyrene and its various brominated isomers.
Conclusion
The position of bromine substitution on the pyrene backbone is a critical factor that dictates the photophysical, electrochemical, and biological properties of the resulting isomers. While direct comparative data is still emerging, the principles of the heavy-atom effect and the influence of electron-withdrawing substituents provide a framework for predicting the behavior of these compounds. The significant differences in toxicity observed among isomers of other aromatic compounds highlight the necessity for detailed investigation of each bromopyrene isomer for safe and effective use in drug development and other applications. The synthetic accessibility of various bromopyrene isomers makes them valuable building blocks for the creation of novel functional materials, and further research into their specific properties is highly warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1714-29-0 | FB00284 | Biosynth [biosynth.com]
- 7. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Bromopyrene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of 1-Bromopyrene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a halogenated polycyclic aromatic hydrocarbon (PAH), requires careful management due to its potential hazards. This document provides a comprehensive, step-by-step guide to its proper disposal, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety precautions include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1] All handling of solid this compound and its solutions should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]
Quantitative Data Summary
The following table summarizes key identifiers and hazard information for this compound.
| Identifier | Value |
| CAS Number | 1714-29-0 |
| Molecular Formula | C₁₆H₉Br |
| Molecular Weight | 281.15 g/mol |
| Hazard Pictogram | GHS07 (Exclamation mark) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Step-by-Step Disposal Protocol
The primary method for the proper disposal of this compound is through a licensed professional waste disposal service, with the recommended ultimate disposal method being incineration in a chemical incinerator equipped with an afterburner and scrubber.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.[1]
-
This includes any grossly contaminated items such as weighing paper, gloves, or absorbent pads used for spills.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.[1][2]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [2] This separation is vital as co-mingling can complicate the disposal process and increase costs.
-
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1]
-
The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[1] After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.[3]
-
Step 2: Container Management
Proper container selection and labeling are regulatory requirements and essential for safety.
-
Container Selection:
-
Use only compatible, leak-proof containers for waste collection. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[4]
-
Ensure the container has a secure, tight-fitting lid to prevent leaks and the escape of vapors.[5]
-
-
Labeling:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must have a designated area for the temporary storage of hazardous waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from sources of ignition, and not in a location that would impede emergency egress.[2]
-
It is best practice to use secondary containment, such as a large, chemically resistant tub, to contain any potential leaks or spills.[2]
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (approximately 90%), or if the waste has been stored for a period approaching your institution's limit (often 90 days), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling 1-Bromopyrene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromopyrene. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure laboratory safety and compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its primary hazards to ensure safe handling. The substance is known to cause skin and eye irritation and may lead to respiratory irritation.[2][3][4]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[3][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3][5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities or when there is a high risk of splashing.[6] | |
| Hand Protection | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Gloves must be inspected before use and disposed of properly after handling.[7] |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned.[6] |
| Chemical Apron | Recommended when handling significant quantities.[6] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be performed within a certified chemical fume hood.[6] |
| Respirator | For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges (such as a dust mask type N95) is necessary.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
This protocol details the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][7]
-
Keep the container tightly closed and store it in a locked area.[2][7]
2. Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Work should be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]
-
Don all required PPE as specified in the table above.
3. Handling and Use:
-
Avoid the formation of dust and aerosols.[7]
-
When weighing or transferring the solid, use non-sparking tools.[2]
-
Avoid contact with skin, eyes, and clothing.[1] Do not breathe in dust or vapors.[7]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4][8]
4. Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.[7]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4][7]
-
Do not allow the material to enter drains or waterways.[6][7]
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, labeled hazardous waste container.[6]
-
Containerization: Use suitable, closed containers for waste disposal.[7]
-
Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[7] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Regulations: Dispose of contents and container in accordance with all applicable local, regional, and national regulations.[1][2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 1-溴芘 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound 96 1714-29-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
